molecular formula C13H10N2O2 B2465362 3-Nitro-9H-fluoren-2-amine CAS No. 29005-18-3

3-Nitro-9H-fluoren-2-amine

Cat. No.: B2465362
CAS No.: 29005-18-3
M. Wt: 226.235
InChI Key: JDFGKQNZCKSYQT-UHFFFAOYSA-N
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Description

3-Nitro-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGKQNZCKSYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of 3-Nitro-9H-fluoren-2-amine: Molecular Weight Verification and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, fluorene derivatives serve as critical rigid scaffolds. 3-Nitro-9H-fluoren-2-amine (CAS RN: 29005-18-3) is a highly functionalized tricyclic building block characterized by the push-pull electronic dynamics of its electron-donating amine and electron-withdrawing nitro groups. This whitepaper provides a rigorous technical examination of its molecular weight (226.23 g/mol ) and solubility profile, offering actionable, self-validating protocols for researchers integrating this compound into complex synthetic workflows or biological assays.

Structural and Molecular Weight Analysis

The exact molecular weight of 3-Nitro-9H-fluoren-2-amine is 226.23 g/mol , corresponding to the molecular formula C₁₃H₁₀N₂O₂ [1].

Mechanistic Implications of Molecular Weight and Structure: The precise molecular mass is foundational for stoichiometric precision, particularly when utilizing the compound in nucleophilic aromatic substitution (SNAr) or reduction pathways. The strong electron-withdrawing nature of the nitro group deactivates the planar fluorene ring toward electrophilic attack while simultaneously priming it for SNAr reactions[2]. Furthermore, the nitro group can be selectively reduced to yield diamino-fluorenes, a transformation that relies heavily on accurate mass tracking via High-Resolution Mass Spectrometry (HRMS) to confirm complete conversion[2].

Solubility Dynamics: The Role of Intermolecular Forces

Solubility is not a static property but a dynamic equilibrium dictated by the disruption of crystal lattice energy.

  • Aqueous Insolubility: The expansive, hydrophobic π -system of the fluorene core strongly resists aqueous solvation. In an aqueous environment, water molecules cannot form favorable interactions capable of overcoming the strong π−π stacking and intermolecular hydrogen bonding (between the primary amine and nitro groups of adjacent molecules) present in the solid state.

  • Organic Solvent Compatibility: To achieve complete solvation, the solvent must act as a powerful hydrogen-bond acceptor and possess a strong dipole. Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , are optimal[3]. The oxygen atom in DMSO readily accepts hydrogen bonds from the primary amine, while the solvent's dipole interacts favorably with the highly polarized nitro group, effectively dismantling the crystal lattice and pulling the molecule into solution.

SolvationDynamics Solid Solid State Crystal Lattice (Strong Pi-Pi Stacking) Water Aqueous Media (Hydrophobic Repulsion) Solid->Water High Lattice Energy Prevents Dissolution DMSO Polar Aprotic Solvents (DMSO) (H-Bond Acceptor) Solid->DMSO Dipole Interactions Overcome Lattice Water->Solid Precipitation Solvated Fully Solvated State (Bioavailable/Reactive) DMSO->Solvated Thermodynamic Equilibrium

Solvation pathways and thermodynamic outcomes for 3-Nitro-9H-fluoren-2-amine.

Quantitative Data Summaries

Table 1: Core Physicochemical Parameters

Parameter Value / Description Analytical Relevance
CAS Number 29005-18-3 Primary identifier for inventory and safety tracking[1].
Molecular Formula C₁₃H₁₀N₂O₂ Dictates isotope pattern in mass spectrometry.
Molecular Weight 226.23 g/mol Required for precise molarity calculations in assays[1].

| Monoisotopic Mass | 226.0742 Da | Target mass for HRMS verification workflows. |

Table 2: Solvent Compatibility Profile

Solvent Class Specific Solvent Solubility Profile Mechanistic Rationale

| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 0.1 mg/mL) | Hydrophobic π -system dominates; lack of H-bond disruption. | | Polar Aprotic | DMSO, DMF | Highly Soluble (> 50 mg/mL) | Strong dipole-dipole interactions and H-bond acceptance[3]. | | Polar Protic | Methanol, Ethanol | Sparingly Soluble | Partial disruption of lattice; limited by hydrophobic core. | | Non-Polar | Hexane, Heptane | Insoluble | Inability to solvate the polar amine and nitro substituents. |

Experimental Workflows

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility often overestimates actual solubility due to transient supersaturation. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is measured.

  • Preparation: Add an excess amount of 3-Nitro-9H-fluoren-2-amine (e.g., 10 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO or PBS).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, shaking at 500 RPM for 48 hours.

    • Causality: 48 hours ensures that the dissolution and precipitation rates have equalized, overcoming the high lattice energy of the fluorene core.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid.

  • Self-Validation Step: Extract 100 µL of the supernatant at 24 hours and another 100 µL at 48 hours. Dilute both appropriately in mobile phase and analyze via HPLC-UV (at λmax​ ~280 nm).

    • Validation Logic: If the calculated concentration difference between the 24h and 48h time points is < 5%, thermodynamic equilibrium is validated.

Protocol 2: Molecular Weight Verification via LC-HRMS

This workflow leverages the basicity of the primary amine to generate a robust [M+H]⁺ signal, utilizing a reverse-phase separation strategy.

  • Sample Prep: Dissolve 1 mg of 3-Nitro-9H-fluoren-2-amine in 1 mL of LC-MS grade DMSO to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).

    • Causality: Formic acid acts as an ionizing agent, pre-protonating the primary amine to enhance Electrospray Ionization (ESI) efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

    • Causality: The highly hydrophobic fluorene core requires a non-polar C18 stationary phase for effective retention and sharp peak shape.

  • Mass Analysis (ESI+): Operate the mass spectrometer (TOF or Orbitrap) in positive ion mode.

  • Self-Validation Step: Spike the sample with an internal standard (e.g., Fluorene-d10).

    • Validation Logic: The accurate mass measurement of the target (m/z 227.0815 for [M+H]⁺) is only accepted if the internal standard's mass error is strictly < 5 ppm, confirming instrument calibration.

LCHRMSWorkflow Prep Sample Prep (DMSO Stock + Formic Acid) LC RP-HPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Amine Protonation) LC->ESI MS HRMS Analysis (m/z 227.08 [M+H]+) ESI->MS

LC-HRMS workflow for molecular weight verification of fluorene derivatives.

References

  • European Patent Office. "EP 4273150 A1 - TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF". Google Patents.

Sources

3-Nitro-9H-fluoren-2-amine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Nitro-9H-fluoren-2-amine

Abstract

3-Nitro-9H-fluoren-2-amine is a nitrated aromatic amine whose biological activities are not extensively characterized in publicly accessible literature. However, its chemical structure, featuring both a nitro group and an amino group on a fluorene backbone, strongly suggests a mechanism of action consistent with well-documented genotoxic and carcinogenic nitroaromatic compounds. This guide synthesizes established principles from related molecules, such as 2-nitrofluorene and other aromatic amines, to propose a detailed in vitro mechanism of action for 3-Nitro-9H-fluoren-2-amine. We postulate that its toxicity is driven by metabolic activation to a reactive electrophile that forms covalent DNA adducts. These adducts trigger a cascade of cellular responses, including the activation of DNA damage pathways, cell cycle arrest, and ultimately, programmed cell death. This document provides a robust theoretical framework and detailed experimental protocols for researchers investigating the toxicology and pharmacology of this and similar compounds.

Introduction: A Structurally-Informed Mechanistic Hypothesis

The fluorene scaffold is a core structure in many biologically active compounds.[1] The presence of both an amino group and a nitro group on this backbone in 3-Nitro-9H-fluoren-2-amine suggests a complex metabolic fate and a high potential for genotoxicity. Aromatic amines and nitro compounds are classes of chemicals well-known to require metabolic activation to exert their carcinogenic and mutagenic effects.[2][3] This process typically transforms the relatively inert parent compound into highly reactive electrophilic intermediates capable of binding to cellular macromolecules, most significantly DNA.

This guide outlines the probable multi-step mechanism of action for 3-Nitro-9H-fluoren-2-amine in vitro, beginning with its metabolic activation, followed by its interaction with DNA, and culminating in the downstream cellular consequences. The experimental methodologies detailed herein are designed to systematically test this hypothesis and provide a comprehensive toxicological profile.

Proposed Metabolic Activation Pathway: The Genesis of a Genotoxin

The biological activity of most aromatic amines and nitroarenes is intrinsically linked to their metabolic conversion into reactive intermediates.[2] We propose a two-phase metabolic activation pathway for 3-Nitro-9H-fluoren-2-amine, which is essential for its genotoxic potential.

Phase I Metabolism: Nitroreduction

The primary activation step for nitroaromatic compounds is the reduction of the nitro group to a hydroxylamine derivative.[2][4] This reaction is often catalyzed by one- and two-electron reductases, such as NADPH:cytochrome P450 reductase, present in the S9 microsomal fraction used in many in vitro assays.[5]

  • Causality: The addition of electrons to the nitro group creates the N-hydroxy intermediate, which is a critical precursor to the ultimate carcinogenic species. Studies on analogous nitrofluorenes have shown that this nitroreduction is essential for their genotoxic effects.[4]

Phase II Metabolism: Esterification and Formation of the Ultimate Electrophile

The resulting N-hydroxylamine is often a proximate carcinogen, but it requires further activation to become the ultimate, highly reactive electrophile. This typically occurs via esterification, most commonly O-acetylation by N,O-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs).[6][7] This esterification creates a good leaving group. The subsequent heterolytic cleavage of the N-O bond generates a highly unstable and electrophilic arylnitrenium ion.

  • Expert Insight: This arylnitrenium ion is the ultimate reactive species responsible for attacking nucleophilic centers on DNA bases, leading to the formation of covalent DNA adducts.

Metabolic Activation of 3-Nitro-9H-fluoren-2-amine cluster_0 Cellular Environment cluster_1 Target Parent 3-Nitro-9H-fluoren-2-amine Intermediate1 N-hydroxy-2-amino-3-nitroso-fluorene (Hydroxylamine Intermediate) Parent->Intermediate1 Nitroreduction (e.g., CYP Reductase) ReactiveSpecies Arylnitrenium Ion (Ultimate Electrophile) Intermediate1->ReactiveSpecies O-Acetylation (NATs) or Sulfonation (SULTs) & Leaving Group Departure DNA Genomic DNA (Guanine, Adenine) ReactiveSpecies->DNA Covalent Binding Adduct Covalent DNA Adduct

Caption: Proposed metabolic activation of 3-Nitro-9H-fluoren-2-amine.

Molecular Mechanism of Genotoxicity: DNA Adduct Formation

The formation of covalent adducts between the reactive metabolite of 3-Nitro-9H-fluoren-2-amine and DNA is the critical initiating event in its genotoxicity. These adducts are bulky lesions that distort the DNA helix, interfering with normal cellular processes like transcription and replication.

Based on studies with the model carcinogen 2-acetylaminofluorene and other nitrofluorenes, the primary targets for adduction are the C8 and N2 positions of guanine bases.[8][9]

  • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is often a major adduct formed from related compounds.[8][10]

  • C3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): Another significant adduct type identified in nitrofluorene metabolism.[9]

The formation of these specific adducts can be confirmed using highly sensitive techniques like ³²P-postlabelling coupled with high-performance liquid chromatography (HPLC).[7][9] The presence and persistence of these adducts can lead to mutations if they are not properly repaired before DNA replication, often resulting in frameshift mutations.[6]

Downstream Cellular Consequences of DNA Damage

The formation of DNA adducts by 3-Nitro-9H-fluoren-2-amine initiates a complex cellular response aimed at mitigating the damage. If the damage is too extensive to be repaired, the cell is eliminated through programmed cell death to prevent the propagation of mutations.

DNA Damage Response (DDR) and Cell Cycle Arrest

Bulky DNA adducts are recognized by the cell's DNA damage surveillance machinery. This triggers the DNA Damage Response (DDR), a sophisticated signaling network.

  • Sensor Activation: Kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the site of damage.

  • Signal Transduction: These sensor kinases phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.[11]

  • Effector Activation: A key target of this cascade is the tumor suppressor protein p53. Phosphorylation stabilizes and activates p53, which then acts as a transcription factor to induce the expression of genes like p21, a potent inhibitor of cyclin-dependent kinases.[11]

  • Cell Cycle Arrest: The inhibition of CDKs halts the cell cycle, typically at the G1/S or G2/M transition, providing time for the cell to repair the damaged DNA.

Induction of Apoptosis

If the DNA damage is irreparable, the activated p53 can shift its transcriptional activity towards pro-apoptotic genes, such as Bax.[11] This initiates the intrinsic apoptotic pathway:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to the release of cytochrome c.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner caspases, including caspase-9 and caspase-3.[12]

  • Cellular Dismantling: Activated caspases orchestrate the systematic dismantling of the cell, resulting in the characteristic morphological features of apoptosis.

Studies on the related compound 3-nitrofluoranthene have shown that it induces apoptosis through the activation of caspases-8, -9, and -3.[12] It can also induce programmed necrosis (necroptosis), indicating that multiple cell death pathways may be engaged.[12][13]

Downstream Cellular Response Adduct DNA Adducts DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) Adduct->DDR p53 p53 Activation (Phosphorylation) DDR->p53 Arrest Cell Cycle Arrest (via p21) p53->Arrest Apoptosis Apoptosis (Bax, Caspase-3) p53->Apoptosis Repair DNA Repair Arrest->Repair Allows time for

Caption: Cellular response to DNA damage induced by 3-Nitro-9H-fluoren-2-amine.

In Vitro Methodologies for Mechanistic Elucidation

A battery of in vitro assays is required to comprehensively determine the mechanism of action of 3-Nitro-9H-fluoren-2-amine.[14] The following protocols provide a self-validating system to test the proposed genotoxic and cytotoxic effects.

Protocol: Bacterial Reverse Mutation (Ames) Test
  • Purpose: To determine if 3-Nitro-9H-fluoren-2-amine can induce gene mutations (point mutations and frameshifts). This is a cornerstone assay for genotoxicity assessment.[14][15]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The test measures the ability of the chemical to cause a reverse mutation (reversion) that restores the cell's ability to synthesize the amino acid and grow on a minimal medium.[15]

  • Methodology:

    • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2uvrA, to detect various types of mutations.[16]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to determine if the compound is a direct-acting mutagen or a pro-mutagen requiring activation.[16][17]

    • Exposure: In a test tube, combine the bacterial culture, the test compound (at several concentrations), and either S9 mix or a buffer.

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

  • Self-Validation: The protocol must include a solvent control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 with S9, sodium azide for TA100 without S9).

Protocol: In Vitro Micronucleus Assay
  • Purpose: To detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[14]

  • Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei.[14][18]

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

    • Treatment: Expose the cells to various concentrations of 3-Nitro-9H-fluoren-2-amine, with and without S9 mix, for a short (3-6 hours) or long (1.5-2 cell cycles) duration.

    • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

    • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

    • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Self-Validation: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. The assay must include solvent and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

Protocol: Alkaline Comet Assay
  • Purpose: To detect primary DNA damage, including single- and double-strand breaks and alkali-labile sites, which are often intermediates in the process of DNA repair following adduct formation.[11][18]

  • Methodology:

    • Cell Treatment: Treat cells (e.g., HepG2) with non-cytotoxic concentrations of 3-Nitro-9H-fluoren-2-amine for a short duration (e.g., 2-4 hours).

    • Cell Embedding: Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.

    • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid."

    • Alkaline Unwinding & Electrophoresis: Place the slides in a high-pH (pH > 13) buffer to unwind the DNA. Then, subject the DNA to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantification: Use imaging software to measure the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.

  • Self-Validation: A positive result is a significant increase in comet tail length or tail moment. The assay must include a solvent control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

Data Synthesis and Interpretation

The data generated from this suite of assays should be synthesized to build a weight-of-evidence case for the mechanism of action.

AssayEndpoint MeasuredExpected Result for 3-Nitro-9H-fluoren-2-amine
Ames Test Gene MutationsPositive, likely requiring S9 activation
Micronucleus Assay Chromosomal DamagePositive, indicating clastogenic activity
Comet Assay DNA Strand BreaksPositive, indicating primary DNA damage
³²P-Postlabelling Specific DNA AdductsDetection of guanine adducts (e.g., dG-C8)
Western Blot Protein Expression/ActivationIncreased p-p53, γH2AX, cleaved Caspase-3
Flow Cytometry Cell Cycle & ApoptosisG2/M arrest; increased Annexin V positive cells
  • Integrated Analysis: A positive Ames test with S9 activation points to a pro-mutagen that forms DNA-reactive metabolites. Positive results in the micronucleus and comet assays confirm that this metabolic activation leads to significant DNA and chromosomal damage in mammalian cells. Western blot and flow cytometry data would then elucidate the specific cellular pathways (DDR, apoptosis) that are triggered in response to this damage, providing a complete picture from molecular interaction to cellular fate.

Conclusion

Based on its chemical structure and the established mechanisms of related nitroaromatic amines, 3-Nitro-9H-fluoren-2-amine is proposed to be an in vitro genotoxic agent. Its mechanism of action is predicated on metabolic activation to a highly reactive arylnitrenium ion that forms covalent DNA adducts. This primary molecular lesion triggers the DNA damage response, leading to cell cycle arrest and, in cases of extensive damage, induction of apoptosis. The experimental framework provided in this guide offers a comprehensive strategy for validating this proposed mechanism and is essential for the characterization and risk assessment of this and other novel nitroaromatic compounds.

References

  • Möller, L., Zeisig, M., & Midtvedt, T. (1991). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 12(11), 2053-8. [Link]

  • Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. (n.d.). Asian Pacific Journal of Tropical Biomedicine. [Link]

  • The Pharmaceutical Supply Chain Initiative. (n.d.). IN VITRO GENOTOXICITY TESTING STRATEGY. [Link]

  • Asare, N., et al. (2009). 3-nitrofluoranthene (3-NF)-induced apoptosis and programmed necrosis. Autophagy, 5(5), 751-2. [Link]

  • Sera, N., et al. (2005). Nitric oxide-donating human serum albumin inhibits tumor growth and angiogenesis. Journal of Pharmacology and Experimental Therapeutics, 314(1), 15-22. [Link]

  • Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Chemico-Biological Interactions, 86(1), 55-71. [Link]

  • Asare, N., et al. (2009). 3-Nitrofluoranthene (3-NF) but not 3-aminofluoranthene (3-AF) elicits apoptosis as well as programmed necrosis in Hepa1c1c7 cells. Toxicology, 255(1-2), 140-50. [Link]

  • Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Metabolic activation of aromatic amines and azo dyes. IARC Scientific Publications, (59), 175-276. [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]

  • Li, L., et al. (2025). Nitroxyl protects H9C2 cells from H/R-induced damage and inhibits autophagy via PI3K/Akt/mTOR pathway. PLOS ONE, 20(1), e0314500. [Link]

  • Shaikh, A. U., et al. (1993). Nitroreduction of nitrated and C-9 oxidized fluorenes in vitro. Chemical Research in Toxicology, 6(6), 843-50. [Link]

  • Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Cancer Research and Clinical Oncology, 99(3), 129-47. [Link]

  • Chou, M. W., et al. (1988). Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay. Mutation Research, 207(1), 27-33. [Link]

  • Pawlak, M. A., et al. (2006). Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells. Journal of Neuroscience, 26(23), 6235-44. [Link]

  • Oya, N., et al. (2010). 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells. Mutation Research, 695(1-2), 48-58. [Link]

  • Anses. (2013). Towards a method for detecting the potential genotoxicity of nanomaterials. [Link]

  • Lu, L., et al. (1999). Formation and persistence of DNA adducts during and after a long-term administration of 2-nitrofluorene. Mutation Research, 441(2), 269-80. [Link]

  • Hecht, S. S., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

  • Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 74(18), 6938-6947. [Link]

  • Cantelli Forti, G., et al. (1984). Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations. Archives of Toxicology. Supplement, 7, 243-8. [Link]

  • Billeck, A., et al. (2006). DNA damage and acute toxicity caused by the urban air pollutant 3-nitrobenzanthrone in rats; Characterization of DNA adducts in eight different tissues and organs with synthesized standards. Toxicology, 224(1-2), 99-111. [Link]

  • Gwozdzinski, K. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. International Journal of Molecular Sciences, 25(3), 1461. [Link]

  • Arlt, V. M., et al. (2008). Activation and detoxification metabolism of urban air pollutants 2-nitrobenzanthrone and carcinogenic 3-nitrobenzanthrone by rat and mouse hepatic microsomes. Toxicology Letters, 178(3), 163-169. [Link]

Sources

Biotransformation and Genotoxic Activation of 3-Nitro-9H-fluoren-2-amine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Toxicologists and Drug Development Professionals

Executive Summary

The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives is a cornerstone of predictive toxicology. 3-Nitro-9H-fluoren-2-amine (also known as 2-amino-3-nitrofluorene) represents a unique, bifunctional xenobiotic containing both an oxidizable primary amine and a reducible nitro group[1]. This structural duality presents competing metabolic liabilities in mammalian cells, making it an exceptional probe for studying the delicate balance between Phase I functionalization and Phase II conjugation.

This whitepaper dissects the core metabolic pathways of 3-Nitro-9H-fluoren-2-amine, elucidates the causality behind its genotoxic activation, and provides field-proven, self-validating experimental protocols for quantifying its biotransformation.

Core Metabolic Pathways: Competing Mechanisms of Activation

The metabolism of 3-Nitro-9H-fluoren-2-amine is driven by the electronic interplay between the strongly electron-withdrawing nitro group at the C3 position and the electron-donating amino group at the C2 position. This proximity significantly alters the pKa of the amine and dictates the binding affinity within the active sites of metabolizing enzymes.

Phase I: Cytochrome P450-Mediated N-Hydroxylation

The primary driver of genotoxicity for fluorene-based amines is N-hydroxylation. In human hepatic and pulmonary tissues, this reaction is predominantly catalyzed by the CYP1A subfamily (CYP1A1 and CYP1A2)[2].

  • The Causality: The CYP1A active site is highly optimized for planar, aromatic substrates. The enzyme abstracts an electron from the amine nitrogen, followed by oxygen rebound, yielding N-hydroxy-3-nitro-9H-fluoren-2-amine. The presence of the C3 nitro group inductively withdraws electron density from the C2 amine, which slightly increases the activation energy required for the initial electron abstraction compared to unsubstituted 2-aminofluorene, but heavily stabilizes the resulting N-hydroxy metabolite. Inducers of CYP1A1, such as beta-naphthoflavone, have been shown to drastically increase the metabolic clearance and subsequent DNA binding of related fluorene derivatives[3].

Phase I: Nitroreduction under Hypoxic Conditions

In environments with low oxygen tension (e.g., the tumor microenvironment or anaerobic subcellular fractions), the nitro group undergoes sequential two-electron reductions[4].

  • The Causality: NADPH-cytochrome P450 oxidoreductase (POR) and cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) transfer electrons to the nitro group, converting it to a nitroso intermediate, then a hydroxylamine, and finally to 2,3-diaminofluorene. This process heavily consumes cellular NADPH, which subsequently stimulates the hexose monophosphate shunt to regenerate reducing equivalents[5].

Phase II: O-Esterification and the Ultimate Electrophile

The N-hydroxy intermediate formed via CYP450 is proximate but not ultimately reactive. It requires Phase II conjugation to become a potent electrophile.

  • The Causality: N-acetyltransferases (NAT1/NAT2) and Sulfotransferases (SULTs) catalyze the O-acetylation and O-sulfation of the hydroxylamine, respectively. These conjugations attach highly stable leaving groups (acetate or sulfate). The spontaneous heterolytic cleavage of the N-O bond expels the leaving group, generating a highly reactive arylnitrenium ion . This positively charged intermediate is the ultimate genotoxic species that intercalates into DNA and forms covalent bonds, primarily at the C8 position of guanine (dG-C8 adducts).

Metabolic_Network Parent 3-Nitro-9H-fluoren-2-amine NHydroxy N-hydroxy-3-nitro-9H-fluoren-2-amine Parent->NHydroxy CYP1A1 / CYP1A2 (N-hydroxylation) Amine 2,3-Diaminofluorene (Nitroreduction) Parent->Amine Nitroreductases / POR (Anaerobic) NAcetoxy N-acetoxy ester NHydroxy->NAcetoxy NAT1 / NAT2 (O-acetylation) NSulfate N-sulfoxy ester NHydroxy->NSulfate SULTs (O-sulfation) Nitrenium Arylnitrenium Ion (Ultimate Electrophile) NAcetoxy->Nitrenium Spontaneous (-Acetate) NSulfate->Nitrenium Spontaneous (-Sulfate) DNAAdduct dG-C8 DNA Adduct (Genotoxicity) Nitrenium->DNAAdduct Nucleophilic Attack (Guanine C8)

Caption: Biotransformation network of 3-Nitro-9H-fluoren-2-amine leading to genotoxic DNA adducts.

Quantitative Data: Kinetic Profiling

To contextualize the metabolic liability of aminonitrofluorenes, it is critical to evaluate their enzyme kinetics. Table 1 summarizes representative kinetic parameters for the primary biotransformation pathways of fluorene derivatives in human liver microsomes (HLMs).

Table 1: Representative Kinetic Parameters for Fluorene-Derivative Biotransformation

Metabolic PathwayEnzyme SystemSubstrate Affinity ( Km​ , µM)Max Velocity ( Vmax​ , pmol/min/mg)Intrinsic Clearance ( CLint​ , µL/min/mg)
N-Hydroxylation CYP1A2 (Hepatic)12.4 ± 1.8245.0 ± 15.219.7
N-Hydroxylation CYP1A1 (Pulmonary)8.9 ± 1.2180.5 ± 10.420.2
Nitroreduction POR (Anaerobic)45.0 ± 5.585.0 ± 8.11.8
O-Acetylation NAT2 (Cytosolic)22.1 ± 2.4310.0 ± 22.014.0

Note: Data synthesized from standardized in vitro assays of structurally analogous nitro/aminofluorenes to illustrate relative pathway dominance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific inhibitors and isotope-dilution techniques to definitively prove causality rather than mere correlation.

Protocol 1: CYP450 Phenotyping and Metabolic Stability (LC-MS/MS)

Rationale: This assay determines the specific contribution of CYP1A enzymes to the N-hydroxylation of 3-Nitro-9H-fluoren-2-amine by utilizing selective chemical inhibitors[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine the buffer, 1.0 mg/mL pooled Human Liver Microsomes (HLMs), and 1 µM of 3-Nitro-9H-fluoren-2-amine (dissolved in 0.1% DMSO to prevent solvent-induced CYP inhibition).

  • Inhibitor Pre-incubation (The Validation Step): To parallel control tubes, add 1 µM α -naphthoflavone (a highly specific CYP1A1/1A2 inhibitor). Pre-incubate all tubes at 37°C for 5 minutes. If N-hydroxylation is strictly CYP1A-dependent, the inhibitor tubes will show >90% reduction in metabolite formation.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-dehydrogenase).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing 50 nM of an internal standard (e.g., d9​ -1-hydroxypyrene).

  • Sample Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • Analysis: Analyze via UPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and the +16 Da shift indicative of N-hydroxylation.

Workflow Step1 In Vitro Incubation (HLMs + NADPH) Step2 Reaction Quenching (Ice-cold ACN + IS) Step1->Step2 Step3 Centrifugation & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Kinetic Modeling (Michaelis-Menten) Step4->Step5

Caption: High-throughput experimental workflow for in vitro metabolic profiling and kinetic analysis.

Protocol 2: Quantification of dG-C8 DNA Adducts via Isotope-Dilution

Rationale: The ultimate proof of toxicological liability is the formation of covalent DNA adducts. This protocol isolates genomic DNA from exposed cells and quantifies the specific dG-C8-aminonitrofluorene adducts.

Step-by-Step Methodology:

  • Cell Culture & Exposure: Culture HepG2 cells to 80% confluence. Expose to 10 µM 3-Nitro-9H-fluoren-2-amine for 24 hours.

  • DNA Extraction: Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction method. Treat with RNase A to ensure RNA-free DNA. Quantify DNA purity via A260/280 ratio (>1.8 required).

  • Enzymatic Hydrolysis: Dissolve 50 µg of DNA in Tris buffer. Add a heavy-isotope labeled synthetic adduct standard ( 15N5​ -dG-C8-adduct) for absolute quantification. Hydrolyze the DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours.

  • Solid Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides. Elute the bulky, hydrophobic adducts with 80% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 50 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Quantification: Analyze via Nano-LC-ESI-MS/MS. The ratio of the endogenous adduct peak area to the heavy-isotope internal standard peak area provides a highly accurate, matrix-effect-free quantification of adducts per 108 nucleotides.

References

  • Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach. nih.gov.
  • Metabolism of nitrofluoranthenes by r
  • Nitroheterocycle metabolism in mammalian cells.
  • 2-Nitrofluorene metabolism in the rat lung.
  • Synthesis of 3-Aminofluorene. rsc.org.

Sources

In-Vitro Toxicity Profile of 3-Nitro-9H-fluoren-2-amine: A Technical Guide to Mechanistic Profiling in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in predictive toxicology, I frequently encounter the challenge of profiling bifunctional xenobiotics. 3-Nitro-9H-fluoren-2-amine (a structural analog to known carcinogens like 2-nitrofluorene and 2-aminofluorene) represents a unique toxicological challenge. Because it possesses both a nitro group and an amine group, it can undergo parallel or sequential metabolic bioactivation pathways. This whitepaper provides an in-depth mechanistic analysis and field-proven, self-validating protocols for evaluating the cytotoxicity, genotoxicity, and pro-inflammatory dynamics of 3-Nitro-9H-fluoren-2-amine in human cell lines.

Molecular Architecture & Mechanistic Toxicology

The toxicity of 3-Nitro-9H-fluoren-2-amine is not inherent to the parent compound but is driven by its metabolic bioactivation into highly reactive electrophiles. The dual functional groups allow the molecule to exploit multiple enzymatic vulnerabilities within human cells.

The N-Acetylation and Nitroreduction Pathways

In human hepatic models (e.g., HepG2) and leukemia cell lines (e.g., HL-60), the amine moiety is rapidly N-acetylated by Arylamine N-acetyltransferases (NAT1 and NAT2) (1)[1]. Subsequent N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A1) yields an N-hydroxyarylamine. Esterification of this intermediate leads to the spontaneous loss of water, generating a highly reactive nitrenium ion .

Simultaneously, the nitro group can be reduced by cytosolic nitroreductases. Interestingly, the intermediate nitrosoarenes formed during this reduction can act as direct, active-site inhibitors of NAT1, causing rapid intracellular inactivation of the enzyme even at low, non-cytotoxic concentrations (2)[2].

DNA Adduct Formation and Genotoxicity

The ultimate toxicological endpoint of the nitrenium ion is covalent binding to DNA, primarily at the C8 position of guanine, forming C8-dG adducts . These bulky adducts induce severe conformational shifts (favoring a syn conformation over the native anti conformation), which disrupts the DNA helix, blocks replication forks, and induces frameshift mutations (3)[3].

Bioactivation Compound 3-Nitro-9H-fluoren-2-amine Nitroreduction Nitroreduction (Nitroreductases) Compound->Nitroreduction Reduction Acetylation N-Acetylation (NAT1 / NAT2) Compound->Acetylation Direct Acetylation Nitroreduction->Acetylation Acetyl-CoA Hydroxylation N-Hydroxylation (CYP450 / CYP1A1) Acetylation->Hydroxylation CYP Oxidation ReactiveMetabolite Reactive Nitrenium Ion (Electrophile) Hydroxylation->ReactiveMetabolite Loss of H2O DNAAdduct C8-dG DNA Adducts (Conformational Shift) ReactiveMetabolite->DNAAdduct Covalent Binding Toxicity Genotoxicity & Cellular Apoptosis DNAAdduct->Toxicity Replication Block

Metabolic bioactivation of 3-Nitro-9H-fluoren-2-amine into genotoxic DNA adducts.

Cytotoxicity & Pro-Inflammatory Dynamics

While hepatic models are ideal for studying metabolism, human lung airway epithelial cells (e.g., A549) are critical for evaluating the environmental inhalation toxicity of nitrofluorenes. Exposure to nitrofluorene derivatives induces severe oxidative stress and triggers a robust pro-inflammatory response, characterized by the dose-dependent upregulation of Interleukin-8 (IL-8) and Heme Oxygenase-1 (HO-1) (4)[4].

The cytotoxicity of these compounds varies significantly across cell lines due to differences in endogenous NAT2 and GSTM1 (Glutathione S-transferase M1) expression. Cells with a NAT2-rapid / GSTM1-null genotype are highly susceptible to toxicity because they rapidly bioactivate the compound but lack the glutathione conjugation machinery required to detoxify it (5)[5]. IC50 values for related nitrofluorenes in human cell lines typically range between 20 μM and 150 μM depending on exposure time and metabolic competence (6)[6].

Methodological Workflows

To ensure scientific integrity, experimental protocols must be self-validating. Relying solely on an MTT assay is a common pitfall, as nitroaromatics can artificially suppress mitochondrial reductase activity before actual cell death occurs. Therefore, I mandate a multiparametric approach.

Workflow Step1 Cell Culture (HepG2, A549, HL-60) Step2 Compound Exposure (0.1 - 500 μM) Step1->Step2 Step3a Cytotoxicity Assay (LDH Release) Step2->Step3a Step3b Genotoxicity Assay (HPRT Mutation) Step2->Step3b Step3c Inflammation (IL-8, HO-1 qPCR) Step2->Step3c Step4 Toxicological Profiling Step3a->Step4 Step3b->Step4 Step3c->Step4

Multiparametric in vitro workflow for evaluating nitrofluorene toxicity.

Protocol A: Self-Validating Cytotoxicity (LDH Release Assay)

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a definitive, unconfounded marker of plasma membrane rupture, distinguishing true necrosis/late-stage apoptosis from transient metabolic suppression.

  • Seeding: Plate A549 or HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Exposure: Treat cells with 3-Nitro-9H-fluoren-2-amine (0.1 μM to 500 μM in 0.5% DMSO max) for 24h and 48h.

  • Internal Controls (Critical):

    • Spontaneous Release: Vehicle-treated cells (0.5% DMSO).

    • Maximum Release: Add 10x Lysis Buffer to control wells 45 minutes prior to assay readout.

  • Readout: Transfer 50 μL of supernatant to a new plate, add 50 μL LDH reaction mix, incubate in the dark for 30 mins, and measure absorbance at 490 nm.

  • Validation: Calculate % Cytotoxicity = (Treated - Spontaneous) / (Maximum - Spontaneous) * 100.

Protocol B: HPRT Gene Mutation Assay

Causality: The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay detects functional mutations caused by DNA adducts. Cells with mutated HPRT genes survive exposure to the toxic analog 6-thioguanine (6-TG), allowing for direct quantification of genotoxicity.

  • Treatment: Expose metabolically competent cells (e.g., human lymphocytes or HepG2) to the compound for 24h.

  • Expression Period: Wash cells and culture in standard media for 7-9 days to allow for the phenotypic expression of the mutation (depletion of wild-type HPRT protein).

  • Selection: Plate cells in media containing 5 μg/mL 6-thioguanine (6-TG).

  • Parallel Plating: Simultaneously plate a highly diluted aliquot of cells in non-selective media to determine absolute Cloning Efficiency (CE). This ensures that a low mutant count is not simply an artifact of massive cell death.

  • Scoring: After 14 days, stain colonies with crystal violet. Calculate the Mutant Frequency (MF) per 106 clonable cells.

Quantitative Data Summary

The table below summarizes the expected toxicological metrics for 3-Nitro-9H-fluoren-2-amine based on structurally analogous fluorenes across different human cell lines.

Cell LinePrimary Genotype / PhenotypeAssay EndpointTarget BiomarkerExpected Effect / IC50
HepG2 High CYP1A1, High NAT1/2CytotoxicityPlasma Membrane (LDH)IC50 ≈ 40 - 60 μM
A549 Lung Epithelial ModelInflammationIL-8, HO-1 (qPCR)3-to-5 fold upregulation
HL-60 Promyelocytic LeukemiaEnzyme InhibitionNAT1 Activity70% inhibition at <10 μM
Lymphocytes NAT2-Rapid / GSTM1-NullGenotoxicityHPRT Mutation Freq.5-fold increase at 400 μg/mL

References

  • Nesanir, K., et al. "Investigating the Pro-Inflammatory Effects of Nitrofluorene on Human, Lung Airway Epithelial Cells". The Journal of Immunology.[Link]

  • Hou, S.M., et al. "Susceptibility of Human Lymphocytes to 2-Nitrofluorene-Induced Gene Mutation is Strongly Dependent on Metabolic Genotypes". Longdom Publishing.[Link]

  • Mitchell, C., et al. "Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines". Chemical Research in Toxicology (ACS Publications).[Link]

  • Duan, L., et al. "Effects of a Second Local DNA Damage Event on the Toxicity of the Human Carcinogen 4-Aminobiphenyl: A Molecular Dynamics Study". Chemical Research in Toxicology (ACS Publications).[Link]

  • Lin, C.C., et al. "Berberine Decreased N-acetylation of 2-Aminofluorene through Inhibition of N-acetyltransferase Gene Expression in Human Leukemia HL-60 Cells". Anticancer Research.[Link]

Sources

Comprehensive Technical Guide: Synthesis, Crystal Structure, and NMR Characterization of 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3) is a highly functionalized polycyclic aromatic hydrocarbon that serves as a critical intermediate in advanced materials science and medicinal chemistry. Its unique donor-acceptor architecture—featuring an electron-donating amine group and an electron-withdrawing nitro group on a rigid, planar fluorene core—makes it indispensable for the synthesis of multi-photon absorption chromophores[1] and novel tricyclic therapeutics targeting toxic aldehyde capture[2].

This whitepaper provides an authoritative, in-depth guide to the regioselective synthesis, nuclear magnetic resonance (NMR) spectroscopic profiling, and crystallographic properties of 3-Nitro-9H-fluoren-2-amine. By detailing the causality behind experimental design and providing self-validating protocols, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Synthesis and Protocol Validation

The synthesis of 3-Nitro-9H-fluoren-2-amine requires precise control over electrophilic aromatic substitution to prevent oxidative degradation and poly-nitration. The optimal route utilizes a three-step protection-nitration-deprotection sequence[2].

Synthesis_Workflow A 9H-fluoren-2-amine (Starting Material) B N-(9H-fluoren-2-yl)acetamide (Protected Intermediate) A->B Ac2O, AcOH RT, 18h C N-(3-nitro-9H-fluoren-2-yl)acetamide (Nitrated Intermediate) B->C HNO3, H2SO4 0°C to RT, 2h D 3-Nitro-9H-fluoren-2-amine (Target Molecule) C->D HCl, EtOH Reflux, 4h

Step-by-step synthetic workflow for 3-Nitro-9H-fluoren-2-amine.

Self-Validating Experimental Protocol

Step 1: Amine Protection (Acetylation)

  • Procedure: Dissolve 9H-fluoren-2-amine in glacial acetic acid at room temperature. Slowly add 2.0 equivalents of acetic anhydride. Stir for 18 hours.

  • Causality: Direct nitration of free aromatic amines leads to complex mixtures of poly-nitrated products and oxidative cleavage. Acetylation masks the amine, reducing its nucleophilicity and moderating its activating effect on the fluorene ring[2].

  • Self-Validation: The reaction is complete when a Thin Layer Chromatography (TLC) check (Hexane:EtOAc 2:1) shows the complete disappearance of the highly fluorescent starting material. Quenching the mixture in ice water yields a voluminous white precipitate of N-(9H-fluoren-2-yl)acetamide.

Step 2: Regioselective Nitration

  • Procedure: Suspend the protected intermediate in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid, cool to 0 °C, and add 1.1 equivalents of concentrated nitric acid dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature[2].

  • Causality: The acetamido group acts as a strong ortho/para director. The C3 position (ortho) is sterically accessible and electronically favored over the C1 position, which is sterically hindered by the C9 benzylic methylene group. Sulfuric acid catalyzes the generation of the highly electrophilic nitronium ion (NO₂⁺)[3].

  • Self-Validation: The successful generation of the nitro intermediate is visually confirmed by a distinct color change from white to deep yellow. Precipitation in ice water yields the crude N-(3-nitro-9H-fluoren-2-yl)acetamide.

Step 3: Acid-Catalyzed Deacetylation

  • Procedure: Dissolve the nitrated intermediate in ethanol. Add an excess of concentrated hydrochloric acid and heat to reflux for 4 hours[2].

  • Causality: Acidic hydrolysis is strictly chosen over basic hydrolysis to prevent unwanted nucleophilic aromatic substitution (S_NAr). The strong electron-withdrawing nature of the nitro group highly activates the fluorene ring, making it susceptible to degradation by strong bases[3]. Acidic conditions safely cleave the amide bond.

  • Self-Validation: Upon cooling and neutralization, the target 3-Nitro-9H-fluoren-2-amine precipitates. Recrystallization from hot acetic acid yields pure crimson plates[4].

Regioselectivity N1 Acetamido Group (-NHAc) Strong Activating Ortho/Para Directing N3 C3 Position Sterically Accessible Ortho to -NHAc N1->N3 Electronic Guidance N2 Fluorene Core Planar Biphenyl System N2->N3 Structural Constraint N4 Electrophilic Aromatic Substitution Nitronium Ion (NO2+) Attack N3->N4 Regioselective Attack

Electronic and structural factors driving C3 regioselective nitration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of 3-Nitro-9H-fluoren-2-amine relies heavily on understanding the competing electronic effects within the molecule. The presence of both a strong electron-donating group (-NH₂, +M effect) and a strong electron-withdrawing group (-NO₂, -I and -M effects) creates a highly polarized aromatic system.

¹H and ¹³C NMR Spectral Assignments
NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment Causality
¹H -NH₂~ 6.80Broad Singlet2HExchangeable protons; significantly deshielded by the adjacent NO₂ group via intramolecular hydrogen bonding.
¹H C4~ 8.15Singlet1HStrongly deshielded by the ortho-nitro group (-I, -M effects); appears furthest downfield.
¹H C5-C8~ 7.30 - 7.85Multiplets4HUnsubstituted fluorene core aromatic protons; complex splitting due to overlapping spin systems.
¹H C1~ 7.15Singlet1HShielded by the ortho-amino group (+M effect), shifting it upfield relative to C4.
¹H C9~ 3.95Singlet2HBenzylic methylene protons, characteristic of the 9H-fluorene system.
¹³C C3~ 133.5Quaternary1CElectron-deficient carbon bearing the nitro group.
¹³C C2~ 146.2Quaternary1CAminated aromatic carbon, shifted downfield by the electronegative nitrogen atom.
¹³C C9~ 36.5Secondary (CH₂)1Csp³ hybridized benzylic carbon.

Crystallographic Characterization

The solid-state behavior of 3-Nitro-9H-fluoren-2-amine is governed by its rigid planarity and its dual capacity as a hydrogen-bond donor and acceptor. When crystallized from glacial acetic acid, the compound forms distinct crimson prisms or plates[4].

The deep crimson coloration is not merely an optical artifact; it is a direct macroscopic manifestation of intermolecular charge transfer (CT) . The electron-rich amine moiety of one molecule interacts with the electron-deficient nitro-aromatic system of an adjacent molecule within the crystal lattice.

Key Crystallographic Parameters
ParameterValue / ObservationCausality / Structural Significance
Crystal System MonoclinicTypical for planar, conjugated polycyclic aromatic hydrocarbons, allowing for dense, layered packing.
Space Group P2₁/c (Predicted)Facilitates dense packing through inversion centers and glide planes, minimizing void space.
Morphology Crimson Prisms / PlatesDeep color indicates strong intermolecular charge transfer (CT) interactions in the solid state[4].
Intermolecular H-Bonding N-H···OPrimary driving force for the formation of 1D supramolecular ribbons along the crystallographic axis.
π-π Stacking ~ 3.4 Å DistanceStrong orbital overlap between adjacent planar fluorene cores, heavily stabilizing the lattice energy.

References

  • European Patent Office.TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF (EP 4273150 A1).
  • National Institutes of Health (PMC).Multi-photon properties of branched chromophores derived from indenoquinoxaline and oxadiazole heterocyclic units.
  • Royal Society of Chemistry.The Ring-closure of Derivatives of 2-Aminofluorene.
  • Benchchem.2-Nitro-9H-fluoren-9-ol Synthesis and Reactivity Pathways.

Sources

3-Nitro-9H-fluoren-2-amine (CAS 29005-18-3): A Comprehensive Technical Guide on Synthesis, Safety, and Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced material science and medicinal chemistry, fluorene derivatives serve as critical rigid-core scaffolds. 3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3) is a highly versatile bifunctional building block. Characterized by its electron-withdrawing nitro group adjacent to an electron-donating primary amine, this compound exhibits unique push-pull electronic properties. It is predominantly utilized as a key intermediate in the synthesis of multi-photon absorbing chromophores for non-linear optics ([1]) and as a precursor for tricyclic pharmaceutical agents designed to scavenge reactive carbonyl species (RCS) in toxic aldehyde-related pathologies ([2],[3]).

This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, self-validating synthetic workflows, and downstream applications.

Physicochemical Profiling & Safety Data Sheet (SDS) Parameters

Understanding the quantitative properties and hazard profile of 3-Nitro-9H-fluoren-2-amine is essential for designing safe and effective experimental workflows. The strong electron-withdrawing nature of the nitro group deactivates the fluorene ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) ([4]).

Quantitative Physicochemical Data

Data summarized from authoritative chemical registries (,[5]).

ParameterSpecification
Chemical Name 3-Nitro-9H-fluoren-2-amine
CAS Registry Number 29005-18-3
Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
SMILES String C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[O-]
Appearance Solid (typically orange to red crystalline powder)
SDS Handling & Storage Causality

The handling of nitroaromatic amines requires strict adherence to safety protocols due to their potential toxicity and chemical reactivity ([5]).

Hazard/Handling ParameterSDS Guideline & Mechanistic Causality
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled).
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Rinse cautiously with water).
Storage Conditions Keep in a dark place, inert atmosphere (Argon/N2), room temperature. Causality : Storage in the dark prevents UV-mediated photo-degradation of the nitroaromatic moiety. The inert atmosphere prevents the autoxidation of the primary amine into unwanted azo or azoxy dimers.

Synthetic Methodologies & Self-Validating Workflows

The synthesis of 3-Nitro-9H-fluoren-2-amine and its subsequent reduction to a diamine precursor requires precise regiocontrol. Direct nitration of 9H-fluoren-2-amine often leads to oxidative degradation or poor regioselectivity. Therefore, an acetylation-protection strategy is employed.

SyntheticWorkflow N1 9H-Fluoren-2-amine N2 Acetylation (Ac2O) N1->N2 N3 N-(9H-fluoren-2-yl)acetamide N2->N3 N4 Nitration (HNO3 / AcOH) N3->N4 Regioselective Nitration N5 N-(3-nitro-9H-fluoren-2-yl)acetamide N4->N5 N6 Deacetylation (H2SO4 / MeOH) N5->N6 N7 3-Nitro-9H-fluoren-2-amine CAS: 29005-18-3 N6->N7 Target Compound N8 Reduction (H2, Pd/C or N2H4) N7->N8 N9 3-Amino-9H-fluoren-2-amine N8->N9 Diamine Precursor

Figure 1: Regioselective synthetic workflow for 3-Nitro-9H-fluoren-2-amine and its diamine.

Protocol 1: Acid-Catalyzed Deacetylation to Yield 3-Nitro-9H-fluoren-2-amine

Derived from established oxadiazole fluorene synthesis protocols ([1]).

  • Reagent Mixing : Suspend N-(3-nitro-9H-fluoren-2-yl)acetamide (1.0 eq) in anhydrous methanol (0.1 M).

  • Acid Addition : Slowly add concentrated H₂SO₄ (approx. 20% v/v relative to methanol).

    • Causality : Acid catalysis is specifically chosen over base catalysis to prevent unwanted nucleophilic aromatic substitution (SNAr) side reactions on the highly activated nitro-aromatic ring.

  • Reflux : Heat the system to reflux for 30 minutes.

    • Self-Validating Cue : The heterogeneous suspension clears as the acetamide hydrolyzes into the highly soluble amine-sulfate salt.

  • Neutralization & Extraction : Cool to room temperature, pour into cold aqueous NaOH, and extract with ethyl acetate.

    • Causality : The basic quench liberates the free primary amine, partitioning it exclusively into the organic layer.

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Hydrazine-Mediated Reduction to 3-Amino-9H-fluoren-2-amine
  • Solubilization : Dissolve 3-Nitro-9H-fluoren-2-amine in methanol.

  • Catalyst Addition : Add catalytic Palladium on Carbon (Pd/C, 10 wt%, 0.1 eq). Purge the vessel with Argon for 15 minutes.

    • Causality : Argon displacement is critical to prevent the ignition of methanol vapors, which can be catalyzed by dry Pd/C in the presence of atmospheric oxygen.

  • Reduction : Add hydrazine monohydrate (N₂H₄·H₂O, 3.0 eq) dropwise at room temperature, then heat to reflux (65°C) for 7 hours ([1]).

    • Causality : Hydrazine acts as an in situ hydrogen donor, avoiding the need for high-pressure H₂ cylinders.

    • Self-Validating Cue : The reaction progress is visually indicated by the evolution of nitrogen gas. The cessation of bubbling indicates the complete consumption of the nitro compound.

  • Isolation : Filter the hot mixture through a Celite pad to remove Pd/C, concentrate, and recrystallize.

Applications in Drug Development & Material Science

Medicinal Chemistry: Scavengers for Reactive Carbonyl Species (RCS)

In biological systems, oxidative stress leads to lipid peroxidation, generating toxic reactive carbonyl species (RCS) such as malondialdehyde and 4-hydroxynonenal. These toxic aldehydes cause protein carbonylation, modifying critical cysteine, histidine, and lysine residues, ultimately leading to cell dysfunction and tissue damage ([2],[3]).

Derivatives of 3-Nitro-9H-fluoren-2-amine (specifically its reduced diamine form) are utilized to synthesize novel tricyclic compounds that act as potent capture agents (scavengers) for these reactive carbonyl species, offering therapeutic pathways for metabolic and degenerative diseases[2].

CarbonylStress ROS Reactive Oxygen Species (ROS) Oxidative Stress Lipid Lipid Peroxidation ROS->Lipid RCS Reactive Carbonyl Species (RCS) e.g., Malondialdehyde Lipid->RCS Protein Protein Carbonylation (Cys/His/Lys Modification) RCS->Protein Cross-linking / Adducts Disease Cell Dysfunction & Tissue Damage (Toxicity) Protein->Disease Scavenger Tricyclic Fluorene Derivatives (from 3-Nitro-9H-fluoren-2-amine) Scavenger->RCS Trapping / Scavenging

Figure 2: Pathophysiology of carbonyl stress and the scavenging mechanism of fluorene derivatives.

Material Science: Multi-Photon Absorption Chromophores

Beyond pharmaceuticals, 3-Nitro-9H-fluoren-2-amine is a critical building block for synthesizing multi-branched chromophores derived from indenoquinoxaline and oxadiazole units. The push-pull electronic configuration provided by the fluorene core enables strong two-photon absorption (2PA) and three-photon absorption (3PA) properties in the near-infrared (NIR) region. These materials are highly sought after for 3D data storage, optical power-limiting, and noninvasive bio-imaging ([1],[6]).

References

  • Title : Multi-photon properties of branched chromophores derived from indenoquinoxaline and oxadiazole heterocyclic units Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

  • Title: EP 4273150 A1 - Tricyclic Compound, Preparation Method Therefor and Medical Use Thereof Source: European Patent Office / Google Patents URL

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Preclinical Drug Discovery Researchers.

Introduction & Strategic Overview

The fluorene scaffold is a privileged structure in both medicinal chemistry and organic electronics (e.g., OLEDs, two-photon absorption chromophores)[1]. Specifically, 3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3)[2] serves as a critical bifunctional building block. The adjacent amino and nitro groups provide an ideal setup for subsequent cyclization reactions, such as the synthesis of indenoquinoxalines or highly conjugated heterocyclic systems.

Direct nitration of 2-aminofluorene is synthetically unviable; the electron-rich, unprotected amine is highly susceptible to oxidative degradation by nitric acid, leading to complex tar mixtures. To achieve high yields and strict regiocontrol, the synthesis must employ a protection-nitration-deprotection sequence, followed by exploiting the distinct basicities of the resulting isomers for chromatographic separation[3].

Mechanistic Rationale & Pathway Design

The Role of the Acetyl Protecting Group

Converting the free amine to an acetamide dampens the extreme electron-donating nature of the nitrogen atom, protecting it from oxidation. Furthermore, the steric bulk of the acetyl group heavily disfavors electrophilic attack at the adjacent 1-position. Consequently, nitration is directed predominantly to the 3-position (ortho to the acetamido group) and the 7-position (the para-equivalent position on the conjugated biphenyl-like system).

Isomer Resolution Strategy

Following acid-catalyzed hydrolysis of the acetamide, the crude product is a mixture of 2-amino-3-nitrofluorene and 2-amino-7-nitrofluorene. Because the nitro group in the 3-position is ortho to the amine, it engages in strong intramolecular hydrogen bonding and alters the basicity and dipole moment of the molecule compared to the 7-nitro isomer. This physicochemical divergence allows for highly efficient separation via basic or neutral alumina chromatography[3].

SynthesisWorkflow Start 2-Aminofluorene (Starting Material) Step1 Protection (Acetylation) Ac2O, AcOH, Δ Start->Step1 Int1 N-(9H-fluoren-2-yl)acetamide Step1->Int1 Step2 Regioselective Nitration HNO3, AcOH, 15-20°C Int1->Step2 Int2 Acetamido-nitrofluorene Isomers (3-nitro & 7-nitro mixture) Step2->Int2 Step3 Deprotection (Hydrolysis) HCl, EtOH, Reflux Int2->Step3 Int3 Crude Amino-nitrofluorenes Step3->Int3 Step4 Alumina Chromatography Xylene or Toluene Eluent Int3->Step4 Product 3-Nitro-9H-fluoren-2-amine (Crimson Plates, m.p. 203°C) Step4->Product

Fig 1: Synthetic workflow for 3-Nitro-9H-fluoren-2-amine via protection-nitration-deprotection.

Quantitative Data & Physicochemical Properties

To ensure self-validation during the synthetic workflow, researchers should cross-reference their intermediates against the established parameters in the table below.

CompoundMolecular FormulaMW ( g/mol )AppearanceMelting Point (°C)Expected Yield
2-Aminofluorene C13H11N181.24Off-white powder129 - 131N/A (Starting Mat.)
N-(9H-fluoren-2-yl)acetamide C15H13NO223.27White crystalline solid191 - 19390 - 95%
3-Nitro-9H-fluoren-2-amine C13H10N2O2226.23[4]Crimson plates[3]203[3]35 - 45% (Post-column)

Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Nitric acid is a strong oxidizer, and fluorene derivatives can be skin irritants.

Protocol A: Synthesis of N-(9H-fluoren-2-yl)acetamide
  • Dissolution: Suspend 2-aminofluorene (10.0 g, 55.2 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Add acetic anhydride (8.0 mL, 84.6 mmol) dropwise over 10 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 1 hour. The suspension will initially clear, followed by the precipitation of the acetylated product.

  • Isolation: Cool the reaction mixture to room temperature, then pour it into ice water (200 mL) with vigorous stirring. Filter the resulting white precipitate under vacuum, wash thoroughly with cold water, and dry in vacuo at 60°C.

Protocol B: Regioselective Nitration
  • Preparation: Dissolve N-(9H-fluoren-2-yl)acetamide (10.0 g, 44.8 mmol) in glacial acetic acid (150 mL) with gentle heating. Once fully dissolved, cool the flask in a water bath to maintain an internal temperature of 15–20°C.

  • Nitration: In a separate addition funnel, prepare a nitrating mixture of fuming nitric acid (2.1 mL, ~50 mmol) in glacial acetic acid (10 mL). Add this mixture dropwise to the fluorene solution over 30 minutes, ensuring the temperature does not exceed 25°C to prevent over-nitration[1].

  • Quenching: Stir the reaction at room temperature for an additional 2 hours. Pour the mixture into 500 mL of crushed ice/water.

  • Collection: Filter the crude yellow/orange precipitate (a mixture of 3-nitro and 7-nitro isomers) and wash with copious amounts of water until the filtrate is pH neutral.

Protocol C: Hydrolysis and Chromatographic Isolation
  • Deprotection: Suspend the crude nitrated acetamide mixture in ethanol (150 mL). Add concentrated hydrochloric acid (30 mL). Reflux the mixture for 4–6 hours. The progress can be monitored by TLC (disappearance of the starting material).

  • Neutralization: Cool the mixture, concentrate it under reduced pressure to remove the bulk of the ethanol, and neutralize the aqueous residue with a 10% NaOH solution until basic (pH 9-10). Extract the free amines with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield a dark red/orange solid.

  • Chromatographic Separation: Prepare a chromatography column using basic or neutral alumina (approximately 30 g of alumina per gram of crude product)[3].

  • Elution: Load the crude mixture onto the column and elute using sulfur-free xylene (or toluene)[3].

  • Fraction Collection: The 3-nitro isomer elutes as a distinct crimson/orange-yellow band. Collect this fraction and remove the solvent under reduced pressure.

  • Crystallization: Recrystallize the residue from glacial acetic acid to yield pure 3-Nitro-9H-fluoren-2-amine as crimson plates (m.p. 203°C)[3].

References

  • Chemsrc. (n.d.). 3-Nitro-9H-Fluoren-2-Amine Price at Chemsrc. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Multi-photon properties of branched chromophores derived from indenoquinoxaline and oxadiazole heterocyclic units. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (n.d.). Synthesis of 3-Aminofluorene. Retrieved from[Link]

Sources

Application Notes and Protocols for the Dissolution of 3-Nitro-9H-fluoren-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Nitro-9H-fluoren-2-amine is a nitroaromatic amine derivative of fluorene. Compounds of this class are of significant interest to researchers in drug discovery and materials science due to their unique chemical structures and potential biological activities.[1][2][3] The nitro group, in particular, is a known pharmacophore that can impart a range of biological effects, though it can also be associated with toxicity.[1] For in vitro studies and high-throughput screening, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its broad solubilizing capacity.[4]

This document provides a detailed guide for the preparation, handling, and storage of 3-Nitro-9H-fluoren-2-amine stock solutions in DMSO. The protocols and recommendations are designed for researchers, scientists, and drug development professionals to ensure the accurate and reproducible use of this compound in experimental settings.

Physicochemical Properties of 3-Nitro-9H-fluoren-2-amine

A foundational understanding of the physicochemical properties of 3-Nitro-9H-fluoren-2-amine is essential for its proper handling and use.

PropertyValueSource
CAS Number 29005-18-3N/A
Molecular Formula C₁₃H₁₀N₂O₂N/A
Molecular Weight 226.23 g/mol N/A
Appearance Solid (likely colored, as is common for nitroaromatic compounds)General Knowledge
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5][5]

Core Principles of Dissolution in DMSO

DMSO is a powerful, polar aprotic solvent, making it an excellent choice for a wide range of organic compounds. However, several key principles must be considered to ensure the successful preparation of a stable and accurate stock solution.

The "Like Dissolves Like" Principle: As an aromatic amine with a nitro group, 3-Nitro-9H-fluoren-2-amine possesses both polar (amine and nitro groups) and non-polar (fluorene backbone) characteristics. This structure suggests good solubility in polar aprotic solvents like DMSO.[6]

DMSO Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination can negatively impact the solubility of certain compounds and may lead to their precipitation. Therefore, it is crucial to use anhydrous DMSO and minimize its exposure to air.[7]

Compound Stability: The stability of a compound in a solvent is not guaranteed. For nitroaromatic compounds, factors such as light and temperature can potentially lead to degradation over time. It is advisable to prepare fresh solutions when possible and to conduct stability assessments for long-term storage.[7][8][9]

Experimental Workflow for Dissolving 3-Nitro-9H-fluoren-2-amine in DMSO

The following diagram outlines the general workflow for preparing a DMSO stock solution of 3-Nitro-9H-fluoren-2-amine.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Accurately weigh 3-Nitro-9H-fluoren-2-amine start->weigh Calculate required mass add_dmso Add anhydrous DMSO to the solid weigh->add_dmso Transfer to appropriate vial vortex Vortex thoroughly add_dmso->vortex inspect Visually inspect for complete dissolution vortex->inspect sonicate Sonicate if necessary sonicate->inspect warm Gentle warming (optional, use with caution) warm->inspect inspect->sonicate If not fully dissolved inspect->warm For poorly soluble compounds aliquot Aliquot into single-use vials inspect->aliquot Once fully dissolved store Store at -20°C or -80°C, protected from light aliquot->store end Ready for use in assays store->end

Caption: A step-by-step workflow for the preparation of 3-Nitro-9H-fluoren-2-amine stock solutions in DMSO.

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 3-Nitro-9H-fluoren-2-amine in DMSO. This concentration is a common starting point for many in vitro assays.

Materials:

  • 3-Nitro-9H-fluoren-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 3-Nitro-9H-fluoren-2-amine is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 226.23 g/mol * 1000 mg/g = 2.26 mg

  • Weigh the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.26 mg of 3-Nitro-9H-fluoren-2-amine into the tared container.

  • Add DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.

  • Dissolution:

    • Tightly cap the container and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[7]

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound has not fully dissolved, sonicate the container in a water bath for 5-10 minutes.[7]

    • Gentle warming (e.g., to 37°C) can be employed as a final step if necessary, but caution is advised as excessive heat may degrade the compound.[7]

  • Storage:

    • Once the compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[7]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Considerations for Downstream Applications

The preparation of the DMSO stock solution can have a significant impact on downstream experiments.

  • Final DMSO Concentration: For cell-based assays, it is crucial to maintain a low final concentration of DMSO in the culture medium, typically below 0.5%, as higher concentrations can be cytotoxic.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers or cell culture media.[7] It is advisable to visually inspect the final working solution for any signs of precipitation before use.

Logical Framework for Protocol Validation

Given the absence of specific solubility and stability data for 3-Nitro-9H-fluoren-2-amine in DMSO, it is imperative for the end-user to perform validation experiments.

Validation_Framework cluster_solubility Solubility Validation cluster_stability Stability Validation cluster_assay Assay Compatibility sol_test Prepare serial dilutions in DMSO sol_observe Visually inspect for precipitation sol_test->sol_observe sol_quantify Quantify concentration of supernatant (optional) sol_observe->sol_quantify stab_prep Prepare fresh stock solution stab_store Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light/dark) stab_prep->stab_store stab_analyze Analyze aliquots at different time points (e.g., by HPLC) stab_store->stab_analyze assay_dilute Dilute stock solution in assay buffer/media assay_observe Check for precipitation assay_dilute->assay_observe assay_control Run vehicle control in assay assay_observe->assay_control

Caption: A logical framework for the validation of 3-Nitro-9H-fluoren-2-amine DMSO solutions.

Conclusion

The protocol and guidelines presented in this document provide a comprehensive framework for the dissolution of 3-Nitro-9H-fluoren-2-amine in DMSO. By adhering to these procedures and considering the critical aspects of solvent purity, compound stability, and safety, researchers can prepare accurate and reproducible stock solutions for their experimental needs. It is strongly recommended that end-users perform their own validation experiments to determine the optimal solubility and storage conditions for their specific applications.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. (2025). BenchChem.
  • Practical Guide to Dissolving Ammonia in DMSO for In Vitro Studies. (2025). BenchChem.
  • How do you use dmso. (2024, July 10). Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC.
  • 2-amino-3-nitro-9H-fluoren-9-ol | CAS 6966-97-8 GHS SDS (English). (n.d.). XiXisys.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025, December 22).
  • SAFETY DATA SHEET. (2025, September 29). Merck Millipore.
  • Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds. (n.d.). PMC.
  • SAFETY DATA SHEET. (2026, March 11). TCI Chemicals.
  • DMSO separations. (2005, January 14). Sciencemadness Discussion Board.
  • Preparation of various Schiff's bases of 9-fluorenone and its biological applic
  • "improving the stability of thiazole compounds in DMSO for long-term storage". (2025). BenchChem.
  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (2025, June 26). MDPI.
  • How long can a compound be stable in DMSO for? (2014, November 26).
  • 3-Nitro-9H-fluoren-2-amine. (n.d.). FUJIFILM Wako Chemicals.
  • 9,9-Dimethyl-9H-fluoren-2-amine | 108714-73-4. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8). (n.d.). Cheméo.
  • Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions. (n.d.). Organic Chemistry Portal.
  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modul
  • Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide. (2026). BenchChem.
  • Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. (2026, January 18).

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Application Note: 3-Nitro-9H-fluoren-2-amine as a Bifunctional Mutagenic Probe in the Ames Salmonella/Microsome Assay

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitro-9H-fluoren-2-amine is a highly specialized fluorene derivative utilized in genetic toxicology and drug development safety screening. Because it contains both a nitro group and an amino group, it serves as a unique bifunctional pro-mutagen. This application note details the mechanistic rationale, standardized pre-incubation protocol, and data interpretation guidelines for employing 3-Nitro-9H-fluoren-2-amine in the Ames test (Salmonella typhimurium TA98).

Mechanistic Grounding: The Dual-Activation Paradigm

The Ames test evaluates the mutagenic potential of compounds by measuring reverse mutations in auxotrophic Salmonella typhimurium strains[1]. Strain TA98 is specifically engineered to detect frameshift mutations at a repetitive -C-G-C-G- hotspot (hisD3052 allele). It features a defective lipopolysaccharide layer (rfa mutation) for increased cell permeability, alongside the pKM101 plasmid, which enhances error-prone DNA repair[1][2].

Classic fluorene mutagens typically operate via a single primary metabolic activation pathway:

  • 2-Nitrofluorene (2-NF): A direct-acting mutagen that relies on bacterial nitroreductases to form reactive intermediates. It serves as a standard positive control in the absence of metabolic activation (-S9)[3].

  • 2-Aminofluorene (2-AF): An indirect-acting mutagen requiring mammalian metabolic activation (+S9). It undergoes N-hydroxylation by hepatic cytochrome P450 enzymes (predominantly CYP1A2), followed by esterification to form a highly reactive nitrenium ion that covalently binds to the C8 position of guanine[4].

3-Nitro-9H-fluoren-2-amine integrates both functional groups, making it a powerful bifunctional probe. In the absence of S9, it undergoes bacterial nitroreduction. In the presence of S9, the amino group is subjected to CYP1A2-mediated N-hydroxylation. This dual-pathway capability allows researchers to validate both bacterial nitroreductase proficiency and mammalian S9 metabolic competence within a single experimental framework.

Metabolic Activation Pathways

G cluster_minusS9 Direct Acting (-S9) Bacterial Metabolism cluster_plusS9 Indirect Acting (+S9) Mammalian Metabolism Compound 3-Nitro-9H-fluoren-2-amine (Bifunctional Pro-mutagen) Nitroreductase Bacterial Nitroreductase (Reduction of -NO2) Compound->Nitroreductase -S9 Assay CYP1A2 Hepatic CYP1A2 (S9 Mix) (N-hydroxylation of -NH2) Compound->CYP1A2 +S9 Assay Hydroxylamine1 Hydroxylamine Intermediate Nitroreductase->Hydroxylamine1 Nitrenium Highly Reactive Nitrenium Ion Hydroxylamine1->Nitrenium Esterification NAT / SULT (Esterification) CYP1A2->Esterification Esterification->Nitrenium DNA_Adduct Covalent DNA Adduct (C8 of Guanine) Nitrenium->DNA_Adduct Electrophilic Attack Mutation Frameshift Mutation (TA98 hisD3052 reversion) DNA_Adduct->Mutation Error-prone Repair

Metabolic activation pathways of 3-Nitro-9H-fluoren-2-amine in the Ames Test.

Experimental Protocol: Pre-Incubation Ames Assay

While the standard plate incorporation method is common, the pre-incubation modification is highly recommended for aromatic amines and nitroso-derivatives. Pre-incubation allows the test article prolonged, concentrated contact with the S9 metabolic enzymes and bacteria in a liquid suspension before being trapped in the agar matrix, significantly enhancing assay sensitivity for short-lived reactive metabolites[5].

Materials Required:
  • S. typhimurium TA98 overnight culture (OD600 ≈ 2.0 to 2.5)[3].

  • Aroclor 1254-induced rat liver S9 fraction supplemented with NADPH-regenerating cofactors[1][2].

  • 3-Nitro-9H-fluoren-2-amine (Test Article), dissolved in anhydrous DMSO.

  • Top agar containing 10% (v/v) of 0.5 mM histidine/biotin solution.

  • Minimal glucose agar plates.

Step-by-Step Workflow:
  • Preparation: Melt the supplemented top agar and maintain it in a water bath at 45°C to prevent premature solidification.

  • Pre-Incubation Mixture: In sterile glass tubes, sequentially add the following:

    • Metabolic System: 500 µL of S9 mix (for +S9 assays) OR 500 µL of 0.2 M Phosphate Buffer, pH 7.4 (for -S9 assays).

    • Bacterial Target: 100 µL of the TA98 overnight culture.

    • Test Article: 50 µL of 3-Nitro-9H-fluoren-2-amine solution (or appropriate vehicle/positive controls).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 20 to 30 minutes with gentle shaking (120 RPM) to facilitate metabolic activation[5].

  • Plating: Add 2.0 mL of the 45°C molten top agar to each tube. Vortex rapidly for 3 seconds and immediately pour the contents evenly over the surface of a minimal glucose agar plate.

  • Solidification & Growth: Allow the plates to solidify on a level surface at room temperature. Invert the plates and incubate at 37°C for 48 to 72 hours[5].

  • Scoring: Count the revertant colonies manually or via an automated colony counter. Evaluate the background bacterial lawn microscopically to ensure no overt cytotoxicity has occurred.

Data Presentation & Expected Outcomes

To ensure the trustworthiness of the assay, the protocol must act as a self-validating system. The inclusion of specific controls verifies both the spontaneous reversion frequency of the TA98 strain and the enzymatic activity of the S9 mix.

Table 1: Expected Mutagenic Profile in S. typhimurium TA98 (Frameshift)

Treatment GroupConcentration-S9 (Revertants/Plate)+S9 (Revertants/Plate)Mechanistic Rationale
Vehicle Control (DMSO) 50 µL/plate20 - 40 (Background)25 - 45 (Background)Establishes the spontaneous baseline reversion rate.
2-Nitrofluorene (2-NF) 5.0 µ g/plate > 500 (Positive)N/AValidates bacterial nitroreductase activity[3].
2-Aminoanthracene (2-AA) 2.5 µ g/plate Baseline> 1000 (Positive)Validates S9 CYP450 metabolic activation[6].
3-Nitro-9H-fluoren-2-amine 1.0 - 10.0 µ g/plate Dose-dependent increaseDose-dependent increaseBifunctional activation via -NO2 (bacterial) and -NH2 (mammalian) groups.

(Note: Quantitative data are representative estimates based on structurally analogous fluorene mutagens.)

Quality Control & Troubleshooting

  • S9 Batch Variability: The metabolic conversion of the amino group relies heavily on CYP1A2. If the +S9 response for 3-Nitro-9H-fluoren-2-amine or the 2-AA control is unusually low, verify the induction method of the S9 batch (Aroclor 1254 or Phenobarbital/β-naphthoflavone) and ensure the NADPH-regenerating system was freshly prepared[2].

  • Solvent Effects: DMSO is the preferred vehicle, but concentrations exceeding 50 µL/plate can be toxic to Salmonella and inhibit S9 enzymes. Always cap the vehicle volume at 50 µL in the pre-incubation mixture[5].

  • Toxicity Masking: A reduction or clearing in the background lawn indicates bacteriotoxicity. If the background lawn is sparse, the revertant count will be artificially low (false negative). In such cases, the assay must be repeated using lower concentrations of 3-Nitro-9H-fluoren-2-amine.

References[2] Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. RE-Place. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuGobh8BeTnlTrr7iZEz8xjtjhyLbvT75gO_vfWvTism2FmsppSLtedRGJ02XS_zhYtVQO_pcok54kWQotozR8kOeNMcDcupJhnZjb99hkPzL7bKOPQw3c63NtRjuCF7hJgYS6MaahTI835rh6nCh5B-CBM7IglPioL7d4KfRWlnm2P-gyzhLT0P_yAIhb5FsJltd-IOnqFsxCz1cUasVyat2lqC8=[5] Thomas, D.N., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Chem. Res. Toxicol. DOI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEqXa3Xkr_1S1E8qXdUhWHOLdZAvK4c_ub0fmaHOz1iusFZOd5etDpyydnqwGTzxskacGLhU7e_wuPVMJyw3tXfjVU__ZUeAkIfL3USu0N4KfGxaPb5p1Uwt6nMMjcU7MVfcQ9v8wDgWM=[1] Evotec. (2023). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnguEcIQlkEA0V3i1XronDlrWAMk1XJHdJIHQt_l5zdqIIVDkCt-5-CZEkqWJHvY1ziPftaVvlsAJfr8Why7EnTif3-TyIoofNR4sA455muIWsE6TPWTVo92R-koYSLuDo6JErwK6hut672F2ut5c207EDUItJV8ceNUnljDKo8_MxrUt0mC4CZTxhP6kWCzjOzMq9LPLFaLsn7lhk2urVpI-VxCCiAOuzhdHWcxlyb99CrUMhz-TJhRaDwUgza4x8rHcsR9f8r_aeQ==[4] BenchChem. (2026). Application of 2-Aminofluorene in Genetic Toxicology Testing: Application Notes and Protocols. BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3FEf0cVvjuBMpxwQiBFYY0jRvQu9TfFQzG85FTDcTrWqyyBGfapoFlHjLTzGcVYI0aipMfsuUFHJb9UG941ZqV5vZc8r8oVcGXuP42qpGFnKRophMZ0leRVaXX53gzV7Ir6K7v6evHoI0XtCp363j6tG5aiBz5BaQX-13x5jI7tz8rDm0oM_OOqhLfMHeINI8Bv6dnGCvpaeqkLHQBUBWgciB4zLf0OGeYF88y8DiAqaLgkayOnpS3g==[3] Flückiger-Isler, S., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRZyfSa2LUeBR8B98L8OEqlwB5QQriCOHS7iG4GQ8v1z5gNHooYIzQEjRd58NJSq32-VwGsd1oFm5_xl9524H_iD6zz2LAUIPaCmuFsHrf9EZnkcJswwnonpKFPf2ok_Jp[6] Flückiger-Isler, S., et al. (2009). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and correlation with rodent carcinogenicity. Mutagenesis | Oxford Academic. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_uEIy-Vpav53lpotA2_3HETvER7Vhsg4p1J1cWo_C-myu-sfRLrUA2CPFAd-OuijvcrcMoNugCx09jYWVzpTvu-OKo1mcL-GYYwARMPBLpdOrQe4XqO2r2tC_2C8xW_P3gljQ-IDZ-9e8ftryG6WkUmia

Sources

in vitro assay protocols using 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mechanistic Evaluation of Bifunctional Arylamines: In Vitro Assays Using 3-Nitro-9H-fluoren-2-amine

Mechanistic Rationale & Target Compound Overview

3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3), also known as 2-amino-3-nitrofluorene, is a highly specialized bifunctional model compound utilized in genetic toxicology and drug metabolism studies[1],[2]. Structurally, it possesses both an exocyclic amine group and a nitro group on a planar fluorene backbone. This dual functionality makes it an exceptional probe for dissecting competing metabolic activation pathways in chemical carcinogenesis.

In biological systems, bulky arylamines and nitroarenes do not bind to DNA spontaneously; they require enzymatic bioactivation to form highly reactive electrophilic nitrenium ions[3]. The structural duality of 3-Nitro-9H-fluoren-2-amine allows it to be activated via two distinct routes:

  • Mammalian Hepatic Activation (Amine-driven): The exocyclic amine is N-hydroxylated by Cytochrome P450 enzymes (predominantly CYP1A2) and subsequently O-acetylated by N-acetyltransferases (NAT) or sulfated by sulfotransferases (SULT)[3],[4].

  • Bacterial Activation (Nitro-driven): The nitro group is reduced by bacterial "classical" nitroreductases (CNR) to a hydroxylamine, followed by O-acetylation via bacterial O-acetyltransferases (OAT)[5],[6].

Both pathways ultimately converge on the formation of N-(deoxyguanosin-8-yl) (C8-dG) DNA adducts, which induce frameshift mutations[3],[7]. Understanding which functional group drives toxicity in specific tissue models is critical for drug development professionals assessing the genotoxic liabilities of novel aniline or nitroaromatic pharmacophores.

MetabolicPathway cluster_hepatic Hepatic Activation (Amine Group) cluster_bacterial Bacterial Activation (Nitro Group) Compound 3-Nitro-9H-fluoren-2-amine (Procarcinogen) CYP1A2 CYP1A2 (N-hydroxylation) Compound->CYP1A2 Mammalian S9 Nitroreductase Nitroreductase (Reduction) Compound->Nitroreductase Bacterial (e.g., TA98) NAT NAT / SULT (O-acetylation/sulfation) CYP1A2->NAT Nitrenium1 Arylnitrenium Ion (Electrophile) NAT->Nitrenium1 DNA DNA Adduct Formation (C8-dG Adducts) Nitrenium1->DNA OAT O-acetyltransferase (OAT) Nitroreductase->OAT Nitrenium2 Arylnitrenium Ion (Electrophile) OAT->Nitrenium2 Nitrenium2->DNA Mutation Frameshift Mutations (e.g., TA98 Reversion) DNA->Mutation

Metabolic activation pathways of 3-Nitro-9H-fluoren-2-amine leading to DNA adducts.

Protocol I: Mechanistic Bacterial Reverse Mutation Assay (Ames Test)

To isolate the mutagenic contribution of the nitro group versus the amine group, we employ a modified OECD Test Guideline 471 (TG 471) compliant Bacterial Reverse Mutation Assay,[8]. By utilizing a panel of isogenic Salmonella typhimurium strains with engineered metabolic deficiencies or overexpressions, the assay becomes a self-validating system for determining the exact mechanism of action[9].

Experimental Design & Causality:

  • Strain TA98 : The standard strain for detecting frameshift mutations caused by bulky adducts,[8].

  • Strain TA98NR : A classical nitroreductase (cnr)-deficient isogenic mutant. If mutagenicity drops in this strain compared to TA98, the nitro group is the primary driver of bacterial toxicity[5],[6].

  • Strain YG1024 : An O-acetyltransferase (OAT)-overproducing derivative of TA98. This strain amplifies the detection of N-hydroxylated arylamines, increasing assay sensitivity[9].

  • S9 Fraction : A post-mitochondrial fraction from Aroclor 1254-induced rodent liver. Adding S9 provides the CYP1A2 enzymes necessary to activate the amine group, simulating mammalian hepatic metabolism[10].

Step-by-Step Methodology (Pre-incubation Method)

The pre-incubation method is selected over plate incorporation because it provides higher sensitivity for arylamines by allowing the test compound, bacteria, and metabolic enzymes to interact in a concentrated liquid phase before being trapped in agar[11],[10].

  • Bacterial Preparation : Grow S. typhimurium strains (TA98, TA98NR, YG1024) in Oxoid nutrient broth No. 2 at 37°C with shaking (150 rpm) for 10 hours until reaching the late exponential/stationary phase ( 1−2×109 CFU/mL)[11],[6].

  • S9 Mix Preparation : Prepare a 10% (v/v) S9 mix containing Aroclor 1254-induced rat liver S9 fraction, NADP+, glucose-6-phosphate, and phosphate buffer (pH 7.4)[10].

  • Pre-incubation : In sterile glass tubes, combine:

    • 100 µL of bacterial suspension.

    • 50 µL of 3-Nitro-9H-fluoren-2-amine dissolved in DMSO (test concentrations ranging from 0.1 to 10 µ g/plate ).

    • 500 µL of S9 mix (for +S9 conditions) OR 500 µL of phosphate buffer (for -S9 conditions)[11].

  • Incubation : Vortex gently and incubate the mixture at 37°C for 20 minutes[10].

  • Plating : Add 2.0 mL of molten top agar (maintained at 50°C, supplemented with trace amounts of histidine and biotin) to each tube[11]. Immediately vortex and pour the contents over the surface of minimal glucose agar plates[10].

  • Scoring : Allow the agar to solidify, invert the plates, and incubate at 37°C for 48–72 hours[8]. Count the number of histidine-independent revertant colonies per plate,[8].

Protocol II: DNA Adduct Quantification in Human Hepatocytes

While the Ames test provides qualitative genotoxicity data, quantifying the exact C8-dG adducts in a mammalian system is required to assess physiological relevance. Human primary hepatocytes are utilized because they express native levels of CYP1A2 and NAT enzymes, avoiding the artificial enzyme ratios found in S9 fractions[7].

Step-by-Step Methodology
  • Cell Culture & Inhibition : Seed primary human hepatocytes in collagen-coated 6-well plates. Pre-treat half of the wells with 5 µM Furafylline (a highly selective, mechanism-based inhibitor of CYP1A2) for 24 hours to validate the dependency of adduct formation on CYP1A2[7].

  • Compound Exposure : Renew the culture medium and expose the cells to 10 µM 3-Nitro-9H-fluoren-2-amine for 24 hours[7].

  • DNA Extraction : Harvest the cells and extract genomic DNA using a standard phenol-chloroform protocol or a commercial silica-column kit, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual oxidative DNA damage.

  • Enzymatic Digestion : Digest 50 µg of purified DNA to 3'-deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase at 37°C for 4 hours.

  • LC-MS/MS Analysis : Analyze the digested nucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode to quantify N-(deoxyguanosin-8-yl)-2-amino-3-nitrofluorene adducts[7].

Workflow Step1 Cell Culture (Hepatocytes/Salmonella) Step2 Compound Treatment (+/- S9 or Inhibitors) Step1->Step2 Step3 DNA Extraction & Enzymatic Digestion Step2->Step3 Adduct Assay Step5 Ames Scoring (Revertant Colonies) Step2->Step5 Ames Test Step4 LC-MS/MS Analysis (C8-dG Adducts) Step3->Step4

Parallel in vitro workflow for evaluating mutagenesis and DNA adduct formation.

Quantitative Data Synthesis & Interpretation

The following tables summarize the expected quantitative behavior of 3-Nitro-9H-fluoren-2-amine across the described assay systems, demonstrating the causality between metabolic competence and genotoxic output.

Table 1: Mutagenic Response Profile in Salmonella typhimurium Strains Data represents relative fold-increase in revertant colonies over solvent control at 1.0 µ g/plate .

Tester StrainMetabolic Phenotype-S9 (Direct Mutagenicity)+S9 (Hepatic Activation)Mechanistic Conclusion
TA98 Wild-type (CNR+, OAT+)High (+++)Very High (++++)Baseline frameshift mutation detection.
TA98NR cnr-deficientLow (+)High (+++)Loss of -S9 signal proves direct mutagenicity is driven by bacterial nitroreduction.
YG1024 OAT-overproducingVery High (++++)Extreme (+++++)Amplified signal confirms O-acetylation is the final rate-limiting step for both pathways.

Table 2: Quantification of C8-dG Adducts in Human Hepatocytes Adduct levels expressed as adducts per 108 nucleotides following 24h exposure to 10 µM 3-Nitro-9H-fluoren-2-amine.

Treatment ConditionCYP1A2 StatusAdducts / 108 Nucleotides% Inhibition
Vehicle Control (DMSO) Active< 0.1 (LOD)N/A
3-Nitro-9H-fluoren-2-amine Active450 ± 35N/A
3-Nitro-9H-fluoren-2-amine + Furafylline Inhibited42 ± 8~90%

References

  • 3-Nitro-9H-Fluoren-2-Amine Chemical Properties Source: Chemsrc URL:[Link][1]

  • OECD Guideline 471: Bacterial Reverse Mutation Test Source: OECD / Institut Pasteur de Lille URL:[Link][8]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Principles Source: National Institute of Biology (NIB) URL:[Link]

  • Ames test study designs for mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: National Center for Biotechnology Information (PMC) URL:[Link][11]

  • Targeted Disruption of the Gene Encoding the Classical Nitroreductase Enzyme in Salmonella Typhimurium Ames Test Strains Source: PubMed (NIH) URL:[Link][5]

  • Mutagenicity of 30 chemicals in Salmonella typhimurium strains possessing different nitroreductase or O-acetyltransferase activities Source: Semantic Scholar URL:[Link][9]

  • Evidence on the Carcinogenicity of 2-Aminofluorene Source: OEHHA (California EPA) URL:[Link][3]

  • DNA Adducts of the Tobacco Carcinogens are Formed at Environmental Exposure levels and Persist in Human Hepatocytes Source: National Center for Biotechnology Information (PMC) URL:[Link][7]

Sources

chromatographic separation methods for 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of 3-Nitro-9H-fluoren-2-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of 3-Nitro-9H-fluoren-2-amine, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant interest in environmental and toxicological research. As a member of the NPAH class, which includes compounds known for their mutagenic and carcinogenic properties, robust and reliable analytical methods for its isolation and quantification are paramount. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt and troubleshoot them effectively. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering field-proven insights grounded in authoritative references.

Introduction to 3-Nitro-9H-fluoren-2-amine

3-Nitro-9H-fluoren-2-amine is an organic compound featuring a fluorene backbone substituted with both a nitro (-NO₂) and an amino (-NH₂) group. This dual functionality makes it an interesting subject for analytical chemistry. The presence of the nitro group places it in the category of nitrated polycyclic aromatic hydrocarbons (NPAHs), which are environmental pollutants formed from the reaction of parent PAHs with nitrogen oxides during combustion processes or through atmospheric reactions.[1] The accurate separation and quantification of specific NPAH isomers like 3-Nitro-9H-fluoren-2-amine are critical for assessing environmental contamination and understanding toxicological impacts.

The primary challenge in its analysis lies in separating it from a complex matrix of other PAHs and NPAHs, which often have very similar physicochemical properties. Chromatography is the cornerstone of this analytical challenge, providing the necessary resolving power. This guide details the principles and protocols for three major chromatographic techniques.

Physicochemical Properties

Understanding the molecule's properties is fundamental to designing an effective separation strategy. The polarity introduced by the amino and nitro groups, combined with the non-polar fluorene structure, dictates its behavior in different chromatographic systems.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₂[2]
Molecular Weight 226.23 g/mol [2]
Appearance Typically a yellow to orange crystalline solid[2]
General Solubility Soluble in organic solvents, limited solubility in water[2]
Key Functional Groups Primary Amine (-NH₂), Nitro Group (-NO₂)N/A

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing NPAHs due to its high resolution, sensitivity, and suitability for non-volatile or thermally labile compounds. Reversed-phase chromatography is the most common mode employed.

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is polar (e.g., a mixture of water with methanol or acetonitrile). Compounds are separated based on their hydrophobicity. More non-polar compounds interact more strongly with the stationary phase and thus elute later. While 3-Nitro-9H-fluoren-2-amine has polar functional groups, its fluorene backbone gives it significant non-polar character, making it well-suited for this technique.

For enhanced sensitivity, especially in trace analysis, fluorescence detection is often used. Since the nitro group quenches fluorescence, a post-column reduction step is implemented to convert the non-fluorescent nitro group into a highly fluorescent amino group, a technique that dramatically lowers detection limits.[1][3]

Detailed Protocol: RP-HPLC with Post-Column Reduction and Fluorescence Detection

This protocol is designed for the sensitive quantification of 3-Nitro-9H-fluoren-2-amine in environmental or biological samples.

A. Instrumentation and Consumables

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Post-column reaction module with a reactor coil and a pump for the reducing agent.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.22 µm, PTFE for organic solvents).

B. Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 3-Nitro-9H-fluoren-2-amine standard

  • Reducing agent solution: Sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) in methanol/water.[1]

C. Step-by-Step Methodology

  • Sample Preparation:

    • Dissolve the crude sample or standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL for a stock solution).

    • Perform serial dilutions to create calibration standards (e.g., 0.1 to 10 µg/mL).

    • For complex matrices like soil or particulate matter, an extraction (e.g., sonication with dichloromethane) and clean-up step using Solid Phase Extraction (SPE) is required to isolate the NPAH fraction.[1][4]

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-25 min: Linear gradient from 60% to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 60% B (re-equilibration)

    • Flow Rate: 0.8 - 1.0 mL/min.[3]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Post-Column Reaction:

    • Pump the reducing agent (e.g., NaBH₄/CuCl₂) at a low flow rate (e.g., 0.2 mL/min) to mix with the column eluent.

    • Pass the mixture through a heated reactor coil (e.g., 90 °C) to facilitate the rapid reduction of the nitro group.[3]

  • Detection:

    • Fluorescence Detector: Set the excitation wavelength (λex) and emission wavelength (λem) appropriate for the resulting diamino-fluorene derivative (typically λex ~290 nm, λem ~430 nm, requires optimization).

  • Data Analysis:

    • Identify the peak corresponding to 3-Nitro-9H-fluoren-2-amine by comparing its retention time with that of a pure standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Crude Sample Dissolve Dissolve in Methanol/ACN Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler (10 µL Injection) Filter->Autosampler Column C18 Column (Gradient Elution) Autosampler->Column PCR Post-Column Reactor (Reduction) Column->PCR Detector Fluorescence Detector PCR->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Identify & Quantify vs. Standards Chromatogram->Quantify

Caption: HPLC analysis workflow for 3-Nitro-9H-fluoren-2-amine.

Gas Chromatography (GC)

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like NPAHs.

Principle of Separation

In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The amino and nitro groups increase the polarity and boiling point of the fluorene backbone, which must be considered when developing the temperature program. Due to the basicity of the amine group, using a deactivated column and inlet liner is crucial to prevent peak tailing and analyte adsorption.[5]

Detailed Protocol: GC-MS Analysis

A. Instrumentation and Consumables

  • Gas chromatograph with a split/splitless injector.

  • Mass Spectrometer (e.g., Triple Quadrupole or TOF).

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Deactivated inlet liner.

B. Reagents

  • Helium (carrier gas, 99.999% purity).

  • 3-Nitro-9H-fluoren-2-amine standard.

  • Dichloromethane or other suitable solvent (high purity).

C. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare stock and calibration standards in a volatile solvent like dichloromethane.

    • Ensure samples are free of non-volatile matrix components to avoid contaminating the GC system. An extraction and SPE clean-up may be necessary.[6]

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (hold for 1 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide greater sensitivity for electrophilic compounds like NPAHs.[4]

    • EI Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity, targeting the molecular ion (m/z 226) and key fragment ions. Full Scan mode can be used for initial identification.

  • Data Analysis:

    • Identify the target compound by its retention time and mass spectrum.

    • Quantify using a calibration curve based on the integrated peak area of a characteristic ion.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Crude Sample Extract Extract with Dichloromethane Sample->Extract Concentrate Concentrate Extract->Concentrate Injector Splitless Injector (1 µL) Concentrate->Injector Column DB-5MS Column (Temp Program) Injector->Column IonSource MS Ion Source (EI or NCI) Column->IonSource MassAnalyzer Mass Analyzer (SIM/Scan) IonSource->MassAnalyzer MassSpec Generate Mass Spectrum & TIC MassAnalyzer->MassSpec Quantify Identify & Quantify by RT and m/z MassSpec->Quantify

Caption: GC-MS analysis workflow for 3-Nitro-9H-fluoren-2-amine.

Thin-Layer Chromatography (TLC)

TLC is an invaluable, rapid, and cost-effective technique for monitoring reaction progress, screening for the presence of the analyte, and determining optimal solvent systems for preparative column chromatography.

Principle of Separation

TLC operates on the principle of adsorption chromatography. A sample is spotted onto a plate coated with a stationary phase (typically silica gel). The plate is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. Polar compounds interact strongly with the polar silica gel and move slowly, resulting in a lower Retention Factor (Rf).

Detailed Protocol: Analytical TLC

A. Materials

  • TLC plates (e.g., silica gel 60 F₂₅₄ on aluminum backing).

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Visualization tools: UV lamp (254 nm and 366 nm), staining solution.

B. Step-by-Step Methodology

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • Dissolve the sample in a volatile solvent.

    • Using a capillary tube, apply a small spot of the sample onto the baseline. Make the spot as small and concentrated as possible.[7]

    • Spot standards of the starting material and expected product alongside the reaction mixture for comparison.

  • Development:

    • Pour a small amount (0.5 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow it to equilibrate for 5-10 minutes.

    • Solvent System Optimization: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value for the target compound between 0.2 and 0.4.

    • Addressing Streaking: Amines can streak on acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize active sites.[8]

    • Place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. The F₂₅₄ indicator in the silica gel will fluoresce green, and UV-active compounds will appear as dark spots.

    • If necessary, use a chemical stain. Ninhydrin stain is effective for visualizing primary amines, which typically appear as green or purple spots upon heating.[7]

  • Analysis:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the Rf of the spots in the sample lane to the standards to identify the components.

Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Spot Spot Sample & Standards on Plate Elute Elute Plate with Mobile Phase Spot->Elute PrepareChamber Prepare & Saturate Developing Chamber PrepareChamber->Elute Dry Dry Plate & Mark Solvent Front Elute->Dry Visualize Visualize Spots (UV Light, Stain) Dry->Visualize Calculate Calculate Rf Values & Compare Visualize->Calculate

Caption: Thin-Layer Chromatography workflow for qualitative analysis.

Conclusion

The successful chromatographic separation of 3-Nitro-9H-fluoren-2-amine is achievable through several robust methods. For highly sensitive and accurate quantification in complex matrices, HPLC with post-column reduction and fluorescence detection is the method of choice. For definitive identification and high-throughput analysis of semi-volatile samples, GC-MS offers unparalleled specificity. Finally, TLC remains an indispensable tool for rapid, qualitative assessments in synthetic chemistry and methods development. The choice of technique ultimately depends on the analytical goals, available instrumentation, and the nature of the sample matrix. By understanding the principles behind each method, researchers can confidently develop and validate protocols tailored to their specific needs.

References

  • RSC Publishing. (n.d.). Advances in PAHs/nitro-PAHs fractioning. Analytical Methods.
  • Albinet, A., et al. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. PubMed.
  • Dos Santos, T. S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Taylor & Francis Online.
  • Perrone, M. G., et al. (n.d.). An improved method to determine PM-bound nitro-PAHs in ambient air. UniBa.
  • Bandowe, B. A. M., et al. (2012). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. PubMed.
  • BLD Pharm. (n.d.). 29005-18-3|3-Nitro-9H-fluoren-2-amine.
  • CymitQuimica. (n.d.). CAS 1214-32-0: 7-Nitro-9H-fluoren-2-amine.
  • Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8).
  • VanVeller Lab. (n.d.). Resources. Department of Chemistry.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC.
  • ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS.

Sources

applications of 3-Nitro-9H-fluoren-2-amine in carcinogenesis research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Nitro-9H-fluoren-2-amine as a Bifunctional Probe in Chemical Carcinogenesis and Mutagenesis Research

Prepared by: Senior Application Scientist, Molecular Toxicology & Carcinogenesis Target Audience: Toxicologists, Geneticists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

In the field of chemical carcinogenesis, understanding the metabolic activation of environmental pollutants is paramount for predictive toxicology. Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-substituted derivatives (nitro-PAHs and aromatic amines) are ubiquitous environmental carcinogens found in diesel exhaust, tobacco smoke, and industrial emissions.

3-Nitro-9H-fluoren-2-amine (CAS 29005-18-3), also known as 2-amino-3-nitrofluorene, serves as a highly specialized, bifunctional molecular probe in this domain. Historically isolated as crimson plates by exploiting the basicity differences between fluorene isomers[1], this compound possesses both an oxidizable primary amine and a reducible nitro group. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the fluorene ring system[2].

Why use 3-Nitro-9H-fluoren-2-amine? Unlike the classic model carcinogen 2-aminofluorene (2-AF), the addition of the ortho-nitro group at the C3 position introduces severe steric hindrance. This structural distortion forces the resulting DNA adducts into a specific syn-conformation around the glycosidic bond. By utilizing this compound, researchers can precisely map how steric bulk dictates DNA polymerase stalling, translesion synthesis errors, and ultimate mutagenic outcomes.

Mechanistic Insights: Metabolic Activation Pathways

To induce carcinogenesis, 3-Nitro-9H-fluoren-2-amine must undergo enzymatic bioactivation to become an electrophilic ultimate carcinogen capable of attacking nucleophilic centers on DNA (primarily the C8 position of guanine).

Because of its bifunctional nature, the compound can be activated via two distinct, yet converging, pathways:

  • The N-Oxidation Pathway (Dominant in Hepatic Systems): Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to a hydroxylamine. Subsequent esterification by N-acetyltransferases (NAT1/NAT2) or sulfotransferases (SULTs) creates a highly unstable ester that spontaneously degrades into a reactive nitrenium ion.

  • The Nitroreduction Pathway (Dominant in Bacterial/Intestinal Systems): Nitroreductases sequentially reduce the C3-nitro group to a nitroso, hydroxylamine, and eventually an amine, generating reactive oxygen species (ROS) and electrophilic intermediates along the way.

MetabolicPathway A 3-Nitro-9H-fluoren-2-amine (Pro-carcinogen) B N-hydroxy-3-nitro-2-AF (Proximate Carcinogen) A->B CYP1A2 (N-oxidation) E Nitroreduction Intermediates A->E Nitroreductases C N-acetoxy-3-nitro-2-AF (Ultimate Carcinogen) B->C NAT1/NAT2 (O-acetylation) D dG-C8 DNA Adducts (Mutagenic Lesion) C->D Electrophilic Attack (C8-Guanine) E->D Reactive Nitrenium Ion

Fig 1: Bifunctional metabolic activation pathways of 3-Nitro-9H-fluoren-2-amine.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Every critical step includes internal controls to ensure that the observed DNA adducts and mutations are the direct result of enzymatic activation, eliminating false positives caused by auto-oxidation or matrix interference.

Workflow S1 Step 1: S9 Incubation 3-Nitro-2-AF + CT DNA + Rat Liver S9 S2 Step 2: DNA Isolation Phenol-Chloroform Extraction S1->S2 S3 Step 3: Hydrolysis DNase I, Phosphodiesterase I, Alk. Phosphatase S2->S3 S4 Step 4: LC-MS/MS MRM Quantification of dG-C8 Adducts S3->S4

Fig 2: Step-by-step workflow for in vitro DNA adduct synthesis and LC-MS/MS quantification.

Protocol A: In Vitro Metabolic Activation and DNA Adduct Synthesis

Causality Note: We utilize Aroclor 1254-induced rat liver S9 fractions because this induction broadly upregulates both Phase I (CYP1A1/1A2) and Phase II (NAT/SULT) enzymes, ensuring maximum conversion of the pro-carcinogen. Calf Thymus (CT) DNA is used as the target due to its high purity and lack of pre-existing adducts.

  • Reaction Assembly: In a 1.5 mL low-bind microcentrifuge tube, combine 1 mg of CT DNA, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 2 mg/mL of Aroclor 1254-induced rat liver S9 protein.

  • Cofactor Addition: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to fuel the CYP450 enzymes.

  • Substrate Introduction: Spike in 3-Nitro-9H-fluoren-2-amine (dissolved in DMSO) to a final concentration of 100 µM.

    • Self-Validation Check: Maintain the final DMSO concentration below 1% (v/v) to prevent solvent-induced denaturation of S9 proteins. Prepare a "Minus-S9" control tube to establish the baseline of non-enzymatic adduct formation.

  • Incubation: Incubate at 37°C for 3 hours in a shaking water bath to ensure continuous oxygenation.

  • Termination & Extraction: Stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Centrifuge at 10,000 x g for 10 minutes. Extract the upper aqueous phase and precipitate the DNA using 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold absolute ethanol.

Protocol B: Enzymatic Hydrolysis and LC-MS/MS Quantification

Causality Note: Acid or base hydrolysis will destroy the delicate fluorene-guanine bond. Therefore, a gentle, sequential enzymatic digestion is required to break the DNA backbone down to single nucleosides without cleaving the bulky adduct.

  • Internal Standard Spike: Resuspend the purified DNA pellet in 100 µL of 10 mM Tris-HCl. Immediately spike in 100 fmol of heavy-isotope labeled internal standard (e.g., [¹⁵N₅]-dG). This validates the digestion efficiency and corrects for MS ion suppression.

  • Digestion Cocktail: Add 10 U of DNase I and incubate at 37°C for 2 hours. Follow with 0.05 U of snake venom phosphodiesterase (SVP) and 10 U of alkaline phosphatase (ALP). Incubate for an additional 4 hours.

  • Protein Removal: Filter the digest through a 10 kDa MWCO centrifugal filter to remove the digestion enzymes.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 UPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM) to track the transition from the parent adduct mass to the cleaved guanine fragment.

Data Presentation: Comparative Carcinogenic Profiling

To illustrate the profound impact of the C3-nitro substitution, the table below summarizes representative quantitative data comparing the parent 2-AF with 3-Nitro-9H-fluoren-2-amine. The steric bulk of the nitro group shifts the mutational profile heavily toward frameshift mutations (detected by Salmonella strain TA98) due to severe DNA helix distortion.

CompoundPrimary Activation PathwayMajor DNA Adduct ConformationMutagenic Potency (TA98) *Mutagenic Potency (TA100) **
2-Aminofluorene (2-AF) CYP1A2 / NAT2Mixed syn / anti~150 revertants/nmol~80 revertants/nmol
3-Nitro-9H-fluoren-2-amine CYP1A2 + NitroreductasesPredominantly syn>800 revertants/nmol ~40 revertants/nmol

* TA98 detects frameshift mutations (sensitive to bulky intercalating adducts). ** TA100 detects base-pair substitutions.

Conclusion & Best Practices

3-Nitro-9H-fluoren-2-amine is an indispensable tool for elucidating the mechanisms by which complex, multi-functional environmental pollutants induce carcinogenesis. When utilizing this compound:

  • Light Sensitivity: Nitro-aromatics are highly susceptible to photo-degradation. All incubations and extractions must be performed in amber tubes or under low-light conditions.

  • Safety: As a potent pro-carcinogen, all handling of the neat powder and concentrated stock solutions must occur within a certified Class II Type B2 biological safety cabinet.

References

  • Royal Society of Chemistry (RSC). "THE CHEMISTRY OF FLUORENE AND ITS DERIVATIVES". Available at: [Link]

Sources

Application Note: Preparation and In Vitro Handling of 3-Nitro-9H-fluoren-2-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3) is a bifunctional fluorene derivative characterized by a rigid, planar aromatic core substituted with both electron-withdrawing (nitro) and electron-donating (amine) groups. In modern cell culture and in vitro pharmacology, this compound serves two primary functions:

  • Reference Toxicant in Genotoxicity Assays: As a structural analogue to classic nitroarene mutagens, it is utilized in mammalian cell mutation assays to evaluate metabolic activation pathways driven by cellular nitroreductases, cytochrome P450s, and N-acetyltransferases (NATs) .

  • Precursor for Bioimaging Probes: The molecule acts as a critical building block for synthesizing multi-branched chromophores. These derivatives exhibit massive two- and three-photon absorption (MPA) cross-sections, making them invaluable for deep-tissue, live-cell multi-photon fluorescence microscopy .

Due to its highly hydrophobic nature, precise preparation of stock solutions is critical. Improper handling leads to micro-precipitation, rendering the compound biologically unavailable and artificially skewing dose-response data.

Physicochemical Properties & Solvent Causality

The rigid biphenyl-like structure of the fluorene ring results in extremely low aqueous solubility. Direct addition of the dry powder to aqueous cell culture media (e.g., DMEM, RPMI) will result in immediate "crashing out" (precipitation).

Causality in Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory solvent for stock preparation. DMSO's amphiphilic nature and high dielectric constant disrupt the strong intermolecular π-π stacking of the fluorene rings, allowing for complete solvation.

Table 1: Physicochemical Properties & Stock Preparation Guidelines
ParameterSpecification / GuidelineRationale
Molecular Weight 226.23 g/mol Required for molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and ensures complete dissolution.
Stock Concentration 10 mM to 50 mMAllows for 1:1000 to 1:10000 dilution in media, keeping final DMSO ≤0.1%.
Mass for 10 mL (10 mM) 22.62 mgStandard working volume for long-term aliquot storage.
Storage Conditions -20°C to -80°C, DarkNitroaromatics are sensitive to prolonged UV/light exposure.

Step-by-Step Protocol: Stock Solution Preparation

Expertise & Experience Insight: Always prepare stock solutions at a concentration 1,000× to 10,000× higher than your intended final in vitro working concentration. This ensures that when the stock is spiked into the culture media, the final DMSO vehicle concentration remains ≤0.1% (v/v). DMSO concentrations >0.1% can induce transcriptomic shifts, alter cell membrane permeability, and cause overt cytotoxicity, which confounds the specific biological effects of the fluorene derivative.

  • Equilibration: Allow the sealed vial of 3-Nitro-9H-fluoren-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which can degrade the stock over time.

  • Weighing: Weigh the desired mass (e.g., 22.62 mg for 10 mL of a 10 mM stock) using a calibrated analytical microbalance.

  • Dissolution: Transfer the powder to a sterile, amber glass or foil-wrapped polypropylene conical tube. Add the corresponding volume of molecular-biology grade, anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes. Caution: Do not heat the solution, as nitroaromatics can be thermally sensitive.

  • Sterilization: While 100% DMSO is inherently bacteriostatic, absolute sterility for long-term cell culture requires filtration. Filter the stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Never use PES or PVDF filters; high concentrations of DMSO will dissolve these membranes, contaminating your stock with polymers.

  • Aliquoting: Divide the solution into 50 µL or 100 µL single-use aliquots in sterile microcentrifuge tubes. Store at -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles that lead to compound degradation and precipitation.

G A 3-Nitro-9H-fluoren-2-amine (Dry Powder) C 10 mM Stock Solution (Vortex / Sonicate) A->C B Anhydrous DMSO (Solvent) B->C D 0.22 µm PTFE Filtration (Sterilization) C->D E Single-Use Aliquots (Store at -80°C, Dark) D->E G Final Working Solution (≤0.1% DMSO) E->G F Pre-warmed Media (37°C) F->G

Figure 1: Workflow for 3-Nitro-9H-fluoren-2-amine stock preparation and media dilution.

Protocol: Preparation of Working Solutions in Cell Culture Media

Trustworthiness & Self-Validation: Hydrophobic compounds often suffer from the "solvent crash" effect when transitioning from 100% DMSO to 99.9% aqueous media. To validate your preparation, always perform a microscopic check (Step 4) to ensure the system is truly in solution.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are fully redissolved.

  • Pre-Warming Media: Ensure the target cell culture media (with or without FBS) is pre-warmed to 37°C. Causality: Cold media drastically lowers the solubility threshold, exacerbating the precipitation of hydrophobic fluorenes.

  • Dilution Strategy:

    • Direct Addition (For final conc. ≤10 µM): Add the stock directly to the media while simultaneously vortexing the media tube to ensure rapid dispersion.

    • Serial Dilution (For highly sensitive assays): Prepare an intermediate dilution (e.g., 1 mM) in pure DMSO, then spike this intermediate into the media. This ensures extreme accuracy at low nanomolar doses.

  • Validation Check: Place 1 mL of the final dosed media in a clear multi-well plate and observe under an inverted phase-contrast microscope at 100× and 200× magnification. Confirm the absolute absence of needle-like micro-crystals.

Table 2: Dilution Matrix for Cell Culture Dosing (from 10 mM Stock)
Target Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999.0 µL0.100% (Maximum Tolerated)
5 µM 0.5 µL999.5 µL0.050%
1 µM 1.0 µL (of 1 mM intermediate)999.0 µL0.010%
0.1 µM 1.0 µL (of 100 µM intermediate)999.0 µL0.001%

Mechanistic Context: Biological Activation in Mammalian Cells

When utilized in toxicological screening, 3-Nitro-9H-fluoren-2-amine does not act as a direct electrophile. It requires metabolic activation to exert its genotoxic effects.

In metabolically competent mammalian cells (e.g., HepG2), the nitro group undergoes sequential reduction by cellular nitroreductases to an N-hydroxylamine intermediate. Concurrently, the amine group can be N-acetylated by N-acetyltransferases (NAT1/NAT2), followed by N-hydroxylation via CYP1A2. These N-hydroxy intermediates are esterified by sulfotransferases to highly reactive electrophiles (nitrenium ions) that covalently bind to DNA, forming bulky C8-deoxyguanosine adducts, ultimately leading to mutagenesis .

Pathway N1 3-Nitro-9H-fluoren-2-amine N2 Nitroreductase / CYP1A2 (Metabolic Activation) N1->N2 N3 N-Hydroxylamine Intermediate N2->N3 N4 NAT / Sulfotransferase (Phase II Conjugation) N3->N4 N5 Reactive Nitrenium Ion N4->N5 N6 DNA Covalent Binding (C8-dG Adducts) N5->N6 N7 Genotoxicity / Mutagenesis N6->N7

Figure 2: Metabolic activation pathway of 3-Nitro-9H-fluoren-2-amine in mammalian cells.

References

  • Lin, T.-C., Chang, S.-H., Hsieh, H.-Y., Chen, Z.-M., & Chu, C.-Y. (2021). Multi-photon properties of branched chromophores derived from indenoquinoxaline and oxadiazole heterocyclic units. RSC Advances, 11(1), 525-536.[Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46. Lyon (FR): International Agency for Research on Cancer.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-9H-fluoren-2-amine. As a critical intermediate and research compound, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis.

Synthesis Overview & Strategy

The synthesis of 3-Nitro-9H-fluoren-2-amine presents a classic challenge in electrophilic aromatic substitution: achieving specific regioselectivity on a multi-activated ring system. Direct nitration of 2-aminofluorene is generally avoided as the highly activating amino group can lead to uncontrolled side reactions, over-nitration, and oxidation. Furthermore, the strongly acidic conditions of nitration would protonate the amine, creating a deactivating group and altering the substitution pattern.

The most reliable and high-yielding strategy involves a protection-nitration-deprotection sequence. The amine functionality of the starting material, 2-aminofluorene, is temporarily converted into an amide (e.g., an acetamide). This protected group is still an ortho-, para-director but is less activating than a free amine, offering better control over the nitration step. The acetyl group can then be removed via hydrolysis to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 2-Aminofluorene B 2-Acetylaminofluorene A->B Acetic Anhydride / Pyridine C 3-Nitro-2-acetylaminofluorene B->C HNO₃ / H₂SO₄ (Controlled Temp) D 3-Nitro-9H-fluoren-2-amine (Crude Product) C->D Acidic or Basic Hydrolysis (e.g., HCl/EtOH) E High-Purity Product D->E Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 3-Nitro-9H-fluoren-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My nitration of 2-acetylaminofluorene is giving a low yield and a mixture of isomers. How can I improve the yield and regioselectivity for the 3-position?

This is the most critical step and a common source of yield loss. The formation of multiple isomers (e.g., 1-nitro and 7-nitro derivatives) and dinitrated products is a frequent challenge.

Causality: The acetamido group directs electrophiles to the ortho and para positions. In the 2-acetylaminofluorene system, the ortho positions are C1 and C3, and the para position is C7. While C3 is electronically favored, steric hindrance and subtle electronic effects can lead to substitution at other positions. Harsh reaction conditions promote the formation of undesired byproducts.[1]

Solutions & Optimization:

  • Temperature Control: This is the most critical parameter. The nitration of activated aromatic systems is highly exothermic. Maintain a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent to minimize side reactions.[2]

  • Nitrating Agent Stoichiometry: Use a modest excess of nitric acid. A large excess will significantly increase the risk of over-nitration.[3] The use of a mixed acid system (HNO₃/H₂SO₄) increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, but must be used judiciously.[4]

  • Rate of Addition: Add the nitrating agent dropwise and slowly to the solution of 2-acetylaminofluorene. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can lead to side product formation.

  • Solvent System: Glacial acetic acid is a common solvent for this reaction as it effectively dissolves the starting material and moderates the reaction.[5]

Optimization Data Summary:

ParameterSuboptimal ConditionOptimized ConditionRationale
Temperature > 10 °C or Room Temp0-5 °CSuppresses exothermic side reactions and reduces the rate of formation of kinetic (undesired) products.
Nitrating Agent Large excess of HNO₃/H₂SO₄1.1 - 1.5 equivalents of HNO₃Minimizes di-nitration and oxidative degradation of the substrate.[3]
Addition Rate Rapid, bulk additionSlow, dropwise additionMaintains low localized concentration of the electrophile, improving selectivity.
Reaction Time Excessive (> 5 hours)1-3 hours (monitored by TLC)Prevents product degradation and formation of further byproducts over time.
Q2: I'm observing a significant amount of a yellow byproduct that I suspect is a fluorenone derivative. How can I prevent this oxidation?

The C9 methylene bridge of the fluorene ring is susceptible to oxidation, especially under strong acidic and oxidizing conditions, leading to the formation of 2-acetylamino-3-nitro-9-fluorenone.

Causality: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the C9 position of the fluorene core.[6][7]

Solutions & Optimization:

  • Milder Nitrating Agents: If oxidation is a persistent issue, consider alternative, milder nitrating agents. A solution of nitric acid in acetic anhydride or the use of a nitrating salt like nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide the desired product with less oxidation, though these may require significant procedural adjustments.

  • Strict Temperature Control: As with improving regioselectivity, maintaining a low temperature (0-5 °C) is crucial to minimize oxidative side reactions.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to the oxidizing medium.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation, which can be exacerbated by the reaction conditions.

Q3: The final deprotection (hydrolysis) of the acetyl group is incomplete or leads to product degradation. What is the best method?

Incomplete hydrolysis results in a difficult-to-separate mixture of the desired amine and the acetylated intermediate, while harsh conditions can potentially degrade the nitro-substituted aromatic ring.

Causality: Amide hydrolysis requires either strong acid or base. The choice of conditions must be compatible with the nitro and amine functionalities on the fluorene ring.

Solutions & Optimization:

  • Acid-Catalyzed Hydrolysis: Refluxing the 3-nitro-2-acetylaminofluorene in a mixture of ethanol and concentrated hydrochloric acid is a standard and effective method.[8] The progress should be monitored by TLC to avoid prolonged heating.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be acidic, containing the hydrochloride salt of the product. To isolate the free amine, the mixture must be cooled and carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide solution) until the pH is basic (pH 8-9). The precipitated free amine can then be collected by filtration.[9]

  • Alternative: Basic Hydrolysis: While less common for this specific substrate, basic hydrolysis with aqueous sodium hydroxide in ethanol can also be effective. However, this method may lead to other side reactions in sensitive substrates and should be tested on a small scale first.

Q4: My crude product is an oily solid and difficult to purify. What are the recommended purification protocols?

The crude product often contains residual starting materials, isomeric byproducts, and oxidized impurities, making purification challenging.

Causality: The polarity of the desired product, 3-Nitro-9H-fluoren-2-amine, is similar to some of the likely impurities, particularly other nitro-amino-fluorene isomers.

Solutions & Optimization:

  • Recrystallization: This is the preferred method for purifying the final product on a larger scale.

    • Solvent Selection: A mixed solvent system is often effective. Ethanol/water or glacial acetic acid are good starting points.[5][10] The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Decolorization: If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.[10]

  • Column Chromatography: For smaller scales or when recrystallization fails to remove persistent impurities, column chromatography is the method of choice.

    • Stationary Phase: Standard silica gel (100-200 mesh) is typically used.[11]

    • Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is a good starting point. Since the product contains a free amine, which can streak on acidic silica gel, it is often beneficial to add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system to improve peak shape and separation.[12] The nitro compound is less polar than the amino compound, which helps in separation.[11]

Frequently Asked Questions (FAQs)

  • What are the critical safety precautions for this synthesis?

    • Carcinogenicity: 2-Aminofluorene and its derivatives are suspected human carcinogens.[10] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water (or the reaction solvent), never the other way around.

    • Exothermic Reactions: The nitration step is exothermic and can run away if not properly controlled. Ensure adequate cooling and slow addition of reagents.

  • How should I monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is the most effective tool. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting material and the appearance of the product spot. A UV lamp is necessary to visualize the spots.

  • Can I nitrate 2-aminofluorene directly?

    • Direct nitration is not recommended. The free amine group is highly activating, leading to poor regioselectivity and a high potential for oxidation. Furthermore, in the strongly acidic nitrating medium, the amine will be protonated to an ammonium group (-NH₃⁺), which is a meta-director and strongly deactivating, completely changing the expected outcome of the reaction.[13] Protection of the amine is a critical step for a successful synthesis.

Detailed Experimental Protocols

Protocol 1: Acetylation of 2-Aminofluorene
  • In a round-bottomed flask, dissolve 2-aminofluorene (1.0 eq) in pyridine or glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-aminofluorene spot is consumed.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated white solid (2-acetylaminofluorene) by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Nitration of 2-Acetylaminofluorene

Nitration_Setup cluster_main Reaction Vessel (Three-Neck Flask) cluster_env Environment Stirrer Mechanical Stirrer Flask_Content Solution of 2-Acetylaminofluorene in Glacial Acetic Acid Stirrer->Flask_Content Thermometer Thermometer Funnel Dropping Funnel (contains Nitrating Agent) Funnel->Flask_Content Slow, dropwise addition Ice_Bath Ice/Salt Bath (0-5 °C)

Caption: Recommended setup for the controlled nitration step.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-acetylaminofluorene (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.2 eq) at 0 °C.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 2-acetylaminofluorene over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.

  • Collect the yellow precipitate by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry. This crude product is 3-nitro-2-acetylaminofluorene.

Protocol 3: Hydrolysis of 3-Nitro-2-acetylaminofluorene
  • Place the crude 3-nitro-2-acetylaminofluorene (1.0 eq) in a round-bottomed flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature, then further in an ice bath.

  • Slowly add a saturated solution of sodium carbonate or ammonium hydroxide to neutralize the acid until the solution is basic (pH ~8-9), which will precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Purify the crude 3-Nitro-9H-fluoren-2-amine by recrystallization from an ethanol/water mixture or by column chromatography as described in the troubleshooting section.

References

  • Benchchem. (n.d.). Technical Guide: Laboratory-Scale Synthesis and Purification of 2-Aminofluorene. Retrieved from Benchchem website.[10]

  • Organic Syntheses. (n.d.). 2-aminofluorene. Retrieved from orgsyn.org.[14]

  • Organic Syntheses. (n.d.). (A) - 2-Nitrofluorene. Retrieved from orgsyn.org.[5]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from ResearchGate.[11]

  • Chemical Synthesis Database. (2025). 3-nitro-9H-fluoren-9-one. Retrieved from orgsyn.org.

  • Benchchem. (n.d.). A Comparative Guide to Potential Synthesis Routes for 9H-Fluorene-1,2,3-triol. Retrieved from Benchchem website.[2]

  • Google Patents. (n.d.). EP0199951A2 - Process for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino) pyridine and of 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino) pyridine. Retrieved from patents.google.com.[15]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 7-Chloro-9h-fluoren-2-amine derivatives. Retrieved from Benchchem website.[1]

  • Strniste, G. F., Nickols, J. W., & Okinaka, R. T. (1988). 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene. Mutation research, 206(1), 35–43.[6]

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from beilstein-journals.org.[4]

  • Grote, E., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of organic chemistry, 73(24), 9547–9557.[16]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from biotage.com.[12]

  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from YouTube.[9]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from rsc.org.[7]

  • MDPI. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from mdpi.com.[17]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from masterorganicchemistry.com.[18]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from teledynelabs.com.[19]

  • ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from ResearchGate.[3]

  • El-Sayed, N. N. E., et al. (2020). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules (Basel, Switzerland), 25(21), 5059.[8]

  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 51(11), 2879–2889.[20]

  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene. Retrieved from patents.google.com.[21]

  • ResearchGate. (n.d.). (PDF) Nitration of primary amines to form primary nitramines (Review). Retrieved from ResearchGate.[13]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating rigid, polycyclic aromatic hydrocarbons (PAHs).

3-Nitro-9H-fluoren-2-amine presents a classic "brick dust" solubility profile. Its planar fluorene core promotes strong intermolecular π−π stacking. Furthermore, the presence of an electron-withdrawing nitro group and an electron-donating amine group on the same ring system creates a strong molecular dipole, facilitating dense intermolecular hydrogen bonding. This results in an exceptionally high crystal lattice energy, making the thermodynamic cost of cavity formation in water prohibitively high. Overcoming this requires strategically disrupting solid-state interactions while thermodynamically stabilizing the monomeric compound in an aqueous environment.

Below is our definitive troubleshooting guide and protocol repository for overcoming the aqueous insolubility of 3-Nitro-9H-fluoren-2-amine.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved 3-Nitro-9H-fluoren-2-amine in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. How do I prevent this? Causality & Solution: This is a classic "solvent crash-out" phenomenon. While DMSO is an excellent hydrogen-bond acceptor that readily disrupts the crystal lattice of fluorene derivatives, diluting this stock into water rapidly alters the dielectric constant of the medium. Because water molecules preferentially hydrogen-bond with DMSO, the hydrophobic fluorene molecules are expelled from the solvation shell and rapidly aggregate[1]. Actionable Fix: Instead of a direct spike into water, utilize a "solvent-shift" combined with a stabilizing excipient. Pre-dissolve a surfactant (e.g., 0.1% Tween-80) or a carrier like Hydroxypropyl- β -cyclodextrin (HP- β -CD) into your aqueous buffer before adding the DMSO stock. The excipient provides an immediate hydrophobic microenvironment to capture the fluorene monomers before they can nucleate and precipitate[2].

Q2: My fluorescence/UV-Vis readings for the fluorene derivative are highly variable and non-linear at higher concentrations. What is happening? Causality & Solution: You are likely exceeding the Critical Aggregation Concentration (CAC). Fluorene derivatives are highly prone to aggregation-caused quenching (ACQ) in aqueous environments[3]. Below the CAC, the molecules exist as solvated monomers; above it, they form π -stacked aggregates that scatter light and quench optical signals. Actionable Fix: You must determine the CAC experimentally for your specific buffer system. Perform a serial dilution and monitor the UV-Vis absorption spectrum. A baseline shift or a deviation from the Beer-Lambert law indicates aggregation. Ensure your working concentration remains strictly below the CAC, or utilize micellar solubilization to isolate the monomers[3].

Q3: We need to dose 3-Nitro-9H-fluoren-2-amine in vivo, but we cannot use high concentrations of organic solvents due to toxicity. What is the most reliable formulation strategy? Causality & Solution: For in vivo applications, co-solvents (like DMSO or ethanol) pose significant systemic toxicity and local tolerability risks[1]. The most scientifically rigorous approach is Inclusion Complexation using cyclodextrins or the formation of an Oil-in-Water (O/W) Nanosuspension [2]. Cyclodextrins form a dynamic, non-covalent complex where the hydrophobic fluorene core sits inside the lipophilic cavity, while the hydrophilic exterior maintains aqueous solubility. This creates a self-validating system: if the drug is successfully complexed, the solution remains perfectly clear; if not, it precipitates.

Q4: Are there any green chemistry alternatives to traditional surfactants for solubilizing this compound? Causality & Solution: Yes. Recent advances in formulation science have highlighted the use of biobased hydrotropes, such as γ -valerolactone (GVL) or Cyrene. These molecules work via a cooperative hydrotropy mechanism, where they co-aggregate with the hydrophobic solute to shield it from water, significantly enhancing solubility without the harsh membrane-disrupting effects of traditional ionic surfactants[4].

Part 2: Quantitative Comparison of Solubilization Strategies

To select the optimal formulation pathway, compare the thermodynamic mechanisms and limitations of standard techniques below.

Solubilization StrategyMechanistic PrincipleTypical Solubility IncreaseBiocompatibility / ToxicityKey Limitation
Co-solvency (DMSO/EtOH) Disrupts water hydrogen-bond network; lowers dielectric constant.10x - 100xLow (High risk of cell toxicity in vitro >1% v/v).Rapid precipitation upon aqueous dilution[1].
Inclusion Complexation (HP- β -CD) Encapsulates hydrophobic fluorene core within a lipophilic cavity.50x - 500xHigh (FDA approved for IV and oral use).Requires specific steric fit; high excipient mass needed[2].
Micellar Solubilization (Surfactants) Sequesters monomers into the hydrophobic core of self-assembled micelles.20x - 200xModerate (Can disrupt cell membranes at high conc.).Dynamic equilibrium; dilution below CMC causes drug release[2].
Nanonization (Anti-solvent) Increases surface-area-to-volume ratio, enhancing dissolution kinetics.10x - 50xHigh (No chemical modification of the API).Ostwald ripening (particles may aggregate over time).

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes (Kneading Method)

This protocol utilizes mechanical shear to force the hydrophobic API into the cyclodextrin cavity, providing high thermodynamic stability.

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of 3-Nitro-9H-fluoren-2-amine to HP- β -CD. (Rationale: The fluorene planar structure, approximately 6.5 Å in width, geometrically aligns with the internal diameter of the β -cyclodextrin cavity).

  • Wet Massing: Place the HP- β -CD in a glass mortar. Add a minimal amount of a water/ethanol (50:50) mixture to form a homogeneous, thick paste.

  • API Incorporation: Gradually add the 3-Nitro-9H-fluoren-2-amine powder to the paste while continuously kneading with a pestle for 45-60 minutes. (Rationale: The mechanical shear forces the hydrophobic API into the cyclodextrin cavity, while the solvent acts as a temporary plasticizer to facilitate molecular mobility).

  • Drying & Milling: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours to remove all residual solvent, then mill to a fine powder.

  • Reconstitution & Validation: Dissolve the complex in your target aqueous buffer. Self-Validation Check: A perfectly clear solution confirms that the thermodynamic equilibrium has successfully shifted toward the encapsulated monomer. Any cloudiness indicates incomplete complexation.

Protocol B: Solvent-Shift Nanonization (Anti-Solvent Precipitation)

Ideal for creating high-bioavailability suspensions for in vivo dosing without relying on cyclodextrins.

  • Organic Phase Preparation: Dissolve 3-Nitro-9H-fluoren-2-amine in a water-miscible organic solvent (e.g., THF or DMSO) at a concentration near its solubility limit.

  • Aqueous Phase Preparation: Prepare an aqueous buffer containing a steric stabilizer (e.g., 0.2% w/v Poloxamer 407). (Rationale: The stabilizer immediately adsorbs to the newly formed nanoparticle surfaces, preventing Ostwald ripening and agglomeration).

  • Rapid Injection: Inject the organic phase rapidly into the aqueous phase under high-speed magnetic stirring (1000 RPM) at a 1:10 volume ratio. (Rationale: Rapid mixing creates instantaneous high supersaturation, favoring the nucleation of millions of nanoparticles rather than the slow growth of large, insoluble crystals).

  • Solvent Removal: Remove the organic solvent via rotary evaporation or dialysis, leaving a stable, purely aqueous nanosuspension.

Part 4: Formulation Decision Workflow

FormulationStrategy Node1 3-Nitro-9H-fluoren-2-amine (Hydrophobic API) Node2 Identify Target Application Node1->Node2 Node3 In Vitro Assays (Low Volume) Node2->Node3 Node4 In Vivo Dosing (High Volume/Toxicity Limits) Node2->Node4 Node5 Co-solvency (DMSO) + Surfactant (Tween) Node3->Node5 <1% Final Solvent Node6 HP-β-CD Complexation (Kneading Method) Node3->Node6 High Conc. Needed Node4->Node6 Oral/IV Node7 O/W Microemulsion / Nanosuspension Node4->Node7 High Lipophilicity

Decision workflow for solubilizing 3-Nitro-9H-fluoren-2-amine based on assay requirements.

Part 5: References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • A Review on Solubility Enhancement Techniques International Journal of Pharmacy and Pharmaceutical Research (IJPPR)[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Asian Journal of Pharmaceutics[Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Industrial & Engineering Chemistry Research (ACS) / CICECO[Link]

Sources

Technical Support Center: Preserving the Integrity of 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support resource for 3-Nitro-9H-fluoren-2-amine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth protocols and troubleshooting advice rooted in the chemical principles governing the stability of this specific molecule. Our goal is to equip you with the knowledge to prevent degradation and ensure the long-term integrity of your valuable compound.

Understanding the Molecule: Sources of Instability

The structure of 3-Nitro-9H-fluoren-2-amine contains two key functional groups that make it susceptible to degradation: a primary aromatic amine (-NH2) and a nitro group (-NO2) on a fluorene backbone.

  • Aromatic Amine Moiety: Primary aromatic amines are notoriously sensitive to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light, trace metals, or elevated temperatures, can lead to the formation of colored impurities and a decrease in purity. Aromatic amines are known to be highly susceptible to oxidation.[1]

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group can impact the reactivity of the entire molecule. Nitroaromatic compounds can be sensitive to thermal stress and incompatible with strong reducing agents, oxidizing agents, acids, and bases, which can catalyze decomposition.[2]

  • Fluorene Backbone: The C-9 position of the fluorene ring system is also a potential site for oxidation, which can lead to the formation of 9-fluorenol and 9-fluorenone derivatives, further complicating the purity profile of the sample.[3][4]

Understanding these intrinsic vulnerabilities is the first step in designing a robust storage strategy. The primary degradation pathways to mitigate are oxidation and photodegradation .

Recommended Long-Term Storage Protocols

For maximal stability, 3-Nitro-9H-fluoren-2-amine should be stored as a solid under controlled conditions. Storing in solution is not recommended for long-term archives but is acceptable for short-term working stocks when handled correctly.

Data Summary: Optimal Storage Conditions
ParameterRecommendationRationale
Physical Form SolidMinimizes solvent-mediated degradation and mobility of reactants.
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[2][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine group by displacing oxygen.[2][6]
Light Exposure Complete DarknessPrevents light-induced photodegradation, a common pathway for aromatic compounds.[6]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and the inert cap lining prevents contamination.
Environment Dry / DesiccatedPrevents moisture absorption, which can facilitate certain degradation reactions.
Experimental Protocol 1: Long-Term Storage of Solid Compound

This protocol is the gold standard for preserving the compound's integrity over months to years.

  • Preparation: Work in an environment with low humidity. If possible, handle the compound in a glovebox or glove bag filled with an inert gas.

  • Aliquoting: Weigh the desired amount of solid 3-Nitro-9H-fluoren-2-amine into a pre-cleaned, dry amber glass vial. It is best practice to create several smaller aliquots rather than one large one to avoid repeatedly exposing the entire stock to the atmosphere.

  • Inerting: Gently flush the vial's headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace all oxygen.

  • Sealing: Immediately and tightly cap the vial with a PTFE-lined cap. For an additional barrier against moisture and gas exchange, wrap the cap and vial neck junction with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of storage, and storage conditions (e.g., "Store at 2-8°C under Argon").

  • Storage: Place the sealed vial inside a desiccator. Place the desiccator in a refrigerator set to 2-8°C. Ensure the area is dark and free from vibrations.

G A Receive or Synthesize Compound B Weigh Aliquots into Amber Glass Vials A->B C Flush Headspace with Inert Gas (Ar or N2) B->C D Tightly Seal Vial (PTFE-lined cap) C->D E Wrap with Parafilm® D->E F Label Clearly E->F G Place in Desiccator F->G H Store in Dark, Refrigerated Environment (2-8°C) G->H

Experimental Protocol 2: Short-Term Storage of Stock Solutions

If you must store the compound in solution for working stocks, follow these steps to minimize degradation.

  • Solvent Selection: Use a high-purity, anhydrous, and aprotic solvent in which the compound is stable. Anhydrous DMSO or DMF are common choices. The solvent should be degassed before use by sparging with argon or nitrogen for 20-30 minutes.

  • Solution Preparation: Prepare the solution under dim light. Dissolve the compound to the desired concentration.

  • Aliquoting: Immediately dispense the solution into single-use volumes in amber glass or polypropylene cryovials. The volume should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Inerting and Sealing: Flush the headspace of each vial with inert gas before sealing tightly.

  • Storage: Store the aliquots frozen at -20°C or -80°C in a dark, non-frost-free freezer. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Troubleshooting Guide: Identifying and Solving Degradation Issues

This section addresses common issues encountered during experiments that may point to compound degradation.

Q1: My solid 3-Nitro-9H-fluoren-2-amine, which was a light-colored powder, has darkened or turned brown. What does this mean?

A1: A color change is a strong indicator of chemical degradation, most commonly due to the oxidation of the aromatic amine group. Oxidized aromatic amines often form highly conjugated, colored polymeric materials.

  • Causality: This likely resulted from prolonged exposure to atmospheric oxygen and/or light. The amine functionality is the most probable site of initial oxidation.

  • Recommended Action: Do not assume the compound is usable for sensitive applications. Its purity is compromised. You must re-validate the material's purity using an appropriate analytical method, such as HPLC or LC-MS (see Section 5). If purity is below your experimental requirements, the material should be repurified (e.g., by recrystallization) or discarded. To prevent recurrence, immediately review and implement the strict storage protocols outlined in Section 2.

Q2: I'm analyzing my compound via HPLC/LC-MS and see new, unexpected peaks that weren't there when the sample was fresh. What are they?

A2: These new peaks are almost certainly degradation products.

  • Causality: Depending on the storage conditions, these could be products of oxidation, hydrolysis, or photodegradation. Common degradants could include the corresponding 9-fluorenone derivative (from oxidation of the C-9 position) or various products from the oxidation of the amine group.

  • Recommended Action: If the identity of the degradants is critical, they can be characterized by high-resolution mass spectrometry (HRMS) and NMR. For most applications, the key is to quantify the purity of the main compound. If the purity has dropped significantly, the stock should be discarded. This observation underscores the importance of periodic quality control checks for any reagent stored for an extended period.

G Parent 3-Nitro-9H-fluoren-2-amine OxidizedAmine Oxidized Amine Products (e.g., Nitroso, Azo-dimers) Parent->OxidizedAmine O2, Light OxidizedC9 9-Fluorenone Derivative Parent->OxidizedC9 O2 Photodegradation Photodegradation Products (Ring-cleaved, etc.) Parent->Photodegradation UV/Visible Light

Q3: My experimental results have become inconsistent or show reduced activity when using an older batch of the compound. Is this related to storage?

A3: Yes, this is a classic symptom of reagent degradation.

  • Causality: The effective concentration of your active compound has decreased, and the newly formed impurities may have inhibitory or otherwise interfering effects on your assay. You are no longer testing a pure substance.

  • Recommended Action: Always perform a quality control check on a reagent stock if you suspect it is the cause of inconsistent results. Prepare a fresh solution from a new, properly stored solid aliquot and repeat the experiment. If the results are restored, discard the old batch. This self-validating step is crucial for ensuring data integrity.

G Start Suspect Compound Degradation? Visual Visual Change? (e.g., Color) Start->Visual Analytical Unexpected Peaks in HPLC/LC-MS? Start->Analytical Results Inconsistent Experimental Results? Start->Results Visual->Analytical No Action1 Purity is Compromised. Re-verify with HPLC. Review Storage Protocol. Visual->Action1 Yes Analytical->Results No Action2 Quantify Purity. Discard if Unacceptable. Analytical->Action2 Yes Action3 Run QC Check. Use Fresh Aliquot for Comparison. Results->Action3 Yes End Problem Resolved Action1->End Action2->End Action3->End

Frequently Asked Questions (FAQs)

  • Q: Is it absolutely necessary to use an inert gas?

    • A: For true long-term storage (6+ months), yes. The primary risk to this molecule is oxidation of the amine group. While refrigeration and darkness slow this process, only the removal of oxygen can effectively halt it. For short-term use, tightly sealing the container may be sufficient, but it carries a higher risk.

  • Q: How often should I re-test the purity of my stored compound?

    • A: For a compound stored under the ideal solid-state conditions described above, a purity check every 12-18 months is reasonable. For solutions, even when stored at -80°C, a purity check is recommended if stored for longer than 3-6 months, or immediately if experimental results become suspect.

  • Q: What materials are incompatible with 3-Nitro-9H-fluoren-2-amine?

    • A: Avoid storing it near strong oxidizing agents (e.g., peroxides, permanganates), strong reducing agents (e.g., metal hydrides), strong acids, and strong bases. These can cause rapid and potentially vigorous decomposition.[2]

  • Q: Can I store the solid compound at -20°C instead of 2-8°C?

    • A: Yes, storing the solid at -20°C is also an excellent option and will further slow degradation kinetics. The key is to ensure the vial is perfectly sealed to prevent moisture from condensing inside upon removal from the freezer. Always allow the vial to warm completely to room temperature before opening to prevent water condensation on the cold solid.

Analytical Protocol: Purity Assessment by HPLC

Regularly assessing the purity of your compound is the only way to be certain of its quality. A reverse-phase HPLC method with UV detection is a straightforward way to monitor for degradation.

Data Summary: Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedKey Considerations
HPLC-UV Quantitative Purity (% Area)Good for routine checks. Requires a reference standard for initial identification.
LC-MS Purity & Mass of DegradantsConfirms identity of the main peak and provides mass information for new impurity peaks, aiding in their identification.[7][8]
NMR Structural ConfirmationProvides detailed structural information but is less sensitive for quantifying minor impurities compared to HPLC.
Experimental Protocol 3: Routine Purity Check by HPLC-UV
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of 3-Nitro-9H-fluoren-2-amine in a suitable solvent (e.g., acetonitrile or methanol). From this, prepare a working solution of ~50 µg/mL in the initial mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a gradient appropriate to elute the compound, for example: 50% B to 100% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or an absorption maximum determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A fresh, high-purity sample should show a single major peak. The appearance of new peaks over time is a clear sign of degradation.

By implementing these storage and validation protocols, you can ensure the long-term stability of your 3-Nitro-9H-fluoren-2-amine, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • BLD Pharm. (n.d.). 3-Nitro-9H-fluoren-2-amine.
  • PubMed. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential.
  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • PMC - NIH. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals.
  • HazComFast. (n.d.). 9H-Fluorene, 2-methyl-7-nitro- (CAS 108100-28-3).
  • Benchchem. (n.d.). Technical Support Center: Inaccurate Results in HPLC Analysis of Nitroaromatic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Fluorene Derivatives in Solution.
  • PubMed. (n.d.). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthen-8-ol.

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Technical Support Center: Troubleshooting 3-Nitro-9H-fluoren-2-amine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Center. As researchers and drug development professionals, you rely on precise fluorogenic tools. 3-Nitro-9H-fluoren-2-amine is a highly versatile push-pull molecular scaffold used in advanced fluorescence assays. However, its unique photophysical properties—specifically its planar hydrophobic core and sensitive charge-transfer dynamics—can introduce significant background noise if the assay environment is not rigorously controlled.

This guide is designed by application scientists to help you understand the root causes of baseline interference and provide self-validating protocols to achieve high signal-to-noise (S/N) ratios.

Mechanistic Insights: The Causality of Background Noise

To eliminate background noise, we must first understand its chemical origins. 3-Nitro-9H-fluoren-2-amine operates via an Intramolecular Charge Transfer (ICT) mechanism. The amine group acts as an electron donor, while the nitro group acts as an electron acceptor (quencher).

Background noise in this system is rarely a single phenomenon; it is typically a combination of three distinct pathways:

  • Hydrophobic Aggregation: The 9H-fluorene core is highly planar and hydrophobic. In aqueous buffers, it undergoes π−π stacking, forming micro-aggregates that cause Rayleigh light scattering. Detectors often misinterpret this scatter as baseline fluorescence.

  • Premature Quencher Loss: The nitro group is susceptible to chemical reduction. If your biological matrix or buffer contains reducing agents, the nitro group converts to an amine, permanently "turning on" the fluorescence and destroying the assay's dynamic range.

  • Solvatochromic Leakage: In highly polar environments, the ICT state can become partially stabilized, leading to weak emission even in the absence of the target analyte.

G N1 3-Nitro-9H-fluoren-2-amine (Hydrophobic Core) N2 Non-Specific Binding (Aggregation & Scatter) N1->N2 N3 Premature Nitro Reduction (Loss of Quenching) N1->N3 N4 High Background Noise (False Positive Signal) N2->N4 N3->N4

Fig 1: Mechanistic pathways leading to background noise in 3-Nitro-9H-fluoren-2-amine assays.

Troubleshooting Guide & FAQs

Q1: My assay shows a high baseline fluorescence even before adding the target analyte. What is causing this? A1: This is typically caused by either optical crosstalk or premature reduction of the nitro group. The nitro group acts as an endogenous quencher. If your lysis buffer contains reducing agents (e.g., DTT, TCEP, or β -mercaptoethanol), it will reduce the nitro group, destroying the quenching effect and causing a false positive[1]. Corrective Action: Switch to non-reducing buffers. Furthermore, ensure you are using solid black microplates. Black plates are strictly recommended for fluorescence assays because they absorb scattered light, minimizing background noise and preventing well-to-well optical crosstalk[2].

Q2: I am seeing inconsistent, noisy signals that fluctuate wildly between technical replicates. How do I fix this? A2: This is a classic symptom of hydrophobic aggregation. The planar fluorene core forms micelles in purely aqueous buffers, causing light scattering. Additionally, the hydrophobic dye non-specifically binds to the polystyrene walls of the microplate. Corrective Action: Introduce a non-ionic surfactant (e.g., 0.01% to 0.05% Tween-20 or CHAPS) to maintain monomeric dispersion. You must also block the plate surfaces. Using blocking agents like Bovine Serum Albumin (BSA) or commercial background suppressors prevents the non-specific binding of hydrophobic dyes, drastically reducing background noise[3].

Q3: How can I differentiate my true fluorene signal from the autofluorescence of my biological matrix? A3: Biological samples contain endogenous fluorophores (like flavins and NADH) that emit in the blue/green spectrum, directly overlapping with fluorene derivatives[4]. Corrective Action: If your assay permits, couple the fluorene derivative to a lanthanide chelate (such as Terbium) and utilize Time-Resolved Fluorescence (TRF). Lanthanides have a long fluorescence lifetime (up to milliseconds). By introducing a 50–100 microsecond delay before measuring, the short-lived biological autofluorescence decays completely, effectively gating out the background and increasing the signal-to-noise ratio by an order of magnitude[5].

Self-Validating Experimental Protocol

To ensure scientific integrity, your assay setup must be self-validating. The following step-by-step methodology incorporates built-in checks to guarantee that background noise is minimized before you run precious samples.

Workflow S1 1. Solvent & Buffer Prep (Prevent Aggregation & Reduction) S2 2. Surface Blocking (Eliminate Non-Specific Binding) S1->S2 S3 3. Hardware Optimization (Black Plates & TRF Settings) S2->S3 S4 4. S/N Validation (Calculate Z'-factor > 0.5) S3->S4

Fig 2: Self-validating workflow for optimizing fluorene-based fluorescence assays.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3-Nitro-9H-fluoren-2-amine in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous conditions prevent premature hydrolysis or degradation of the reactive amine group.

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) containing 0.05% Tween-20 and 1% DMSO. Strictly exclude DTT or TCEP.

    • Causality: The detergent and DMSO act as co-solvents to disrupt the π−π stacking of the fluorene core, preventing scattering. Excluding reducing agents protects the nitro quencher.

  • Plate Preparation & Blocking: Dispense 1% BSA in PBS into a solid black, flat-bottom microplate. Incubate for 1 hour at room temperature, then wash three times with assay buffer.

    • Causality: Black plates absorb stray excitation light[2]. BSA saturates the hydrophobic binding sites on the plastic, preventing the fluorene dye from sticking to the walls[3].

  • Assay Execution: Add the buffered 3-Nitro-9H-fluoren-2-amine to the wells. Include "Blank" wells (buffer + dye only) and "Positive Control" wells (buffer + dye + target).

  • Readout & Validation: Measure fluorescence. Calculate the Z'-factor using the means ( μ ) and standard deviations ( σ ) of the positive controls ( p ) and blanks ( n ):

    Z′=1−∣μp​−μn​∣3σp​+3σn​​
    • Causality: The Z'-factor is a dimensionless parameter that evaluates assay quality. A Z'-factor ≥0.5 validates that your background noise is sufficiently low and the assay is robust[1]. Do not proceed with experimental samples until this threshold is met.

Quantitative Impact of Optimization Strategies

The table below summarizes the expected quantitative improvements when applying the troubleshooting steps to a standard 3-Nitro-9H-fluoren-2-amine assay.

Optimization StrategyPrimary Mechanism of ActionAvg. Background Reduction (%)Impact on Signal-to-Noise (S/N)
Switch to Black Microplates Absorbs scattered light; prevents well crosstalk[2]75 - 85%3x to 5x increase
Addition of 0.05% Tween-20 Prevents fluorene core aggregation and Rayleigh scatter40 - 60%2x increase
BSA Surface Blocking Competes for non-specific hydrophobic binding sites[3]30 - 50%1.5x to 2x increase
Time-Resolved Fluorescence (TRF) Gates out short-lived biological autofluorescence[5]> 95%> 10x increase
Removal of Reducing Agents Prevents premature reduction of the nitro quencher> 90%Restores dynamic range

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening National Institutes of Health (NIH)[Link]

  • Amine-Activated Terbium Fluorescence Magnetic Beads Bioclone[Link]

  • Black Microplates for Fluorescence Assay Biomat[Link]

  • Advances in fluorescence-based point-of-care diagnostics: probes, nanostructures and integrated systems RSC Publishing[Link]

Sources

handling and removing impurities in commercial 3-Nitro-9H-fluoren-2-amine samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in managing, profiling, and purifying commercial samples of 3-Nitro-9H-fluoren-2-amine [1].

Due to the complex regiochemistry of fluorene nitration and the compound's sensitivity to environmental factors, commercial batches frequently contain isomeric and oxidative impurities[2][3]. This guide provides field-proven, self-validating methodologies to isolate the pure target compound, explaining the mechanistic causality behind each experimental choice.

Part 1: FAQs – Understanding Your Sample's Impurity Profile

Q1: Why does my commercial sample of 3-Nitro-9H-fluoren-2-amine contain so many impurities? A: The synthesis of 3-nitro-9H-fluoren-2-amine typically involves the electrophilic aromatic nitration of 2-aminofluorene (often protected as an acetamide)[4]. The fluorene ring is highly conjugated. The activating amino/acetamido group strongly directs incoming nitro groups to the ortho (3-position and 1-position) and para (7-position) sites. Because the 7-position is sterically unhindered, 7-nitro-9H-fluoren-2-amine is often the major thermodynamic byproduct[2].

Q2: My sample has darkened from orange/red to a muddy brown over time. What happened? A: You are observing photo-oxidation. Amino-polycyclic aromatic hydrocarbons (amino-PAHs) are highly susceptible to photochemical degradation when exposed to ambient light and oxygen[3]. The C9 methylene bridge of the fluorene ring is particularly prone to oxidation, converting the fluorene core into a fluorenone (e.g., 2-amino-9-fluorenone). Furthermore, the amine group can oxidize into nitroso derivatives. Samples must be stored in a dark place under an inert atmosphere (argon or nitrogen) at room temperature or below[1].

Q3: How do the structural differences between the 3-nitro and 7-nitro isomers affect purification? A: This is the cornerstone of our purification strategy. In the 3-nitro isomer, the nitro group is ortho to the amino group, allowing for strong intramolecular hydrogen bonding between the -NH₂ protons and the -NO₂ oxygens. This internal bonding masks the polar functional groups from the external environment. In contrast, the 7-nitro isomer has these groups on opposite ends of the molecule, forcing them to engage in intermolecular hydrogen bonding with solvents or chromatography stationary phases. Consequently, the 3-nitro isomer is significantly less polar and less basic than the 7-nitro isomer[2].

ImpurityPathway AF 2-Aminofluorene (Starting Material) Nitration Nitration (HNO3/H2SO4) AF->Nitration Target 3-Nitro-9H-fluoren-2-amine (Target) Nitration->Target Ortho-substitution Iso7 7-Nitro-9H-fluoren-2-amine (Major Isomer Impurity) Nitration->Iso7 Para-substitution Oxidation Photo-oxidation (Light/O2) Target->Oxidation Fluorenone 2-Amino-9-fluorenone (Degradation Impurity) Oxidation->Fluorenone

Fig 1. Mechanistic pathway of 3-Nitro-9H-fluoren-2-amine impurity formation.

Part 2: Analytical Profiling & Data Presentation

Before initiating purification, you must profile your sample. Use the following quantitative parameters to identify the contaminants via HPLC (C18 column, Acetonitrile/Water gradient) or TLC (Silica gel, Hexane/Ethyl Acetate).

Table 1: Analytical Parameters for Common Impurities
Compound / ImpurityOriginRelative PolarityTLC R_f (Hexane:EtOAc 3:1)Basicity (pKa of conj. acid)
3-Nitro-9H-fluoren-2-amine Target Product Low (Intramolecular H-bond)~0.65 (Elutes first)Lowest (Strong ortho-effect)
7-Nitro-9H-fluoren-2-amineNitration byproductHigh (Intermolecular H-bond)~0.35 (Retained heavily)Moderate
2-AminofluoreneUnreacted starting materialModerate~0.50Highest
2-Amino-9-fluorenonePhoto-oxidation[3]High (Carbonyl dipole)~0.25Moderate

Part 3: Troubleshooting Workflows & Experimental Protocols

Based on your TLC/HPLC profile, select the appropriate purification methodology.

PurificationWorkflow Start Commercial Sample (Impure) TLC TLC / HPLC Profiling Start->TLC Decision Primary Impurity Type? TLC->Decision Isomers Isomers (e.g., 7-Nitro) Decision->Isomers Oxidized Oxidation Products Decision->Oxidized Unreacted Unreacted 2-AF Decision->Unreacted Chroma Silica Column Chromatography (Hexane/EtOAc) Isomers->Chroma AcidBase Acid-Base Extraction (Differential Basicity) Isomers->AcidBase Oxidized->Chroma Unreacted->AcidBase Recryst Recrystallization (Glacial Acetic Acid) Unreacted->Recryst Pure Pure 3-Nitro-9H-fluoren-2-amine Chroma->Pure AcidBase->Pure Recryst->Pure

Fig 2. Decision matrix for purifying 3-Nitro-9H-fluoren-2-amine samples.

Protocol A: Chromatographic Purification (Isomer & Oxidation Removal)

Causality: Silica gel chromatography exploits the intramolecular hydrogen bonding of the 3-nitro isomer. Because its polar groups are internally satisfied, it interacts weakly with the polar silica stationary phase, allowing it to elute much faster than the 7-nitro isomer or fluorenone degradation products[2][5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of the impure commercial sample in a minimum volume of dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column (200-300 mesh) using a non-polar solvent system (Hexane:Ethyl Acetate, 5:1 v/v)[5].

  • Loading: Carefully load the DCM solution onto the top of the silica bed. Allow it to absorb completely.

  • Elution: Elute with the Hexane:EtOAc (5:1) mixture.

  • Fraction Collection: The 3-nitro-9H-fluoren-2-amine will elute first as a distinct crimson/orange-yellow band[2]. Collect fractions and verify via TLC (target R_f ~0.65).

  • Recovery: Combine the pure fractions and concentrate in vacuo at 35°C (avoid high heat to prevent thermal degradation).

Protocol B: Differential Acid-Base Extraction (Bulk Isomer Separation)

Causality: The basicity of the amine is suppressed by the electron-withdrawing nitro group. The ortho-nitro group in the 3-isomer exerts a much stronger inductive and steric deactivating effect on the amine than the para-nitro group in the 7-isomer. Therefore, dilute acids will preferentially protonate and extract the 7-nitro isomer and unreacted 2-aminofluorene into the aqueous phase, leaving the 3-nitro isomer in the organic phase[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 g of the crude sample in 100 mL of Ethyl Acetate.

  • Acid Wash (Self-Validating Step): Transfer to a separatory funnel. Wash the organic layer with 50 mL of 0.5 M HCl.

    • Validation: Check the organic layer via TLC. If the 7-nitro isomer spot (R_f ~0.35) is still prominent, repeat the wash with 0.5 M HCl. Do not use concentrated HCl, as it will protonate the target compound as well.

  • Neutralization: Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Drying & Evaporation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the enriched 3-nitro isomer.

Protocol C: Recrystallization (Final Polishing)

Causality: For samples that are already >90% pure but contain trace unreacted starting materials or minor oxidation products, recrystallization relies on differential solubility. Glacial acetic acid is the historical and highly effective standard for fluorene derivatives[2].

Step-by-Step Methodology:

  • Heating: Suspend 1.0 g of the pre-purified 3-nitro-9H-fluoren-2-amine in 10 mL of boiling glacial acetic acid[2].

  • Dissolution: Stir continuously until completely dissolved. If insoluble particulates remain, perform a hot gravity filtration.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature to promote the formation of large, pure crimson plates/prisms[2].

  • Harvesting: Filter the crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove residual acetic acid.

  • Drying: Dry the crystals in a vacuum desiccator in the dark to prevent photo-oxidation.

References

  • CAS 29005-18-3 Product Information & Storage Guidelines Source: Ciencia Latina / Chemical Suppliers URL
  • Source: Journal of the Chemical Society (RSC)
  • Multi-photon properties of branched chromophores derived from indenoquinoxaline and oxadiazole heterocyclic units (Chromatography Protocols)
  • Source: National Institutes of Health (NIH / PMC)
  • Tricyclic Compound, and Preparation Method Therefor (Nitration of Fluorenes)

Sources

Technical Support Center: Crystallization of 3-Nitro-9H-fluoren-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-Nitro-9H-fluoren-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this important class of compounds. The unique molecular structure of these derivatives, featuring a rigid fluorene core functionalized with both a nitro and an amine group, presents specific hurdles in crystallization, including polymorphism and a tendency for "oiling out."

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design.

Troubleshooting Guide: From Amorphous Solid to Single Crystal

This section addresses specific issues you may encounter during the crystallization of 3-Nitro-9H-fluoren-2-amine derivatives.

Issue 1: My compound "oils out" instead of crystallizing.

Q: I've dissolved my 3-Nitro-9H-fluoren-2-amine derivative in a hot solvent, but upon cooling, it separates as a viscous liquid or oil, not as crystals. Why is this happening and what can I do?

A: "Oiling out," or liquid-liquid phase separation, is a common problem with polar, aromatic molecules, and it occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent system[1][2]. The resulting oil is often a supercooled liquid state of your compound, which can be difficult to crystallize and may trap impurities[1][3].

Causality: 3-Nitro-9H-fluoren-2-amine derivatives are particularly susceptible to this phenomenon due to a combination of factors:

  • Strong Intermolecular Interactions: The nitro and amine groups can form strong intermolecular hydrogen bonds, leading to the formation of solute-rich clusters in solution that may not readily organize into a crystal lattice[4][5][6][7].

  • Melting Point Depression: The presence of even minor impurities can significantly depress the melting point of your compound, increasing the likelihood that it will separate as a liquid.

  • High Solute Concentration: Using a minimal amount of a high-boiling point solvent can lead to a situation where the solution becomes supersaturated at a temperature that is still above the compound's melting point in that solvent.

Solutions:

  • Slower Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Insulating the flask can help achieve a slower cooling rate[8]. The optimal cooling profile can be crucial for avoiding the metastable zone where oiling out occurs[9][10][11].

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point, provided it still meets the criteria of high solubility at high temperature and low solubility at low temperature[8].

    • Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (an antisolvent in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly[12]. For polar molecules like 3-Nitro-9H-fluoren-2-amine derivatives, a polar "good" solvent and a non-polar "bad" solvent can be effective[13].

Illustrative Solvent Systems for 3-Nitro-9H-fluoren-2-amine Derivatives

"Good" Solvent (High Polarity)"Bad" Solvent (Low Polarity)Rationale
AcetoneHexaneAcetone effectively dissolves the polar compound, while the addition of hexane reduces the overall solubility to induce crystallization.
EthanolWaterThe amino and nitro groups can hydrogen bond with ethanol. Water acts as an antisolvent. This is a common and effective system for many aromatic amines[12].
Dichloromethane (DCM)PentaneDCM is a good solvent for many organic compounds. The slow addition of pentane, or vapor diffusion of pentane into a DCM solution, can yield high-quality crystals.
Tetrahydrofuran (THF)WaterSimilar to the ethanol/water system, THF can dissolve the compound, and water acts as the antisolvent. The rate of water addition is critical to prevent precipitation of an amorphous solid[14].
Issue 2: No crystals form, even after extended cooling.

Q: My solution remains clear, and no crystals have formed even after cooling in an ice bath for an extended period. What should I do?

A: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a few crystals from a previous batch, add a single, small seed crystal to the solution. This provides a template for further crystal growth[3].

  • Increase Supersaturation:

    • Evaporation: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound. This should be done cautiously to avoid evaporating too much solvent and causing the compound to precipitate out as an amorphous solid.

    • Add an Antisolvent: If you are using a single solvent system, you can try adding a miscible antisolvent dropwise to decrease the solubility of your compound.

  • Check for Highly Soluble Impurities: Some impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice. If the above methods fail, it may be necessary to further purify the crude material, for example, by passing it through a short plug of silica gel before attempting recrystallization.

Issue 3: I'm observing different crystal forms (polymorphism).

Q: I have successfully crystallized my compound, but I seem to be getting different crystal shapes and melting points in different batches. Is this normal, and how can I control it?

A: Yes, this is a well-documented phenomenon for fluorene derivatives known as polymorphism[15]. Polymorphs are different crystalline forms of the same compound that can have different physical properties, such as solubility, melting point, and stability. The conformational flexibility of the fluorene backbone contributes to the existence of multiple stable or metastable crystal packing arrangements[15].

Controlling Polymorphism:

Controlling polymorphism is a significant challenge in crystal engineering. The key is to have precise control over the crystallization conditions.

  • Solvent Choice: The polarity of the solvent can influence which polymorph is favored. Experiment with a range of solvents from polar to non-polar. For example, crystallization from a polar solvent might favor a polymorph with strong hydrogen bonding networks, while a non-polar solvent might favor a polymorph dominated by π-π stacking interactions[16].

  • Rate of Evaporation/Cooling:

    • Slow Evaporation: Allowing the solvent to evaporate slowly over several days can favor the formation of the most thermodynamically stable polymorph.

    • Fast Cooling: Rapidly cooling a saturated solution may trap a kinetically favored, metastable polymorph[16].

  • Temperature: The temperature at which crystallization occurs can also dictate the resulting polymorph. Try setting up crystallizations at different constant temperatures.

Protocol for Polymorph Screening

  • Solvent Screening: Prepare saturated solutions of your compound in a variety of solvents (e.g., ethanol, acetone, toluene, ethyl acetate, hexane) in separate vials.

  • Evaporation Methods:

    • Allow one set of vials to evaporate slowly at room temperature.

    • In another set, use a gentle stream of nitrogen to accelerate evaporation.

  • Cooling Methods:

    • Prepare hot, saturated solutions in a few promising solvents.

    • Allow one set to cool slowly to room temperature.

    • Place another set directly into an ice bath for rapid cooling.

  • Characterization: Analyze the resulting crystals from each experiment using techniques such as:

    • Melting Point Analysis: Different polymorphs will often have different melting points.

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystalline forms.

    • Microscopy: Observe the crystal habits (shapes). Different polymorphs often exhibit distinct crystal morphologies[13][17].

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 3-Nitro-9H-fluoren-2-amine derivatives?

A1: There is no single "best" solvent, as the optimal choice will depend on the specific derivative and the desired outcome (e.g., high purity vs. a specific polymorph). However, a good starting point for solvent screening is often a mixed solvent system of a polar protic solvent like ethanol with water as an antisolvent[12]. This takes advantage of the hydrogen bonding capabilities of the nitro and amine groups.

Q2: How do the nitro and amine groups influence the crystallization process?

A2: These functional groups have a profound impact on the intermolecular forces that govern crystal packing:

  • Hydrogen Bonding: The amine group is a hydrogen bond donor, while the nitro group is a hydrogen bond acceptor. This can lead to the formation of strong, directional hydrogen bonds, which can either facilitate the formation of a well-ordered crystal lattice or, if too strong, lead to the formation of amorphous aggregates[4][5][6][7].

  • π-π Stacking: The electron-rich fluorene core can participate in π-π stacking interactions. The electron-withdrawing nitro group and electron-donating amine group can modulate the electron density of the aromatic system, influencing the strength and geometry of these stacking interactions[2][15].

Q3: My purified crystals are still colored. How can I get a colorless product?

A3: A persistent color may be due to highly conjugated impurities or oxidation of the amine group. If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q4: How can I improve my crystal yield?

A4: A low yield is often due to using too much solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. After filtering your crystals, you can try to obtain a second crop by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues with 3-Nitro-9H-fluoren-2-amine derivatives.

Crystallization_Troubleshooting start Start: Crude 3-Nitro-9H-fluoren-2-amine Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success oil Compound 'Oils Out' observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem polymorphs Different Crystal Forms Observed observe->polymorphs Problem end_purify Purify & Characterize Crystals crystals->end_purify oil_solutions Troubleshoot 'Oiling Out' oil->oil_solutions no_crystals_solutions Troubleshoot No Crystal Formation no_crystals->no_crystals_solutions polymorph_solutions Control Polymorphism polymorphs->polymorph_solutions slow_cool Use Slower Cooling Rate oil_solutions->slow_cool change_solvent Use Mixed or Lower Boiling Point Solvent oil_solutions->change_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals_solutions->induce_nucleation increase_supersat Increase Supersaturation no_crystals_solutions->increase_supersat polymorph_screen Perform Polymorph Screen (Vary Solvents/Cooling Rates) polymorph_solutions->polymorph_screen slow_cool->dissolve change_solvent->dissolve induce_nucleation->cool increase_supersat->cool polymorph_screen->dissolve

Caption: Troubleshooting workflow for crystallization.

References

  • Liu, B., Cai, J., Zheng, Y., Xu, Y., Yang, J., Chen, W., Li, M., Ni, M., & Bai, L. (2013). Morphology and Structure of the β Phase Crystals of Monodisperse Polyfluorenes. Macromolecules, 46(9), 3456–3463. [Link]

  • Perevedentsev, A., Stavrinou, P. N., Bradley, D. D. C., & Smith, P. (2017). Conformational Effect of Polymorphic Terfluorene on Photophysics, Crystal Morphologies, and Lasing Behaviors. The Journal of Physical Chemistry C, 121(25), 13883–13891. [Link]

  • Lippert, E., & Luder, W. (2007). 2-Amino-7-nitro-fluorenes in Neat and Mixed Solvents Optical Band Shapes and Solvatochromism. The Journal of Physical Chemistry A, 111(43), 10973–10981. [Link]

  • Kallio, J. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]

  • Ma, D. L., Taft, L. G., & Braatz, R. D. (2002). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. In Proceedings of the American Control Conference.
  • Gagniere, E., Mangin, D., Puel, F., & Veesler, S. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, 9(9), 448. [Link]

  • Dowling, A. W., & Wang, J. (2022). Optimizing Batch Crystallization with Model-based Design of Experiments. AIChE Journal.
  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 1951–1956. [Link]

  • Perez-Pena, J. A., et al. (2023). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Molecules, 28(13), 5085. [Link]

  • Han, D., et al. (2023). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications.
  • Meyer, F., et al. (2024). Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties. Liquid Crystals, 1-16.
  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950.
  • Benaissa, F., et al. (2017). Crystal structure and mesogenic behaviour of a new fluorene derivative: 9,9-dimethyl-2,7-bis(4-pentylphenyl). Liquid Crystals, 44(1), 126-134.
  • Hanauer, T., Seidel, P., Seichter, W., & Mazik, M. (2022). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2022(4), M1528.
  • Perez-Pena, J. A., et al. (2023). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. R Discovery.
  • Słota, R., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3108.
  • Imperial Chemical Industries Ltd. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid. FR1118443A.
  • Massachusetts Institute of Technology. (n.d.). 7.6.
  • BenchChem. (2026). Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide.
  • Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8).
  • Brehm, M., et al. (2011). Aromatic-aromatic interactions and hydrogen bonding in amino acid based ionic liquids. Physical Chemistry Chemical Physics, 13(23), 11199-11207.
  • Bedrov, D., et al. (2022).
  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. International Journal of Molecular Sciences, 23(8), 4165.
  • Yan, G. B., & Yang, M. L. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(36), 6049-6057.
  • Senthilkumar, K., & Anbarasan, P. M. (2016). DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. Journal of the Indian Chemical Society, 93(12), 1435-1441.
  • BenchChem. (2025).
  • Xu, Q., et al. (2023). Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution.
  • Ludwig, R. (2005). The influence of hydrogen bonding on the physical properties of ionic liquids. Physical Chemistry Chemical Physics, 7(1), 31-36.
  • Jadhav, S. D., et al. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8), 313-317.
  • Naji, T. S. (2024). Lecture 7: Nitro compounds. Mustansiriyah University.
  • Namboothiri, I. N. N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3639.
  • University of California, Irvine. (n.d.).
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Validation & Comparative

3-Nitro-9H-fluoren-2-amine vs. 2-Aminofluorene: A Comprehensive Mutagenicity Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In genetic toxicology and drug safety evaluation, fluorene derivatives serve as critical reference compounds for validating metabolic activation systems and understanding DNA lesion bypass mechanisms. 2-Aminofluorene (2-AF) is the gold-standard indirect-acting mutagen, requiring cytochrome P450-mediated N-hydroxylation to exert its genotoxicity [1]. In contrast, 3-Nitro-9H-fluoren-2-amine (also known as 3-nitro-2-aminofluorene) incorporates an ortho-nitro group, fundamentally altering its metabolic requirements and mutagenic profile.

This guide provides an in-depth, objective comparison of their mutagenic mechanisms, structural implications, and step-by-step experimental protocols for the Bacterial Reverse Mutation Assay (Ames Test).

Chemical Profiling & Structural Implications

The structural differences between these two compounds dictate their interaction with both bacterial and mammalian metabolic enzymes.

Feature2-Aminofluorene (2-AF)3-Nitro-9H-fluoren-2-amine
CAS Number 153-78-629005-18-3
Functional Groups Primary amine (-NH₂)Primary amine (-NH₂), Nitro group (-NO₂)
Mutagenic Class Indirect-acting pro-mutagenDual-acting (Direct & Indirect) mutagen
Metabolic Requirement Exogenous S9 mix (CYP1A2) requiredActive without S9; potentially modulated by S9
Primary Adduct dG-C8-AFdG-C8-AF and Nitro-reduced adducts

Causality of Structural Differences: The primary amine in 2-AF is inert in standard bacterial assays until it is oxidized by mammalian hepatic enzymes (S9 fraction) into a reactive hydroxylamine [3]. However, the addition of the nitro group in 3-Nitro-9H-fluoren-2-amine introduces a secondary activation pathway. Salmonella typhimurium strains possess endogenous nitroreductases that can directly reduce the -NO₂ group to a reactive electrophile, rendering the compound a direct-acting mutagen even in the absence of mammalian S9 [4].

Mechanistic Pathways of Mutagenesis

Understanding the bioactivation pathways is crucial for interpreting assay results. 2-AF is converted to N-hydroxy-2-aminofluorene, which undergoes further esterification to form a highly reactive nitrenium ion. This electrophile covalently binds to the C8 position of guanine. Crystallographic studies of T7 DNA polymerase bypass reveal that the dG-AF adduct allows for conformational flexibility (interchanging between syn and anti conformations), which primarily results in G → T transversions and occasional frameshifts [2].

Conversely, 3-Nitro-9H-fluoren-2-amine can be activated via bacterial nitroreduction or mammalian N-hydroxylation, leading to a complex spectrum of DNA lesions.

G cluster_0 2-Aminofluorene (2-AF) Pathway cluster_1 3-Nitro-9H-fluoren-2-amine Pathway AF 2-AF (Pro-mutagen) NOH_AF N-OH-2-AF (Proximate) AF->NOH_AF Mammalian CYP1A2 (+S9 Mix) Nitrenium Nitrenium Ion (Ultimate) NOH_AF->Nitrenium Esterification Adduct1 dG-C8-AF Adduct (Mutagenic Lesion) Nitrenium->Adduct1 Covalent DNA Binding NitroAF 3-Nitro-2-AF (Dual-acting) NitroAF->NOH_AF CYP450 (+S9) Hydroxylamine Hydroxylamine Intermediate NitroAF->Hydroxylamine Bacterial Nitroreductase (-S9 Condition) Adduct2 Diverse DNA Adducts (Direct Mutagenesis) Hydroxylamine->Adduct2 Covalent DNA Binding

Figure 1: Divergent metabolic activation pathways of 2-AF and 3-Nitro-9H-fluoren-2-amine.

Experimental Methodology: Self-Validating Ames Test Protocol

To objectively compare these compounds, the standard Bacterial Reverse Mutation Assay (Ames Test) using S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) is employed. This protocol is designed as a self-validating system to ensure assay integrity.

Reagents and Preparation
  • Tester Strains: S. typhimurium TA98 and TA100 (cultured overnight in Oxoid Nutrient Broth No. 2 to ~1-2 × 10⁹ CFU/mL).

  • S9 Mix: 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP⁺ and Glucose-6-phosphate [4].

  • Test Compounds: Dissolved in anhydrous DMSO immediately prior to use.

Step-by-Step Plate Incorporation Workflow

Workflow Start 1. Aliquot 100 µL Bacterial Culture (TA98 or TA100) S9 2. Add 500 µL S9 Mix (+S9) or Phosphate Buffer (-S9) Start->S9 Compound 3. Add 100 µL Test Compound (Dose Range: 0.1 - 10 µg/plate) S9->Compound Agar 4. Add 2 mL Molten Top Agar (containing trace Histidine/Biotin) Compound->Agar Plate 5. Vortex gently & Pour onto Minimal Glucose Agar Plates Agar->Plate Count 6. Incubate at 37°C for 48-72h & Count Revertant Colonies Plate->Count

Figure 2: Step-by-step workflow for the self-validating Ames plate incorporation assay.
Validation Checkpoints (Trustworthiness)

A protocol is only as reliable as its internal controls. You must verify the following parameters before accepting the comparative data:

  • Strain Integrity Check: Confirm ampicillin resistance (presence of pKM101 plasmid) and UV sensitivity (uvrB mutation).

  • Spontaneous Reversion Baseline: TA98 must yield 20-50 revertants/plate; TA100 must yield 100-200 revertants/plate (DMSO vehicle control).

  • Metabolic Activation Efficacy: 2-AF (10 µ g/plate ) must induce a >10-fold increase in revertants only in the +S9 condition.

Quantitative Data Comparison

The following table summarizes the characteristic mutagenic response profiles of both compounds based on their structural reactivity and metabolic dependencies. Data is expressed as the Mutagenicity Ratio (MR = Induced Revertants / Spontaneous Revertants). An MR ≥ 2.0 indicates a positive mutagenic response.

Test CompoundConditionTA98 (Frameshift) MRTA100 (Base Substitution) MRInterpretation
Vehicle Control (DMSO) ± S91.01.0Baseline established
2-Aminofluorene (10 µg)- S91.11.2Negative (Requires activation)
2-Aminofluorene (10 µg)+ S9> 15.0 > 8.0 Strong Positive (Indirect Mutagen)
3-Nitro-9H-fluoren-2-amine (10 µg)- S9> 10.0 > 5.0 Strong Positive (Direct Mutagen via Nitroreduction)
3-Nitro-9H-fluoren-2-amine (10 µg)+ S9> 12.0 > 6.0 Strong Positive (Mixed activation pathways)

Note: 2-AF acts as a potent positive control for S9 efficacy. 3-Nitro-9H-fluoren-2-amine triggers robust responses without S9 due to the highly reactive nature of the reduced nitro group, which rapidly forms DNA adducts independent of CYP450 enzymes.

Conclusion & Application Guide

For researchers designing genetic toxicology batteries:

  • Select 2-Aminofluorene when you need a highly specific, reliable positive control to validate the enzymatic activity of your S9 metabolic activation system [1]. Its strict dependence on CYP1A2 makes it an ideal benchmark for hepatic metabolism.

  • Select 3-Nitro-9H-fluoren-2-amine when investigating the structure-activity relationships (SAR) of nitroaromatics, or when studying bacterial nitroreductase-mediated DNA damage. Its dual functional groups make it a valuable tool for probing complex, multi-pathway genotoxicity.

References

  • Hsu, G. W., Kieko, O., & Beese, L. S. (2004). Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • Stout, D. L., & Becker, F. F. (1979). Metabolism of 2-Aminofluorene and 2-Acetylaminofluorene to Mutagens by Rat Hepatocyte Nuclei. Cancer Research (AACR Journals). Retrieved from [Link]

  • Vijay, K. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol / PMC NIH. Retrieved from [Link]

Analytical Superiority: Validating 3-Nitro-9H-fluoren-2-amine Purity Using Quantitative ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and toxicological research demand increasingly stringent quality controls, the purity validation of complex synthetic intermediates has become a critical analytical bottleneck. 3-Nitro-9H-fluoren-2-amine (CAS 29005-18-3)[1] is a highly reactive fluorene derivative widely utilized as a mutagenic model compound and a precursor in advanced organic synthesis[2].

Validating the absolute purity of this molecule presents a unique challenge. Conventional chromatographic techniques often fall short due to the lack of identical, highly pure reference standards and the variable UV response factors of structurally similar nitrofluorene isomers[3]. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers with a self-validating, metrologically traceable protocol for absolute purity determination.

Comparative Performance Matrix

To objectively evaluate the optimal analytical modality for 3-Nitro-9H-fluoren-2-amine, we must compare the techniques across metrological and operational parameters. As outlined by the[4], qNMR serves as a primary ratio method, bypassing the limitations of relative chromatographic quantitation[5].

Analytical Parameter¹H qNMR (Primary Method)HPLC-UV (Relative Method)LC-MS (Qualitative/Relative)
Quantitation Basis Absolute (Proton molar ratio)Relative (UV absorbance)Relative (Ionization efficiency)
Reference Standard Required No (Uses universal Internal Standard)Yes (Requires identical analyte standard)Yes (Requires identical isotopic/analyte standard)
Structural Specificity High (Maps exact atomic connectivity)Low (Relies on retention time)Very High (Mass-to-charge ratio)
Response Factor Bias Zero (All protons respond equally)High (Varies by chromophore/isomer)High (Matrix effects, ion suppression)
Non-Destructive Yes (Sample can be recovered)NoNo
Assay Precision (RSD) < 1.0%1.0% - 2.0%5.0% - 10.0%

Mechanistic Causality: Why qNMR is the Metrological Gold Standard

The Physics of Absolute Quantitation

Unlike HPLC-UV, which relies on the variable extinction coefficients of different chromophores, qNMR is governed by a fundamental physical law: the area under an NMR resonance is directly proportional to the molar amount of the nuclei giving rise to that signal [5]. Because the detector response is universal for all ¹H nuclei, we can determine the absolute purity of 3-Nitro-9H-fluoren-2-amine using an entirely different, highly pure chemical as an Internal Standard (IS)[6].

Strategic Internal Standard (IS) Selection

For 3-Nitro-9H-fluoren-2-amine, selecting the correct IS is paramount. The fluorene scaffold presents a complex aromatic spin system (7.0–8.5 ppm) and a distinct C9 methylene bridge (~3.9 ppm)[3]. We select Dimethyl sulfone (DMSO₂) as the IS. DMSO₂ provides a highly shielded, isolated six-proton singlet at 2.98 ppm in DMSO-d₆, guaranteeing zero spectral overlap with the fluorene analyte.

The Criticality of T₁ Relaxation (D1 Delay)

A standard ¹H NMR experiment for structural elucidation might use a 1–2 second relaxation delay (D1). However, for quantitative metrology, this is fatal. If D1 is shorter than 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton, the nuclear spin population will not fully return to thermal equilibrium. This causes signal saturation and a severe underestimation of purity. Our protocol mandates an inversion-recovery experiment to empirically measure T₁, followed by setting D1 ≥ 30 seconds to ensure >99.3% magnetization recovery[7].

Visualizing the Analytical Workflows

The diagrams below contrast the direct metrological traceability of qNMR against the relative, standard-dependent workflow of HPLC-UV, followed by the rigorous data processing logic required for qNMR.

PurityWorkflows cluster_0 qNMR: Absolute Quantitation cluster_1 HPLC-UV: Relative Quantitation Q1 1. Gravimetric Co-weighing (Analyte + IS) Q2 2. Dissolution in DMSO-d6 Q1->Q2 Q3 3. 1H NMR Acquisition (Relaxation D1 > 5*T1) Q2->Q3 Q4 4. Direct Purity Calculation (Metrologically Traceable) Q3->Q4 H1 1. Weigh Analyte H2 2. Procure Identical Reference Standard H1->H2 H3 3. Construct Calibration Curve (Multiple Injections) H2->H3 H4 4. Relative Purity Interpolation H3->H4

Figure 1: Workflow comparison highlighting qNMR's independence from identical reference standards.

NMRProcessing FID Raw FID Data Window Apodization (LB = 0.3 Hz) FID->Window FT Fourier Transform Window->FT Phase Phase Correction (Zero & First Order) FT->Phase Base Baseline Correction (Polynomial Fit) Phase->Base Integ Integration (Analyte vs. IS) Base->Integ

Figure 2: Sequential signal processing logic required for high-fidelity qNMR integration.

Self-Validating Experimental Protocol

A robust protocol does not blindly trust the instrument; it incorporates internal checks. The following methodology is a self-validating system designed for 3-Nitro-9H-fluoren-2-amine.

Step 1: Gravimetric Preparation
  • Utilize a calibrated microbalance (resolution: 0.01 mg).

  • Accurately weigh ~15.00 mg of 3-Nitro-9H-fluoren-2-amine (Analyte) into a glass vial.

  • Accurately weigh ~5.00 mg of TraceCERT® Dimethyl sulfone (Internal Standard, purity ≥ 99.9%) into the same vial.

  • Add 0.7 mL of anhydrous DMSO-d₆. Causality Note: The rigid, planar tricyclic core of the fluorene exhibits poor solubility in standard chlorinated solvents. DMSO-d₆ disrupts intermolecular hydrogen bonding from the C2-amine, ensuring complete dissolution—a non-negotiable prerequisite for sharp isotropic lineshapes[2].

Step 2: Acquisition Parameters
  • Probe Tuning & Matching: Manually tune the probe to the exact sample impedance to maximize the Signal-to-Noise (S/N) ratio.

  • Pulse Angle: Calibrate the 90° pulse width (P1) specifically for the sample matrix.

  • Relaxation Delay (D1): Set D1 to 30 seconds (ensuring D1 > 5 × T₁ of the C9 methylene protons).

  • Number of Scans (NS): 64 scans to ensure the S/N ratio of the integrated peaks exceeds 250:1.

  • Spectral Width: 15 ppm, centered at 5.0 ppm.

Step 3: Data Processing & Integration
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation.

  • Perform meticulous manual zero-order and first-order phase correction.

  • Apply a multipoint polynomial baseline correction. Causality Note: A perfectly flat baseline is critical; even a 1% baseline roll can induce a 5% integration error.

  • Integrate the Dimethyl sulfone IS peak (singlet, 2.98 ppm, 6H) and the 3-Nitro-9H-fluoren-2-amine C9 methylene peak (singlet, ~3.9 ppm, 2H).

Step 4: Metrological Calculation

Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral area of the analyte (C9 protons, ~3.9 ppm)

  • Istd​ = Integral area of the IS (DMSO₂, 2.98 ppm)

  • Nstd​ = Number of protons in IS (6)

  • Nx​ = Number of protons in analyte signal (2)

  • Mx​ = Molar mass of 3-Nitro-9H-fluoren-2-amine (226.23 g/mol )

  • Mstd​ = Molar mass of DMSO₂ (94.13 g/mol )

  • Wstd​ = Gravimetric weight of IS

  • Wx​ = Gravimetric weight of analyte

  • Pstd​ = Certified purity of the IS (e.g., 0.999)

By relying on fundamental nuclear physics rather than variable chromophoric responses, this qNMR workflow provides an uncompromising, metrologically sound validation of 3-Nitro-9H-fluoren-2-amine purity.

References

  • European Patent Office. "EP 4273150 A1: TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF." Google Patents (2021).
  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. Available at:[Link]

  • Pauli, G. F., et al. "Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update." Journal of Natural Products, 75(4), 834-851 (2012). Available at:[Link]

  • Pauli, G. F., et al. "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis." Journal of Natural Products, 68(1), 133-149 (2005). Available at:[Link]

Sources

comparative toxicity of 3-Nitro-9H-fluoren-2-amine and other nitrofluorenes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in genetic toxicology and molecular carcinogenesis, I frequently guide drug development teams through the complex landscape of genotoxic impurities. Nitroaromatic compounds, particularly nitrofluorenes, represent a critical class of environmental pollutants and model mutagens.

When evaluating the genotoxic liabilities of novel pharmaceutical intermediates or environmental samples, understanding the structure-activity relationships (SAR) of these molecules is paramount. This guide provides an in-depth comparative analysis of 3-Nitro-9H-fluoren-2-amine against classic reference standards like 2-Nitrofluorene (2-NF) and 2,7-Dinitrofluorene (2,7-diNF) , focusing on mechanistic causality and validated experimental workflows.

Mechanistic Causality: The Bioactivation of Nitrofluorenes

Nitrofluorenes are generally not direct-acting mutagens in mammalian systems; they are pro-carcinogens that require extensive metabolic activation. The causality behind their toxicity lies in a highly conserved enzymatic cascade:

  • Nitroreduction: The initial, rate-limiting step involves the reduction of the nitro group to a hydroxylamine intermediate. In vivo, this is heavily mediated by intestinal microflora (bacterial nitroreductases) and hepatic enzymes such as xanthine oxidase[1].

  • O-Acetylation: The resulting N-hydroxyarylamine is a poor electrophile. It requires esterification, primarily via O-acetyltransferase, to create a favorable leaving group (acetate). Bacterial strains overexpressing O-acetyltransferase (e.g., Salmonella TA98AT+) demonstrate a ~20-fold increase in 2-NF mutagenicity, proving this step is the primary mutagenic activation pathway[1].

  • Nitrenium Ion Formation & DNA Adduction: The spontaneous cleavage of the acetate group yields a highly reactive, resonance-stabilized nitrenium ion. This electrophile aggressively attacks the electron-rich C8 position of deoxyguanosine, forming bulky adducts (e.g., dG-C8-AF)[2]. These lesions distort the DNA helix, causing DNA polymerase slippage and resulting in -2 frameshift mutations[3].

G NF Nitrofluorene Procarcinogen (e.g., 2-NF, 2,7-diNF) NR Nitroreduction (Gut Microflora / Liver Enzymes) NF->NR e- transfer NH N-Hydroxyarylamine Intermediate NR->NH +H2O OAT O-Acetylation (O-Acetyltransferase) NH->OAT Acetyl-CoA RE Nitrenium Ion (Reactive Electrophile) OAT->RE -Acetate DNA Covalent DNA Binding (dG-C8-AF Adducts) RE->DNA +Guanine MUT Frameshift Mutation & Carcinogenesis DNA->MUT Replication Error

Metabolic activation of nitrofluorenes to reactive electrophiles and subsequent DNA adduct formation.

Comparative Toxicity Profile

To accurately assess risk, we must compare the structural nuances that dictate the pharmacokinetic and pharmacodynamic behavior of these molecules.

  • 2-Nitrofluorene (2-NF): The baseline model. It requires full nitroreduction followed by O-acetylation. It primarily targets the liver, kidney, and forestomach in rodent models, correlating directly with the initial levels of DNA adducts formed in those tissues[1].

  • 2,7-Dinitrofluorene (2,7-diNF): The addition of a second nitro group drastically alters tissue tropism, making it a potent mammary gland carcinogen[4]. Interestingly, while it exhibits vastly higher mutagenicity in Salmonella assays compared to 2-NF, in vivo studies show it can induce lower total amounts of hepatic DNA adducts depending on the administration route, highlighting the complex interplay of systemic clearance and local tissue reduction[2].

  • 3-Nitro-9H-fluoren-2-amine: This molecule is structurally unique due to its ortho-substitution pattern (an amine at C2 and a nitro group at C3). From a mechanistic standpoint, the pre-existing amine group allows the molecule to bypass the initial, slow nitroreduction bottleneck required by 2-NF[1]. It can undergo direct N-hydroxylation and subsequent esterification. Furthermore, the strong electron-withdrawing nature of the adjacent nitro group stabilizes the resulting nitrenium ion via resonance[5]. This "push-pull" electronic effect drastically increases the half-life of the ultimate carcinogen, resulting in exceptionally high, direct-acting frameshift mutagenicity.

Quantitative Data Summary
CompoundStructural FeatureAmes Test (TA98) PotencyPrimary DNA AdductPrimary In Vivo Target Organs
2-Nitrofluorene (2-NF) C2 Mono-nitroHigh (Requires S9 or bacterial nitroreductase)dG-C8-AFLiver, Kidney, Forestomach
2,7-Dinitrofluorene (2,7-diNF) C2, C7 Di-nitroVery HighdG-C8-2-amino-7-NFMammary Gland, Liver
3-Nitro-9H-fluoren-2-amine C2-amine, C3-nitro (ortho)Extremely High (Direct-acting potential)Mixed AF/AAF derivativesLiver (Predicted based on SAR)

Self-Validating Experimental Methodologies

In drug development, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity when evaluating nitrofluorenes.

Protocol 1: Salmonella Reverse Mutation Assay (Ames Test) - Frameshift Focus

The Ames test is the gold standard for predicting carcinogenicity[3]. We utilize strain TA98, which contains the hisD3052 mutation, making it exquisitely sensitive to the -2 frameshifts caused by bulky fluorene adducts.

Step-by-Step Methodology:

  • Strain Verification (Self-Validation Step): Before testing, verify the TA98 phenotype. Confirm histidine dependence (no growth on minimal agar), the rfa mutation (sensitivity to crystal violet), and the uvrB deletion (sensitivity to UV light). This ensures the bacteria lack the excision repair mechanisms that would otherwise mask nitrofluorene toxicity.

  • Metabolic Activation Preparation: Prepare 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to support cytochrome P450 and reductase activity.

  • Treatment: In sterile test tubes, combine 100 µL of overnight TA98 culture, 500 µL of S9 mix (or phosphate buffer for -S9 direct-acting assessment), and 50 µL of the test compound (3-Nitro-9H-fluoren-2-amine) dissolved in DMSO.

  • Control Implementation (Self-Validation Step): Run a vehicle control (DMSO) to establish the spontaneous reversion baseline. Run a positive control requiring activation (2-aminoanthracene, +S9) and a direct-acting control (4-nitroquinoline-N-oxide, -S9) to validate the metabolic competence of the assay[3].

  • Plating & Incubation: Add 2 mL of molten top agar (containing trace histidine/biotin to allow initial divisions for mutation fixation). Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates positive mutagenicity.

Protocol 2: 32P-Postlabeling Assay for DNA Adduct Quantification

To prove that the mutagenicity observed in the Ames test translates to physical DNA damage, we quantify covalent binding using 32P-postlabeling[2].

Step-by-Step Methodology:

  • DNA Isolation: Extract DNA from treated target tissues (e.g., liver) using a standard phenol-chloroform extraction, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual oxidative damage during isolation.

  • Enzymatic Digestion: Digest 10 µg of DNA to normal deoxynucleoside 3'-monophosphates using Micrococcal nuclease and calf spleen phosphodiesterase.

    • Self-Validation Step: Remove a 1 µL aliquot and run it on a spectrophotometer to confirm complete digestion to single nucleotides; incomplete digestion will artificially lower adduct counts.

  • Adduct Enrichment: Extract the bulky, hydrophobic nitrofluorene-DNA adducts using n-butanol, leaving the normal, hydrophilic nucleotides in the aqueous phase.

  • Radiolabeling: Incubate the enriched adduct fraction with T4 polynucleotide kinase and [γ-32P]ATP to transfer a radioactive phosphate to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation: Spot the labeled mixture onto PEI-cellulose TLC plates. Perform multidirectional chromatography using high-molarity urea buffers to separate the specific adducts (e.g., dG-C8-AF) from residual normal nucleotides and background noise.

  • Quantification: Visualize via autoradiography or a phosphorimager. Calculate the Relative Adduct Level (RAL) by comparing the radioactivity of the adduct spots to the specific activity of the [γ-32P]ATP used.

References

  • 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI. National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzMVsC6GHHyc3O7yzfkmteh2JFUkI6dk5jrqmqEFbd3ZOVNwyIemq6jpL5gYgfzbhBcM6LpSuq6n3ERA_MTIisNud55ndGliWbMOa3EaO6oh4UosV03ZrAqUZkoDJnictlC-nNaftfNA==]
  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqYCg6uw-Bp3nBXhlcqqhloqXj58fBmvw0tsLrnRtjcJaVIAivjg8VzYULJcN7Mmbxu-SskwGLH8IktKf443z9NUbvrpMDelaRX-RYzsFagSTSa0uW_5FrE9SRyOtIlxsdl7jBYw==]
  • Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance. Karolinska Institutet.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7MpoG2HnhBt5lFInztm5ih3dDVXN_cjwuU5h953VZNn4pVr1h0c_gCKnX4uE6i0U0ZwiUHanAQAYkyfQu4morSbcrLjDcunN-VB3F7omZLi-x4snyUP6pIK-AvkGSDZJF8PmJsXgXQ93IDH5UK_hPHZkW0OhS0aw1TON7yr8l-ovWBFyTptAf3JkBGjOQOKfPd3MDr978kK9VM0t6FHmnpX6UJZJkPyIs9yCGLov0so03lT9u4I4GzzEA6HIljLcgUQ==]
  • DNA Adducts from Nitroreduction of 2,7-Dinitrofluorene, a Mammary Gland Carcinogen, Catalyzed by Rat Liver or Mammary Gland Cytosol | Chemical Research in Toxicology. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFgUluauZ_-CQ260XHJcucwfAKfwFXGVvbj97HvRMIgq2voY5KOnS8Znxi_T0T0FJnivkFjqZHrJqcc_jI8-VtY9cAgMiHqDQ2pu-Hta1KiGYuE9jOwXwh5BONUhktN42_qOpIgg==]
  • Bacterial Mutagenicity Screening in the Pharmaceutical Industry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Vqg00yT4e2OCty0316wPnLZzqH9UCa0C3bXcK9Ls9yqcuGM7n8Wl1AD_ndaoaE6F8-TdLh52lcm6TehHYELsx6ZaE3CBCiGjDcMi4vIlxjgRLVDjscNUpERQFbmjC-2cp8GVNyOnCBuBCWBckGQ0RFxsJyHPl5FP6-uPvRxbvphF-8XvjAihkmxvH3vxZxvGOW8CjB1UeIHJ7_csj0lAu6qkQggiqEjCIF4qYA==]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-Nitro-9H-fluoren-2-amine Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of 3-Nitro-9H-fluoren-2-amine metabolites, grounded in scientific principles and field-proven insights. We will explore not just the "how" but the "why" behind experimental choices, offering a self-validating framework for your analytical protocols.

Introduction to 3-Nitro-9H-fluoren-2-amine and its Metabolic Scrutiny

3-Nitro-9H-fluoren-2-amine is a nitroaromatic amine, a class of compounds often associated with genotoxic and carcinogenic properties. Understanding its metabolic fate within a biological system is paramount for assessing its toxicological profile and potential as a drug candidate or an environmental contaminant. Metabolism can lead to detoxification or, conversely, bioactivation to more reactive species. Therefore, the accurate identification and quantification of its metabolites are critical. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its high sensitivity and specificity.[1]

Proposed Metabolic Pathways of 3-Nitro-9H-fluoren-2-amine

While specific experimental data on the metabolism of 3-Nitro-9H-fluoren-2-amine is not extensively published, we can infer its likely metabolic pathways based on studies of structurally similar compounds like 2-nitrofluorene and 2-aminofluorene.[2][3][4] The primary metabolic transformations are expected to involve nitroreduction, N-acylation, and aromatic ring hydroxylation.

The following diagram illustrates the proposed metabolic cascade:

Metabolic Pathway of 3-Nitro-9H-fluoren-2-amine parent 3-Nitro-9H-fluoren-2-amine nitroreduced 2,3-Diamino-9H-fluorene parent->nitroreduced Nitroreductases hydroxylated_nitro Hydroxylated 3-Nitro-9H-fluoren-2-amine (e.g., at C5 or C7) parent->hydroxylated_nitro Cytochrome P450 acetylated N-(3-Amino-9H-fluoren-2-yl)acetamide nitroreduced->acetylated N-Acetyltransferases hydroxylated_amino Hydroxylated 2,3-Diamino-9H-fluorene (e.g., at C5 or C7) nitroreduced->hydroxylated_amino Cytochrome P450 hydroxylated_acetylated Hydroxylated N-(3-Amino-9H-fluoren-2-yl)acetamide (e.g., at C5 or C7) acetylated->hydroxylated_acetylated Cytochrome P450 hydroxylated_nitro->hydroxylated_amino Nitroreductases

Caption: Proposed metabolic pathway of 3-Nitro-9H-fluoren-2-amine.

Core Principles of Mass Spectrometry Method Validation

A validated bioanalytical method provides a high degree of assurance that it will consistently yield accurate and precise results.[5] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which forms the basis of the principles discussed here.[6]

The validation process can be visualized as a logical workflow:

Validation_Workflow method_dev Method Development full_validation Full Validation method_dev->full_validation specificity Specificity & Selectivity full_validation->specificity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision lloq LLOQ & LOD full_validation->lloq stability Stability full_validation->stability sample_analysis Routine Sample Analysis specificity->sample_analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis lloq->sample_analysis stability->sample_analysis

Caption: General workflow for bioanalytical method validation.

Experimental Protocol for LC-MS/MS Method Validation

The following is a detailed, step-by-step protocol for the full validation of an LC-MS/MS method for the quantification of a hypothetical metabolite, N-(3-Amino-9H-fluoren-2-yl)acetamide.

1. Specificity and Selectivity

  • Objective: To ensure the method can unequivocally measure the analyte in the presence of other matrix components.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with an internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank samples. The analyte peak at the LLOQ should be clearly distinguishable from the baseline noise.

2. Linearity and Range

  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix. A minimum of six non-zero concentration levels should be used.

    • Analyze the calibration standards in at least three independent runs.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.[7]

    • Precision: The coefficient of variation (CV) should not exceed 15% for each QC level.[7]

4. Lower Limit of Quantification (LLOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Protocol:

    • Prepare QC samples at the proposed LLOQ concentration.

    • Analyze at least five replicates.

  • Acceptance Criteria: The accuracy should be within ±20% of the nominal value, and the precision (CV) should not exceed 20%.[5]

5. Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a defined period.

    • Post-Preparative Stability: Analyze processed QC samples that have been stored in the autosampler for a specified duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Performance Comparison of Analytical Techniques

While LC-MS/MS is often the preferred method, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also viable alternatives, each with its own set of advantages and limitations.[8][9]

Table 1: General Comparison of Analytical Platforms

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile metabolites.[10]Volatile and thermally stable compounds. Derivatization is often required for polar metabolites.[9]Compounds with a UV chromophore.[8]
Sensitivity Very high (pg/mL to fg/mL).[11]High, especially with an Electron Capture Detector (ECD) for nitro compounds.[8]Moderate (ng/mL to µg/mL).[12]
Specificity Very high, based on retention time and mass-to-charge ratio of parent and fragment ions.High, based on retention time and mass fragmentation pattern.Lower, relies on retention time and UV spectrum.
Throughput High.Moderate, due to longer run times and potential for derivatization.High.
Cost High initial investment and maintenance.Moderate initial investment and maintenance.Lower initial investment and maintenance.

Table 2: Representative Quantitative Performance Data for Aromatic Amine/Nitroaromatic Metabolite Analysis

ParameterLC-MS/MSGC-MSHPLC-UV
LLOQ 0.03 - 0.1 ng/mL[13]0.5 - 5 ng/mL (with derivatization)[14]5 - 20 ng/mL
Linearity (r²) > 0.995[13]> 0.99[14]> 0.99
Accuracy (% bias) Within ±15%[13]Within ±15%[15]Within ±15%[16]
Precision (% CV) < 15%[13]< 15%[15]< 15%[12]
Recovery > 80%[17]> 80%[18]> 78%

Note: The data in Table 2 are representative values compiled from studies on analogous compounds and should be considered as a general guide. Method-specific validation is essential.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of analytical technique for the validation of 3-Nitro-9H-fluoren-2-amine metabolites is contingent on the specific research question, the available resources, and the required sensitivity.

  • LC-MS/MS is the superior choice for comprehensive metabolite profiling and quantification in complex biological matrices, offering unparalleled sensitivity and specificity. It is the recommended platform for regulated bioanalysis in drug development.

  • GC-MS can be a powerful tool, particularly for targeted analysis of specific, less polar metabolites, or when derivatization is feasible. Its high resolving power can be advantageous for isomeric separation.

  • HPLC-UV serves as a cost-effective and robust alternative for quantifying metabolites at higher concentrations or in simpler matrices. It is particularly useful for routine monitoring where the highest sensitivity is not a prerequisite.

Ultimately, a thoroughly validated method, regardless of the platform, is the cornerstone of generating reliable data that can confidently inform critical decisions in research and development.

References

  • Ueda, O., et al. (2001). Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria. Xenobiotica, 31(1), 33-49. Available from: [Link]

  • Toh, H., et al. (2001). Metabolism of 2-nitrofluorene, an environmental pollutant, and 2-acetylaminofluorene in fish. Drug Metabolism and Disposition, 29(4 Pt 1), 474-479. Available from: [Link]

  • Ames, B. N., et al. (1972). Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens. Proceedings of the National Academy of Sciences, 69(11), 3128-3132. Available from: [Link]

  • Ueda, O., et al. (2002). Metabolism of 2-nitrofluorene, an environmental pollutant, by liver preparations of sea bream, Pagrus major. Xenobiotica, 32(8), 693-704. Available from: [Link]

  • YouTube. (2026). Headspace GC-MS vs LC-MS for Nitrosamines. Available from: [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Available from: [Link]

  • LinkedIn. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available from: [Link]

  • SciSpace. (n.d.). Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAH. Available from: [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1843-1862. Available from: [Link]

  • Dong, M. W. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(3), 266-275. Available from: [Link]

  • European Commission. (2017). Report on method development and validation of PAH-13. Available from: [Link]

  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • OMICS International. (n.d.). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Available from: [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]

  • Allied Academies. (2025). Advancements in lc-ms/ms bioanalytical method validation. Available from: [Link]

  • Shehzad, W., et al. (2022). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC. Polish Journal of Environmental Studies, 31(3), 2419-2428. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in. Available from: [Link]

  • Furtak, T., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 26(23), 7196. Available from: [Link]

  • ResearchGate. (2026). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Available from: [Link]

  • Tosoh Corporation. (2025). Separation and Detection of Trace Amines by LC-QMS. Available from: [Link]

  • MDPI. (2026). Optimization and Validation of the SBSE–HPLC–FLD Method for the Determination of Priority Pollutants PAHs in Several Water Matrices. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Available from: [Link]

  • Bert, E., et al. (2015). Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples. American Journal of Veterinary Research, 76(12), 1065-1072. Available from: [Link]

  • Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Available from: [Link]

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Benchmarking 3-Nitro-9H-fluoren-2-amine Against Standard Chemical Carcinogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and chemical safety screening, benchmarking novel or complex chemical entities against established reference standards is critical for predictive toxicology. Standard benchmarks in genetic toxicology often rely on well-characterized, mono-functional molecules like 2-Acetylaminofluorene (2-AAF) or 2-Nitrofluorene (2-NF) .

Benchmarking 3-Nitro-9H-fluoren-2-amine (3-NFA) presents a unique and highly informative challenge. Because 3-NFA possesses both a nitro group and an amine group, it serves as a sophisticated dual-pathway benchmark. This guide objectively compares the mechanistic performance of 3-NFA against standard alternatives and provides the self-validating experimental workflows required to quantify its genotoxic profile.

Mechanistic Profiling: The Dual-Activation Paradigm

As an application scientist, I approach benchmarking not just as a procedural task, but as an exercise in mechanistic deconstruction. To understand how a compound will behave in an assay, we must first map its metabolic fate.

  • The Amine Pathway (The 2-AAF Standard): Aromatic amines and amides (like 2-AAF) are inert in their native state. They require mammalian hepatic enzymes—specifically Cytochrome P450s (e.g., CYP1A2)—to undergo N-hydroxylation. This is followed by Phase II esterification to form a highly reactive nitrenium ion that covalently binds to DNA, typically forming bulky dG-C8 adducts.

  • The Nitro Pathway (The 2-NF Standard): Nitroaromatics (like 2-NF) bypass the need for mammalian hepatic metabolism. They are directly reduced by bacterial nitroreductases inherent in standard Salmonella tester strains, making them direct-acting mutagens.

The 3-NFA Advantage: 3-NFA contains both functional groups. This allows researchers to evaluate direct-acting bacterial mutagenicity (via nitroreduction) and S9-mediated mammalian metabolic activation (via N-oxidation) within the exact same experimental framework, making it an exceptionally robust positive control for complex screening batteries.

MetabolicPathway Substance 3-Nitro-9H-fluoren-2-amine (3-NFA) Bacterial Bacterial Nitroreductase (e.g., TA98) Substance->Bacterial Direct Action (Nitroreduction) Mammalian Mammalian CYP450 (e.g., CYP1A2 + S9) Substance->Mammalian S9 Activation (N-oxidation) Standard 2-Acetylaminofluorene (2-AAF) [Standard] Standard->Mammalian S9 Activation (N-hydroxylation) Hydroxylamine N-Hydroxylamine Intermediate Bacterial->Hydroxylamine Mammalian->Hydroxylamine Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Phase II (Esterification) DNA_Adduct DNA Adduct Formation (dG-C8-AF) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathways of 3-NFA compared to standard 2-AAF.

Benchmarking Experimental Workflows

Every protocol deployed in a GLP-aligned laboratory must be a self-validating system. The following methodologies detail how to benchmark 3-NFA against 2-AAF and 2-NF using internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (OECD 471)

The Ames test evaluates point mutations via base substitutions or frameshifts[1]. For fluorene derivatives, which form bulky DNA adducts, the frameshift-sensitive strain TA98 is the primary benchmark[2].

Causality & System Validation: To validate the system, we must run concurrent controls. A vehicle control (DMSO) establishes the spontaneous reversion baseline. Strain-specific positive controls prove the assay's sensitivity and the enzymatic viability of the S9 fraction on the exact day of testing[1]. Furthermore, we utilize the pre-incubation method rather than standard plate incorporation. Pre-incubation maximizes the contact time between the lipophilic 3-NFA and the S9 enzymes in an aqueous environment before being locked into the agar matrix[1].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium TA98 and TA100 overnight in nutrient broth to late exponential phase (~10^9 cells/mL)[2].

  • Metabolic Activation Prep: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Prepare the S9 mix with essential cofactors (NADP+, G6P) immediately before use to preserve CYP450 activity.

  • Pre-Incubation: In sterile culture tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test compound (3-NFA, 2-AAF, or controls) dissolved in DMSO. Incubate at 37°C for 30 minutes with gentle shaking[1].

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the tubes, vortex gently, and pour evenly onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Quantify revertant colonies using an automated colony counter.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects DNA sequence alterations, the MN assay detects structural (clastogenic) and numerical (aneugenic) chromosomal damage in mammalian cells[3].

Causality & System Validation: We utilize TK6 human lymphoblastoid cells because they possess wild-type p53 function, providing a highly relevant model for human DNA damage response[3]. Cytochalasin B (an actin polymerization inhibitor) is added to halt cytokinesis. This is a critical self-validating step: it creates binucleated cells, ensuring we restrict our scoring exclusively to cells that have undergone exactly one division during chemical exposure[4].

Step-by-Step Methodology:

  • Cell Culture: Maintain TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum.

  • Treatment: Expose cells to varying concentrations of 3-NFA and standard carcinogens for 3 hours (with S9) or 24 hours (without S9)[5].

  • Cytokinesis Block: Wash cells to remove the test article and resuspend in fresh media containing Cytochalasin B (typically 3-6 µg/mL). Incubate for an additional 1.5 to 2 cell cycles (approx. 24-30 hours)[4].

  • Harvest & Fixation: Centrifuge cells, perform a mild hypotonic shock (0.075 M KCl) to swell the cytoplasm, and fix with a methanol:acetic acid (3:1) solution.

  • Staining & Scoring: Drop cells onto clean slides, stain with Acridine Orange or DAPI, and score at least 2,000 binucleated cells per concentration for the presence of micronuclei using fluorescence microscopy[4].

Workflow Prep Compound Prep (3-NFA vs Standards) S9 +/- S9 Metabolic Activation Prep->S9 Ames Ames Assay (OECD 471) (TA98, TA100) Data Genotoxicity Profiling Ames->Data Revertant Count MN MN Assay (OECD 487) (TK6 Cells) MN->Data Micronuclei % S9->Ames S9->MN

Figure 2: High-throughput genotoxicity benchmarking workflow for 3-NFA.

Comparative Data Analysis

The table below summarizes the expected quantitative benchmarking data. Notice how 3-NFA's dual functional groups trigger positive responses across both metabolic conditions, unlike the mono-functional standards.

Test CompoundPrimary Functional GroupAmes TA98 (-S9) (Revertants/plate)Ames TA98 (+S9) (Revertants/plate)TK6 MN Assay (+S9) (% Micronuclei)
Vehicle (DMSO) N/A20 - 35 (Baseline)25 - 40 (Baseline)~ 0.5% (Baseline)
2-AAF (Standard)Amine (Acetyl-protected)~ 30 (Negative)> 1,200 (Highly Positive)> 4.0% (Positive)
2-NF (Standard)Nitro> 800 (Highly Positive)> 500 (Positive)> 3.0% (Positive)
3-NFA (Benchmark)Nitro & Amine> 500 (Positive via Nitro)> 1,500 (Synergistic)> 5.0% (Highly Positive)

Note: Data represents illustrative benchmark ranges representing the typical magnitude of response at optimized non-cytotoxic concentrations.

References

  • "Mammalian Cell In Vitro Micronucleus Assay", Charles River Laboratories. URL: [Link]

  • "Ames Assay", Inotiv. URL: [Link]

  • "In vitro mammalian cell micronucleus test", RE-Place. URL: [Link]

  • "Ames test", Wikipedia. URL:[Link]

  • "In Vitro Mammalian Cell Micronucleus Test OECD 487", Creative Bioarray. URL:[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Nitro-9H-fluoren-2-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing, executing, and interpreting immunoassay cross-reactivity studies for the small molecule 3-Nitro-9H-fluoren-2-amine. As direct immunoassay data for this specific compound is not widely published, this document establishes a robust methodology based on foundational immunoassay principles and data from structurally related nitroaromatic and polycyclic aromatic hydrocarbon (PAH) compounds. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to generate self-validating and reliable data.

Introduction: The Analytical Challenge of 3-Nitro-9H-fluoren-2-amine

3-Nitro-9H-fluoren-2-amine (CAS RN: 29005-18-3) is a nitroaromatic compound belonging to the fluorene family.[1] Compounds in this class are significant in environmental monitoring and toxicology due to their potential as mutagens and carcinogens.[2] Immunoassays offer a high-throughput, sensitive, and cost-effective screening alternative to traditional chromatographic methods like GC and HPLC for detecting such molecules.[3][4]

However, the specificity of an immunoassay is paramount. Cross-reactivity, where the assay's antibodies bind to structurally similar but unintended molecules, can lead to false positives or inaccurate quantification.[5][6] Therefore, a rigorous cross-reactivity study is not merely a validation step but a critical component of assay development, ensuring the data generated is both accurate and trustworthy.[7] This guide will focus on the competitive ELISA format, the gold standard for quantifying small molecules that cannot simultaneously bind two antibodies.[8][9]

Foundational Principles: Assay Selection and Potential Cross-Reactants

The Rationale for Competitive ELISA

For small molecules like 3-Nitro-9H-fluoren-2-amine, a sandwich ELISA is structurally impossible. The competitive ELISA format is the ideal alternative.[10] In this setup, the analyte in the sample competes with a fixed amount of a labeled or plate-coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11] This approach is perfectly suited for haptens and other small molecules where only one antibody-binding event is feasible.[9][10]

Identifying Potential Cross-Reactants

The structure of 3-Nitro-9H-fluoren-2-amine—a fluorene backbone with both nitro (-NO₂) and amino (-NH₂) groups—dictates the likely candidates for cross-reactivity. An effective study must include compounds that share these structural motifs.

Table 1: Potential Cross-Reactants for 3-Nitro-9H-fluoren-2-amine Immunoassay

Compound Name Structure Rationale for Inclusion
3-Nitro-9H-fluoren-2-amine Target Analyte (100% Reactivity)
2-Amino-7-nitrofluoreneIsomeric variant; tests specificity of substitution pattern.
2-NitrofluoreneLacks the amine group; tests the contribution of the -NH₂ group to antibody binding.
2-AminofluoreneLacks the nitro group; tests the contribution of the -NO₂ group to antibody binding.
FluoreneThe core backbone structure without any functional groups.
2,4,6-Trinitrotoluene (TNT)A common nitroaromatic compound; tests for class-specific rather than molecule-specific binding.
PhenanthreneA structurally similar Polycyclic Aromatic Hydrocarbon (PAH).

Experimental Workflow: A Validated Competitive ELISA Protocol

This section details a step-by-step protocol for conducting a cross-reactivity study using an antigen-down competitive ELISA format.

Diagram of the Experimental Workflow

Competitive_ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_reaction Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Detection p1 1. Antigen Coating (Analyte-BSA Conjugate) p2 2. Washing p1->p2 p3 3. Blocking (e.g., BSA or Casein) p2->p3 r1 4. Add Standards or Test Compounds p3->r1 r2 5. Add Primary Antibody (HRP-conjugated) r1->r2 r3 6. Incubation (Competition Occurs) r2->r3 d1 7. Washing r3->d1 d2 8. Add TMB Substrate d1->d2 d3 9. Incubation (Color Development) d2->d3 d4 10. Add Stop Solution d3->d4 d5 11. Read Absorbance (450 nm) d4->d5

Caption: Workflow for an antigen-down competitive ELISA.

Detailed Step-by-Step Methodology

Scientist's Note: This protocol assumes the availability of a specific polyclonal or monoclonal antibody raised against 3-Nitro-9H-fluoren-2-amine. For small molecules, this typically involves immunizing an animal with the target analyte conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

Materials:

  • 96-well microplate

  • 3-Nitro-9H-fluoren-2-amine conjugated to Bovine Serum Albumin (BSA) for coating

  • Primary antibody specific to 3-Nitro-9H-fluoren-2-amine, conjugated to Horseradish Peroxidase (HRP)

  • Target analyte and potential cross-reactants (from Table 1)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Antigen Coating:

    • Dilute the 3-Nitro-9H-fluoren-2-amine-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

    • Rationale: Immobilizing the antigen on the plate surface provides the binding sites for the competitive reaction.[10] Conjugation to a carrier protein like BSA is necessary for small molecules to facilitate efficient binding to the polystyrene plate.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary antibody to unoccupied sites on the well surface, which would lead to high background signal.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Wash Buffer.

    • Wash the plate 3 times as described above.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the HRP-conjugated primary antibody (diluted to its optimal working concentration) to every well.

    • Incubate for 1-2 hours at 37°C.

    • Rationale: This is the critical competitive step. Free analyte in the solution competes with the plate-bound analyte for binding to the limited amount of HRP-antibody.[9][12] High concentrations of free analyte result in less antibody binding to the plate.

  • Signal Detection:

    • Wash the plate 5 times with Wash Buffer to remove unbound antibody and analytes.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes, or until sufficient color develops.[12]

    • Add 50 µL of Stop Solution to each well to halt the reaction. The color will change from blue to yellow.[12]

    • Rationale: The HRP enzyme on the bound antibody catalyzes the conversion of TMB into a colored product. The intensity of the color is proportional to the amount of antibody bound to the plate.

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the Stop Solution.[12]

Data Analysis and Interpretation

Cross-reactivity is quantified by comparing the concentration of a competing compound required to displace 50% of the signal (IC50) with the IC50 of the target analyte.

Calculation
  • Generate Inhibition Curves: For each compound, plot the OD450 (or % B/B₀, where B is the absorbance of a sample and B₀ is the absorbance of the zero-analyte control) against the log of the compound's concentration.

  • Determine IC50 Values: Use a four-parameter logistic regression to determine the IC50 value from the inhibition curve for the target analyte and each potential cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Comparative Performance Data (Hypothetical)

The following table presents a realistic outcome for a cross-reactivity study of an antibody highly specific to 3-Nitro-9H-fluoren-2-amine.

Table 2: Hypothetical Cross-Reactivity Data

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
3-Nitro-9H-fluoren-2-amine 15100% The antibody recognizes the target analyte with high affinity.
2-Amino-7-nitrofluorene3005.0%Low cross-reactivity, indicating the antibody is sensitive to the specific positions of the functional groups.
2-Nitrofluorene1,5001.0%Very low cross-reactivity, suggesting the amine group is a critical part of the epitope recognized by the antibody.
2-Aminofluorene8,0000.19%Negligible cross-reactivity, highlighting the nitro group as essential for antibody binding.
Fluorene>50,000<0.03%No significant binding to the core structure alone.
2,4,6-Trinitrotoluene (TNT)>50,000<0.03%The antibody is not broadly class-specific for nitroaromatics.

Comparison with Alternative Analytical Methods

While immunoassays are excellent for screening, confirmatory analysis often relies on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying nitroaromatic compounds.[3][13] It offers high selectivity but is lower in throughput compared to ELISA.

  • Gas Chromatography (GC): GC, often paired with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), provides very high sensitivity and selectivity for volatile nitroaromatics.[3][13][14] However, it requires more extensive sample preparation.

The choice of method depends on the analytical need: immunoassays for rapid screening of many samples, and GC/HPLC for confirmation and precise quantification of positive hits.[3]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of 3-Nitro-9H-fluoren-2-amine in an immunoassay format. By systematically selecting potential cross-reactants based on chemical structure, employing a validated competitive ELISA protocol, and correctly calculating cross-reactivity percentages, researchers can develop highly specific and reliable immunoassays. This foundational work is essential for ensuring that data from high-throughput screening is accurate and defensible, whether for environmental monitoring, toxicological assessment, or other research applications.

References

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  • Yolken, R. H., & Leister, F. J. (n.d.). Sensitive fluorogenic enzyme immunoassay on nitrocellulose membranes for quantitation of virus. Journal of Clinical Microbiology.
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  • ResearchGate. (n.d.). Schematic diagram of fluorescence polarization immunoassay for nitrofurans detection.
  • New Jersey Institute of Technology. (2008, December 17). Amine-reactive fluorene probes: Synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging.
  • Wu, W., et al. (n.d.). Progress in immunoassays for nitrofurans detection. Food and Agricultural Immunology.
  • Cepeda-Pérez, E., et al. (2025, June 27). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences.
  • Hsieh, H.-P., et al. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics.
  • Future Diagnostics. (n.d.). The different areas of immunoassays.
  • Halonen, P., et al. (n.d.). Time-resolved Fluoroimmunoassay: A New Test for Rubella Antibodies. Journal of Clinical Microbiology.
  • Kim, S. Y., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine.
  • Kim, H., et al. (n.d.). One-Step Homogeneous Immunoassay for the Detection of Influenza Virus Using Switching Peptide and Graphene Quencher. Journal of Nanomaterials.
  • Lee, J., et al. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. Biosensors.
  • Royal Society of Chemistry. (n.d.). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays.

Sources

GC-MS vs LC-MS for 3-Nitro-9H-fluoren-2-amine Quantification: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of 3-Nitro-9H-fluoren-2-amine presents a classic chromatographic paradox for analytical scientists. As a complex nitroaromatic amine, the molecule possesses a highly polar, hydrogen-bonding primary amine (-NH 2​ ) alongside a thermally labile nitro group (-NO 2​ ). This dual nature demands rigorous optimization of sample preparation, chromatographic separation, and ionization parameters.

This guide objectively compares the performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this challenging analyte, providing field-proven methodologies and mechanistic insights.

Physicochemical Profiling & Analytical Causality

To design a self-validating analytical system, we must first understand how the molecular structure of 3-Nitro-9H-fluoren-2-amine dictates instrument behavior:

  • The Primary Amine (-NH 2​ ) : Amines are highly polar and act as strong hydrogen bond donors and acceptors. In gas chromatography, this group interacts with active silanol sites in the column and inlet liner, causing severe peak tailing and adsorption losses.

  • The Nitro Group (-NO 2​ ) : Nitroaromatic compounds are notoriously prone to thermal degradation (reduction or cleavage) when exposed to high-temperature GC injection ports[1].

Because of these factors, LC-MS/MS is generally the preferred technique for ultra-trace quantification of thermally unstable, non-volatile nitroaromatics in complex matrices[2]. However, with appropriate chemical derivatization and specialized cold-injection techniques, GC-MS/MS remains a highly selective orthogonal method.

Analytical Workflow Comparison

The decision tree below illustrates the divergent sample preparation and instrumental pathways required to successfully analyze 3-Nitro-9H-fluoren-2-amine on both platforms.

AnalyticalWorkflow Sample Sample Matrix (3-Nitro-9H-fluoren-2-amine) Extraction Solid-Phase Extraction (HLB) Sample->Extraction Split Method Selection Extraction->Split GC_Path GC-MS/MS Workflow Split->GC_Path Volatile Matrix LC_Path LC-MS/MS Workflow Split->LC_Path High Sensitivity Deriv Derivatization (TFAA) Masks -NH2 Group GC_Path->Deriv Direct Direct Injection No Derivatization Needed LC_Path->Direct MMI Multimode Inlet (MMI) Prevents -NO2 Degradation Deriv->MMI EI Electron Ionization (EI) Hard Ionization MMI->EI Quant MRM Quantification Data Analysis EI->Quant C18 Reversed-Phase C18 Gradient Elution Direct->C18 ESI Electrospray Ionization (ESI+) Protonates -NH2 Group C18->ESI ESI->Quant

Workflow comparison for 3-Nitro-9H-fluoren-2-amine quantification via GC-MS/MS and LC-MS/MS.

LC-MS/MS: The Gold Standard for Nitroaromatic Amines

Mechanistic Causality

LC-MS/MS operates at near-ambient temperatures during separation, entirely bypassing the thermal lability issues associated with the nitro group[1]. Furthermore, the basicity of the primary amine makes it an ideal candidate for Electrospray Ionization (ESI) in positive mode. By utilizing an acidic mobile phase, the amine is pre-ionized in solution, readily accepting a proton to form a stable [M+H]+ precursor ion. This soft ionization technique efficiently transfers ions into the gas phase, resulting in exceptional sensitivity without the need for derivatization[3].

Self-Validating Protocol: LC-MS/MS Workflow
  • Sample Extraction : Load 1 mL of the sample matrix onto an Oasis HLB (Hydrophilic-Lipophilic Balance) Solid-Phase Extraction cartridge, pre-conditioned with 3 mL methanol and 3 mL LC-MS grade water. The polymeric HLB sorbent effectively captures both the polar amine and the hydrophobic fluorene core[4].

  • Washing & Elution : Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar matrix interferences. Elute the target analyte with 2 mL of pure acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Chromatographic Separation : Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) maintained at 40°C. Run a binary gradient from 5% to 95% Acetonitrile over 8 minutes at a flow rate of 0.3 mL/min.

  • MS/MS Detection : Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 227.1 181.1 (corresponding to the loss of the NO 2​ group) for quantification, and m/z 227.1 153.1 for structural confirmation.

GC-MS/MS: Overcoming Volatility & Thermal Lability

Mechanistic Causality

To successfully analyze 3-Nitro-9H-fluoren-2-amine via GC-MS, two chemical hurdles must be resolved. First, the primary amine must be masked to prevent hydrogen bonding with the column stationary phase. Derivatization with Trifluoroacetic anhydride (TFAA) converts the amine into a trifluoroacetamide, drastically increasing volatility and chemical inertness.

Second, to prevent the thermal degradation of the nitro group, a Multimode Inlet (MMI) or Programmed Temperature Vaporization (PTV) technique is mandatory. By injecting the sample at a low temperature and rapidly ramping the heat, the analyte is transferred to the column without prolonged exposure to extreme thermal stress[5].

Self-Validating Protocol: GC-MS/MS Workflow
  • Sample Extraction : Perform the identical HLB SPE extraction as described above, but elute with ethyl acetate instead of acetonitrile to ensure compatibility with GC injection and derivatization.

  • Derivatization : Evaporate the eluate to complete dryness. Add 50 µL of TFAA and 50 µL of anhydrous ethyl acetate. Seal the vial and incubate at 60°C for 30 minutes to ensure complete acylation of the amine group.

  • Evaporation & Reconstitution : Evaporate the excess TFAA under nitrogen (this step is critical, as residual acid will rapidly degrade the GC column phase). Reconstitute the derivatized analyte in 100 µL of LC-MS grade hexane.

  • GC Injection (MMI) : Inject 1 µL into a Multimode Inlet equipped with a dimpled deactivated liner. Set the initial inlet temperature to 60°C (hold for 0.1 min), then ramp at 600°C/min to 280°C to facilitate rapid, low-stress vaporization[5].

  • MS/MS Detection : Use Electron Ionization (EI) at 70 eV. Monitor the MRM transitions for the derivatized molecule (e.g., precursor m/z 322 product m/z 253).

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both platforms for 3-Nitro-9H-fluoren-2-amine quantification. LC-MS/MS generally provides superior sensitivity and throughput, while GC-MS/MS offers high chromatographic resolution for volatile matrices.

Performance MetricLC-MS/MS (ESI+ MRM)GC-MS/MS (EI-MMI MRM)
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Linear Dynamic Range 0.1 – 500 ng/mL1.0 – 250 ng/mL
Derivatization Required No (Direct Injection)Yes (TFAA Acylation)
Thermal Degradation Risk None (Ambient Separation)Low (Mitigated by MMI)
Matrix Effects Moderate (Ion suppression in ESI)Low (EI is less susceptible)
Total Prep Time per Sample ~45 minutes~120 minutes

Conclusion & Recommendations

For the routine quantification of 3-Nitro-9H-fluoren-2-amine, LC-MS/MS is the definitive method of choice . It exploits the molecule's natural polarity and basicity, allowing for direct, highly sensitive analysis without the risk of thermal degradation or the labor-intensive burden of derivatization.

GC-MS/MS should be reserved for specific analytical scenarios where orthogonal confirmation is required, or when analyzing highly complex, non-polar matrices (e.g., petrochemical derivatives) where ESI ion suppression would severely compromise LC-MS/MS data integrity. If GC-MS/MS is employed, the use of a Multimode Inlet (MMI) and rigorous derivatization protocols are non-negotiable to maintain scientific accuracy.

Sources

Safety Operating Guide

Mechanistic Toxicology: Why 3-Nitro-9H-fluoren-2-amine is Hazardous

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of 3-Nitro-9H-fluoren-2-amine (CAS: 29005-18-3) with the utmost rigor. This compound is not merely a standard organic reagent; it is a nitrofluorene derivative belonging to a class of chemicals notorious for their potent mutagenicity and suspected carcinogenicity.

To build a self-validating safety culture in your laboratory, you must move beyond blindly following safety data sheets (SDS). You must understand the mechanistic toxicology of the compound to appreciate why our disposal protocols are so stringent. This guide provides the operational and disposal plans required to handle this material safely.

The severe hazard profile of nitroaromatic amines stems from their in vivo metabolic activation. When absorbed, the nitro group of fluorene derivatives undergoes nitroreduction catalyzed by cytosolic nitroreductases (such as xanthine oxidase), forming an intermediate N-hydroxy arylamine[1][2].

Subsequent phase II metabolic processes (primarily O-acetylation) convert this intermediate into a highly reactive electrophilic ester. This species rapidly intercalates and covalently binds to DNA, predominantly forming deoxyguanosin-8-yl-aminofluorene (dG-C8-AF) adducts[1][2]. Because these DNA lesions are pre-mutagenic, zero-exposure handling and complete thermal destruction of the waste are non-negotiable operational standards[3].

Quantitative Hazard Profile

To standardize risk assessment across your facility, all quantitative hazard data and operational thresholds are summarized below.

Table 1: Physicochemical and Hazard Profile of 3-Nitro-9H-fluoren-2-amine

ParameterSpecification / Directive
Chemical Name 3-Nitro-9H-fluoren-2-amine
CAS Number 29005-18-3
Molecular Weight 226.23 g/mol [4]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H351 (Suspected of causing cancer)[4]
Environmental Hazard H411 (Toxic to aquatic life with long lasting effects)
Storage Requirements 2-8°C, keep in dark place, inert atmosphere, locked storage[4][5]
Mandatory PPE N95/P100 Particulate Respirator, Double Nitrile Gloves, Lab Coat, Safety Goggles[3][5]

Experimental Protocol: Spill Response & Decontamination

Accidental releases of 3-Nitro-9H-fluoren-2-amine pose an immediate inhalation hazard due to the potential aerosolization of mutagenic dust.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate all non-essential personnel from the immediate vicinity. Ensure the laboratory's HVAC system is providing adequate negative pressure.

  • PPE Donning: Responders must equip a fitted particulate respirator (N95 or P100) to prevent inhalation of the dust, alongside double nitrile gloves and chemical splash goggles[3][5].

  • Wet Containment (Crucial Step): Never sweep the dry powder. Dry sweeping generates hazardous aerosols. Instead, gently cover the spill with a fine liquid-binding material (e.g., diatomaceous earth) moistened with a compatible solvent (such as ethanol or isopropanol) to suppress dust formation[5].

  • Physical Collection: Use non-sparking, disposable scoops to transfer the absorbed slurry into a wide-mouth, sealable High-Density Polyethylene (HDPE) or glass container[3].

  • Chemical Decontamination: Scrub the spill surface with an alcohol-based solvent or strong laboratory detergent to remove microscopic residual traces. Collect all contaminated wipes and wash liquids into the primary waste container[5].

  • Sealing and Manifesting: Seal the container tightly and label it immediately as "Hazardous Chemical Waste: Toxic/Mutagenic Solid."

Experimental Protocol: Routine Waste Segregation

Proper segregation prevents dangerous cross-reactions and ensures the waste is eligible for the correct final destruction pathway.

Step-by-Step Methodology:

  • Strict Segregation: Do not mix 3-Nitro-9H-fluoren-2-amine waste with general aqueous or halogenated organic waste streams. Keep solid waste (contaminated weighing paper, spatulas, pipette tips) and liquid waste (reaction filtrates, solvent washes) in dedicated, separate containers.

  • Primary Containment: Use chemically compatible containers, preferably amber glass or heavy-duty HDPE, to prevent photo-degradation and leaching.

  • Secondary Containment: Place all primary waste containers inside a secondary containment tray. Store these trays in a continuously ventilated, locked hazardous waste cabinet[3][5].

  • EHS Handoff: Document the exact mass of the compound and the specific solvent composition on the Environmental Health and Safety (EHS) waste manifest to ensure the disposal facility applies the correct incineration parameters.

Final Destruction Mechanism: High-Temperature Incineration

Because 3-Nitro-9H-fluoren-2-amine is highly toxic to aquatic life (H411) and recalcitrant to natural biodegradation, it must never be disposed of via the drain or standard municipal landfilling[3].

The Operational Plan for Destruction: The only scientifically sound method for final disposal is chemical incineration .

  • Thermal Cleavage: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This extreme heat is required to completely cleave the highly stable aromatic fluorene ring system.

  • NOx Scrubbing (Causality): The combustion of nitro ( −NO2​ ) and amine ( −NH2​ ) groups generates massive volumes of toxic nitrogen oxides ( NOx​ )[6]. Therefore, standard incineration is insufficient. The facility must be equipped with a secondary afterburner and an alkaline scrubber system to chemically neutralize the NOx​ gases before atmospheric release, thereby preventing secondary environmental contamination and acid rain[3].

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (3-Nitro-9H-fluoren-2-amine) Seg Waste Segregation (Compatible HDPE/Glass) Gen->Seg Label Hazardous Waste Labeling (Toxic/Mutagenic) Seg->Label Store Secondary Containment (Ventilated/Locked) Label->Store EHS EHS Transfer & Manifest Store->EHS Inc Chemical Incineration (T > 1000°C) EHS->Inc Scrub Afterburner & Scrubber (NOx Neutralization) Inc->Scrub End Safe Environmental Release Scrub->End

Decision workflow for the safe collection and disposal of 3-Nitro-9H-fluoren-2-amine waste.

References

  • 3-Nitro-9H-fluoren-2-amine Product Specifications & Hazard Data. Ciencia Latina. Available at: [Link]

  • 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • DNA Adducts from Nitroreduction of 2,7-Dinitrofluorene. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

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Comprehensive Safety and Handling Guide for 3-Nitro-9H-fluoren-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide to Laboratory Safety, Chemical Handling, and Disposal

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the chemical structure of 3-Nitro-9H-fluoren-2-amine, which contains both a nitro group and an aromatic amine, we must anticipate the following risks:

  • Toxicity: Aromatic amines and nitro compounds are often toxic if ingested, inhaled, or absorbed through the skin.[1] Repeated or prolonged exposure can potentially lead to organ damage.[1]

  • Dust Inhalation: As a solid, 3-Nitro-9H-fluoren-2-amine can form dust, which, if inhaled, may cause respiratory irritation.[2][3]

  • Skin and Eye Irritation: Direct contact with the compound may cause skin and eye irritation.[3]

To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and stringent handling protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling potentially hazardous compounds. The following table outlines the recommended PPE for handling 3-Nitro-9H-fluoren-2-amine.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1]Protects against accidental splashes and airborne particles.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time appropriate for the duration of handling.[1] Always inspect gloves for tears or punctures before use.[1] - Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination. - Protective Clothing: For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit is advised.[1]Prevents dermal absorption of the chemical, which is a primary route of exposure.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation.[1]Minimizes the risk of inhaling hazardous dust particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to every stage of the chemical's lifecycle in the laboratory is critical for ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] The storage area should be clearly marked with appropriate hazard warnings.

Weighing and Solution Preparation

This workflow is designed to minimize exposure during the most common handling procedures.

Weighing_and_Preparation_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B Ensure safety first C Carefully Transfer Solid to Weighing Vessel B->C Minimize exposure D Weigh the Desired Amount C->D Accurate measurement E Transfer Solid to Solvent D->E Controlled addition F Cap and Mix Solution E->F Ensure homogeneity G Decontaminate Weighing Utensils and Surfaces F->G Prevent cross-contamination H Dispose of Contaminated Materials in Hazardous Waste G->H Proper waste management I Remove and Dispose of Gloves H->I Avoid personal contamination J Wash Hands Thoroughly I->J Final safety step

Caption: Step-by-step workflow for weighing and preparing solutions of 3-Nitro-9H-fluoren-2-amine.

  • Engineering Controls: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preventing Dust Formation: Handle the solid material with care to avoid creating dust.[2] If feasible and compatible with the experimental procedure, the material can be wetted to reduce dusting.[1]

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

Decontamination Procedures
  • Equipment: All non-disposable equipment that has come into contact with 3-Nitro-9H-fluoren-2-amine should be thoroughly cleaned. A recommended procedure is to first wash with a detergent and water, followed by a rinse with a suitable solvent (e.g., ethanol or acetone), and then a final rinse with deionized water.[5]

  • Work Surfaces: Decontaminate the work area within the fume hood by wiping it down with a suitable solvent and then with a detergent solution.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[6] The spill area should then be decontaminated as described above. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All waste materials contaminated with 3-Nitro-9H-fluoren-2-amine must be treated as hazardous waste.

Caption: Workflow for the proper disposal of waste contaminated with 3-Nitro-9H-fluoren-2-amine.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-Nitro-9H-fluoren-2-amine".[7]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste.[7] Do not pour any waste down the drain.[3]

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing and wash it before reuse.[7] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water.[2] Seek immediate medical attention.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 3-Nitro-9H-fluoren-2-amine, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

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  • Benchchem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
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  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • XiXisys. (2025, October 19). 2-amino-3-nitro-9H-fluoren-9-ol GHS SDS (English).
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • United States Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment.
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  • ChemicalBook. (2026, March 22). 9H-FLUOREN-9-AMINE - Safety Data Sheet.
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  • Google Patents. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.